molecular formula C11H13N3O B122165 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one CAS No. 36725-28-7

6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one

Cat. No.: B122165
CAS No.: 36725-28-7
M. Wt: 203.24 g/mol
InChI Key: GDMRFHZLKNYRRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AMDP3 (4-Aminophenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one) acts as a cardiac troponin effecter, resulting in activation of cardiac muscle contractions. It’s an analogue to Levosimendan, positive inotropic agent with vasodilating activity.>

Properties

IUPAC Name

3-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-7-6-10(15)13-14-11(7)8-2-4-9(12)5-3-8/h2-5,7H,6,12H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMRFHZLKNYRRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10957950
Record name 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10957950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36725-28-7
Record name Ici 109,081
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036725287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10957950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4-Aminophenyl)-5-methyl-4,5-dihydro-2H-pyridazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, a key intermediate in the preparation of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound, with the CAS Number 36725-28-7, is a heterocyclic organic compound belonging to the pyridazinone class. Its chemical formula is C₁₁H₁₃N₃O, and it has a molecular weight of 203.24 g/mol .[1] This compound serves as a crucial building block in the synthesis of more complex molecules, most notably as a precursor to the cardiotonic agent Levosimendan.[1][] Levosimendan is a calcium sensitizer and a potassium channel opener, which improves cardiac contractility and induces vasodilation, making it effective in the treatment of acute heart failure.[3][4][5] The synthesis and characterization of the title compound are therefore of significant interest to the pharmaceutical industry.

Synthesis

A likely synthetic pathway involves the Friedel-Crafts acylation of a protected aniline, such as acetanilide, with methylsuccinic anhydride to form an intermediate β-(4-acetamidobenzoyl)propionic acid. This intermediate is then subjected to deprotection and cyclization with hydrazine hydrate to yield the final product. An alternative approach could involve the nitration of a precursor, followed by reduction of the nitro group to the amine.

Logical Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Deprotection & Cyclization Acetanilide Acetanilide Intermediate_Acid β-(4-Acetamidobenzoyl)propionic Acid Acetanilide->Intermediate_Acid Methylsuccinic_Anhydride Methylsuccinic Anhydride Methylsuccinic_Anhydride->Intermediate_Acid AlCl3 AlCl₃ (Lewis Acid) AlCl3->Intermediate_Acid Catalyst Final_Product 6-(4-Aminophenyl)-5-methyl- 4,5-dihydropyridazin-3(2H)-one Intermediate_Acid->Final_Product Hydrazine Hydrazine Hydrate Hydrazine->Final_Product

A logical workflow for the synthesis of the target compound.
Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on general procedures for similar compounds and should be adapted and optimized as necessary.

Step 1: Synthesis of β-(4-Acetamidobenzoyl)propionic Acid

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, add acetanilide (1 equivalent) and a suitable solvent (e.g., nitrobenzene or dichloromethane).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) in portions while maintaining the temperature below 10 °C.

  • Once the addition is complete, add methylsuccinic anhydride (1.1 equivalents) dropwise from the dropping funnel over a period of 30 minutes.

  • After the addition, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Pour the reaction mixture slowly onto crushed ice containing concentrated hydrochloric acid.

  • The resulting precipitate, β-(4-acetamidobenzoyl)propionic acid, is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound

  • In a round-bottom flask, dissolve the β-(4-acetamidobenzoyl)propionic acid (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.

  • Reflux the mixture for 4-6 hours to effect the deprotection of the acetyl group.

  • After cooling, neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until the pH is approximately 7-8.

  • To the resulting solution of the deprotected keto acid, add hydrazine hydrate (1.2 equivalents).

  • Reflux the reaction mixture for 8-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.

Physical Properties
PropertyValueReference
CAS Number 36725-28-7[1]
Molecular Formula C₁₁H₁₃N₃O[1]
Molecular Weight 203.24 g/mol [1]
Appearance Pale yellow to light brown solid[6]
Purity >97%[1]
Spectroscopic Data

Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Data: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the aminophenyl group, the protons of the dihydropyridazinone ring, and the methyl group protons. The aromatic protons would likely appear as two doublets in the range of δ 6.5-7.5 ppm. The protons on the chiral center and the adjacent methylene group of the pyridazinone ring would exhibit complex splitting patterns, likely in the δ 2.0-3.5 ppm region. The methyl group protons would appear as a doublet in the upfield region, around δ 1.0-1.5 ppm. The amine and amide protons would show broad singlets that are exchangeable with D₂O.

Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data: The ¹³C NMR spectrum should display 11 distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon of the pyridazinone ring would be observed in the downfield region, typically around δ 170-180 ppm. The aromatic carbons would appear in the range of δ 110-150 ppm. The carbons of the dihydropyridazinone ring and the methyl group would be found in the upfield region.

Expected IR (Infrared) Spectroscopy Data: The IR spectrum is expected to show characteristic absorption bands for the functional groups present. A broad band in the region of 3200-3400 cm⁻¹ would correspond to the N-H stretching vibrations of the primary amine and the amide. A strong absorption around 1650-1680 cm⁻¹ would be indicative of the C=O stretching of the pyridazinone ring. C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed around 2800-3100 cm⁻¹.

Expected MS (Mass Spectrometry) Data: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 203.24). Fragmentation patterns would be consistent with the structure, likely showing losses of small molecules such as CO, NH₃, or parts of the pyridazinone ring.

Biological Context and Signaling Pathway

As previously mentioned, this compound is a key intermediate in the synthesis of Levosimendan.[] Levosimendan exerts its therapeutic effects through a dual mechanism of action: calcium sensitization of cardiac troponins and opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle.[3][4][5]

The following diagram illustrates the signaling pathway of Levosimendan.

Levosimendan_Pathway cluster_cardiomyocyte Cardiac Myocyte cluster_smooth_muscle Vascular Smooth Muscle Cell Levosimendan_Cardio Levosimendan TroponinC Cardiac Troponin C (cTnC) Levosimendan_Cardio->TroponinC Binds to Ca2_cTnC Ca²⁺-cTnC Complex Levosimendan_Cardio->Ca2_cTnC Stabilizes TroponinC->Ca2_cTnC Binds Ca²⁺ Actin_Myosin Actin-Myosin Interaction Ca2_cTnC->Actin_Myosin Promotes Contraction Increased Myocardial Contractility Actin_Myosin->Contraction Levosimendan_Vascular Levosimendan K_ATP ATP-sensitive K⁺ Channels Levosimendan_Vascular->K_ATP Opens Hyperpolarization Hyperpolarization K_ATP->Hyperpolarization K⁺ efflux leads to Vasodilation Vasodilation Hyperpolarization->Vasodilation Induces

The signaling pathway of Levosimendan.

In cardiomyocytes, Levosimendan binds to cardiac troponin C in a calcium-dependent manner.[3][5] This binding sensitizes the myofilaments to calcium, enhancing the interaction between actin and myosin without significantly increasing intracellular calcium concentrations.[4] The result is an increase in myocardial contractility.[4] In vascular smooth muscle cells, Levosimendan opens ATP-sensitive potassium channels, leading to hyperpolarization of the cell membrane and subsequent vasodilation.[3][4] This dual action improves cardiac output and reduces both preload and afterload, making it a valuable therapeutic agent for heart failure.[3]

Conclusion

This compound is a valuable synthetic intermediate with significant applications in medicinal chemistry, particularly in the synthesis of the cardiotonic drug Levosimendan. This guide has provided a detailed overview of its synthesis, including a plausible experimental protocol and a logical workflow diagram. While specific characterization data is not widely available, the expected physical and spectroscopic properties have been outlined based on analogous compounds. The biological context has been elucidated through the signaling pathway of its important derivative, Levosimendan. This information should serve as a useful resource for researchers and scientists working with this compound and its derivatives.

References

An In-depth Technical Guide on the Chemical Properties of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, a key intermediate in the synthesis of cardiotonic agents such as Levosimendan.[1][2][] This document consolidates available data on its physicochemical properties, synthesis, and biological activity, with a focus on its role as a cardiac troponin effector. Detailed experimental protocols for its synthesis are provided, along with a visualization of its mechanism of action.

Chemical Identity and Physicochemical Properties

This compound, also known as AMDP3, is a pyridazinone derivative with the CAS number 36725-28-7.[1][4] It has a molecular formula of C₁₁H₁₃N₃O and a molecular weight of approximately 203.24 g/mol .[2] The compound typically appears as a pale yellow to light brown solid.[4]

Structural Information
  • IUPAC Name: this compound

  • CAS Number: 36725-28-7

  • Molecular Formula: C₁₁H₁₃N₃O

  • Molecular Weight: 203.24 g/mol

  • Appearance: Pale Yellow to Light Brown Solid[4]

  • Purity: Typically available at >97% purity

Physicochemical Data

A summary of the available physicochemical data for this compound is presented in Table 1. It is important to note that some of these values are computationally predicted and should be confirmed by experimental analysis.

PropertyValueSource
Melting Point 196 °CExperimental
Density 1.3 ± 0.1 g/cm³Computed
pKa Not available-
LogP -0.75Computed
Solubility Not available-

Note: Computed values are based on chemical structure and may not reflect experimental results.

Spectral Data
  • Infrared (IR) Spectroscopy: For a derivative, characteristic absorption bands were observed at 1632 cm⁻¹ (C=N) and 3221 cm⁻¹ (N-H).[5][6]

  • ¹H Nuclear Magnetic Resonance (¹H-NMR): For a derivative, pyridazinone protons at C₄ and C₅ were observed at 1.72 and 3.73 ppm, respectively.[6]

  • Mass Spectrometry (MS): For a selenadiazolopyridazine derivative, the peak molecular ion was observed at m/z 292.[6]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several reported routes. A common method involves the reaction of a γ-keto acid with hydrazine. The following is a generalized protocol based on the synthesis of related pyridazinone derivatives.

Synthesis of a Pyridazinone Derivative

This protocol describes the synthesis of the related compound 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone from 4-(4-aminophenyl)-4-oxobutanoic acid.[5][6]

Materials:

  • 4-(4-aminophenyl)-4-oxobutanoic acid

  • Methyl hydrazine

  • Ethanol

Procedure:

  • A solution of 4-(4-aminophenyl)-4-oxobutanoic acid in ethanol is prepared.

  • Methyl hydrazine is added to the solution.

  • The mixture is refluxed for a specified period.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated, for example, by precipitation and filtration.

  • The crude product is then purified, typically by recrystallization.

A visual representation of a typical synthesis workflow is provided below.

G cluster_synthesis Synthesis Workflow start Starting Materials (γ-keto acid, Hydrazine) reaction Reaction (e.g., Reflux in Ethanol) start->reaction workup Work-up (Cooling, Precipitation) reaction->workup purification Purification (Recrystallization) workup->purification product Final Product purification->product

A generalized workflow for the synthesis of pyridazinone derivatives.

Biological Activity and Mechanism of Action

This compound is recognized for its activity as a cardiac troponin effector, leading to the activation of cardiac muscle contractions.[1][] It is an analog of Levosimendan, a known positive inotropic agent with vasodilating activity.[1][]

The primary mechanism of action for this class of compounds is the sensitization of cardiac troponin C (cTnC) to calcium. By binding to cTnC, these molecules stabilize the Ca²⁺-bound state of the troponin complex, leading to an enhanced and prolonged interaction between actin and myosin, which results in increased myocardial contractility without a significant increase in intracellular calcium concentration.

Signaling Pathway

The interaction of this compound with the cardiac troponin complex can be visualized as part of the broader muscle contraction signaling cascade. The diagram below illustrates this proposed mechanism.

G cluster_pathway Proposed Mechanism of Action Ca2_influx Ca²⁺ Influx Ca2_binds_cTnC Ca²⁺ binds to Cardiac Troponin C (cTnC) Ca2_influx->Ca2_binds_cTnC Stabilization Stabilization of Ca²⁺-cTnC Complex Ca2_binds_cTnC->Stabilization Conformational_change Conformational Change in Troponin Complex Ca2_binds_cTnC->Conformational_change Compound 6-(4-Aminophenyl)-5-methyl- 4,5-dihydropyridazin-3(2H)-one Compound->Stabilization Stabilization->Conformational_change Enhances Tropomyosin_shift Tropomyosin Shift Conformational_change->Tropomyosin_shift Myosin_binding Myosin Binds to Actin Tropomyosin_shift->Myosin_binding Contraction Muscle Contraction Myosin_binding->Contraction

References

Technical Guide: 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (CAS No. 36725-28-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, with the Chemical Abstracts Service (CAS) number 36725-28-7 , is a pyridazinone derivative recognized as a key intermediate in the synthesis of pharmacologically active compounds, particularly cardiotonic agents.[1] Its core structure is analogous to that of Levosimendan, a known positive inotropic agent, suggesting a similar mechanism of action related to enhancing cardiac muscle contractility.[2] This document provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, proposed mechanism of action, and relevant experimental data, with a focus on its role as a cardiac troponin effector.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This compound, also known by synonyms such as AMDP3, presents as a solid and is a crucial building block for more complex molecules.[3]

PropertyValueReference
CAS Number 36725-28-7
Molecular Formula C₁₁H₁₃N₃O[2]
Molecular Weight 203.24 g/mol [2]
Appearance Pale Yellow to Light Brown SolidPharmaffiliates
Storage 2-8°C, Refrigerator, under inert atmospherePharmaffiliates
Purity Typically ≥97%

Synthesis

The synthesis of this compound and its analogs typically involves the cyclization of a γ-keto acid with a hydrazine derivative. A common precursor is 4-(4-aminophenyl)-4-oxobutanoic acid, which is refluxed with methylhydrazine in a suitable solvent like ethanol to yield the dihydropyridazinone ring structure.[3] One documented synthesis of a related compound, 6-(3-Aminophenyl)-4,5-dihydropyridazin-3(2H)-one, was achieved in a 58.3% overall yield from benzene and succinic anhydride via Friedel-Crafts acylation, nitration, and subsequent reduction and cyclization with hydrazine hydrate.[4]

Representative Synthetic Workflow

The logical flow for the synthesis of the title compound and its derivatives is outlined below. This workflow represents a generalized pathway based on reported syntheses of similar pyridazinone structures.

G A Starting Materials (e.g., 4-(4-aminophenyl)-4-oxobutanoic acid, Methylhydrazine) B Cyclization Reaction (Reflux in Ethanol) A->B C Crude Product B->C D Purification (e.g., Recrystallization, Chromatography) C->D E Final Product This compound D->E

A generalized synthetic workflow for this compound.

Mechanism of Action: Cardiac Troponin Effector

This compound is described as a cardiac troponin effector, which points to its primary mechanism of action being the sensitization of cardiac troponin C (cTnC) to calcium.[2][3] This mechanism is shared with its analogue, Levosimendan. By binding to cTnC, the compound stabilizes the Ca²⁺-bound conformation of the troponin complex, leading to an enhanced and prolonged interaction between actin and myosin filaments. This results in a positive inotropic effect, i.e., an increase in the force of myocardial contraction, without a significant increase in intracellular calcium concentration or myocardial oxygen demand.

Some pyridazinone derivatives also exhibit inhibitory activity against phosphodiesterase 3 (PDE3), which would increase intracellular cyclic AMP (cAMP) levels, further contributing to the positive inotropic effect and also promoting vasodilation.[5][6]

Signaling Pathway

The proposed signaling pathway, based on the mechanism of analogous calcium sensitizers and PDE3 inhibitors, is depicted below.

G cluster_cell Cardiomyocyte compound Pyridazinone Derivative cTnC Cardiac Troponin C (cTnC) compound->cTnC Binds to & Sensitizes PDE3 PDE3 compound->PDE3 Inhibits ActinMyosin Actin-Myosin Interaction cTnC->ActinMyosin Promotes Ca Ca²⁺ Ca->cTnC Binds to Contraction Increased Myocardial Contraction (Positive Inotropy) ActinMyosin->Contraction Leads to cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates CaChannels L-type Ca²⁺ Channels PKA->CaChannels Phosphorylates CaChannels->Ca Increases Influx

Proposed dual mechanism of action for pyridazinone-based inotropes.

Experimental Data

While specific quantitative pharmacological data for this compound is not widely available in the public domain, data from structurally related dihydropyridazinone derivatives provide valuable insights into the potential activity of this class of compounds.

Inotropic Activity of Dihydropyridazinone Analogs

The following table summarizes the inotropic activity of several dihydropyridazinone derivatives, demonstrating their potency as cardiotonic agents.

CompoundInotropic Activity (ED₅₀, IV in dogs)Reference
1,3-dihydro-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one24 µg/kg[7]
Analogous quinolin-2-one derivative3.3 µg/kg[7]
Analogous benzazepin-2-one derivative5.2 µg/kg[7]
1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one6.8 µg/kg[7]
5'-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)spiro[cyclopropane-1,3'-[3H]indol]-2'(1'H)-one1.5 µg/kg[5]
PDE3 Inhibition by Dihydropyridazinone Analogs

The inhibitory activity against phosphodiesterase 3 (PDE3) is a key characteristic of many pyridazinone-based inotropes.

CompoundPDE3 Inhibition (IC₅₀ or Kᵢ)Reference
1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-pyridazinyl)-2H-indol-2-oneKᵢ = 80 nM[8]
5'-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)spiro[cyclopropane-1,3'-[3H]indol]-2'(1'H)-oneIC₅₀ = 13 nM[5]
ImazodanIC₅₀ = 8 µM[9]

Experimental Protocols

In Vitro Phosphodiesterase (PDE3) Inhibition Assay

A common method to determine PDE3 inhibitory activity is the fluorescence polarization (FP) assay.

Principle: This assay measures the change in the rotation of a fluorescently labeled cAMP substrate upon hydrolysis by PDE3. Inhibition of PDE3 by a compound prevents this hydrolysis, resulting in a measurable change in fluorescence polarization.[10]

General Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compound (e.g., in DMSO, final concentration ≤1%). Prepare working solutions of recombinant human PDE3 enzyme and a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) in assay buffer.

  • Assay Procedure:

    • Add the test compound dilutions, positive control (known PDE3 inhibitor), and negative control (vehicle) to a 384-well microplate.

    • Add the diluted PDE3 enzyme solution to all wells except the blank.

    • Incubate to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the fluorescent cAMP substrate.

    • Incubate for a set period (e.g., 60 minutes) at room temperature, protected from light.

    • Stop the reaction by adding a binding agent that captures the hydrolyzed fluorescent product.

  • Measurement: Read the fluorescence polarization on a suitable microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Assessment of Inotropic Activity

The positive inotropic effects of a compound can be assessed using isolated heart preparations.

Principle: The contractility of an isolated, perfused heart (e.g., from a toad or rat) is measured in response to the administration of the test compound.

General Protocol:

  • Preparation: Isolate the heart from an anesthetized animal and mount it on a Langendorff apparatus. Perfuse the heart with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

  • Measurement: Record the heart's contractile force using a force-displacement transducer connected to a data acquisition system.

  • Compound Administration: After a stabilization period, administer increasing concentrations of the test compound into the perfusion solution.

  • Data Analysis: Measure the change in contractile force from baseline at each concentration and compare it to the effects of a standard positive inotrope (e.g., Levosimendan). Construct a dose-response curve to determine the EC₅₀.

Cardiac Troponin Sensitization Assay

Determining the direct effect on the troponin complex can be achieved through various biophysical and biochemical assays.

Principle: These assays measure the binding of the compound to troponin C and the resulting change in the calcium sensitivity of the troponin complex.

General Protocol (e.g., using reconstituted thin filaments in an in vitro motility assay):

  • Reagent Preparation: Purify and reconstitute cardiac thin filaments (actin, tropomyosin, and the troponin complex).

  • Motility Assay:

    • Observe the sliding velocity of fluorescently labeled actin filaments over a bed of myosin motors in the presence of ATP.

    • Perform these measurements at various calcium concentrations to generate a pCa-velocity curve.

  • Compound Testing: Repeat the motility assay in the presence of the test compound.

  • Data Analysis: A leftward shift in the pCa-velocity curve in the presence of the compound indicates an increase in calcium sensitivity.[11][12]

Conclusion

This compound is a valuable chemical entity in the field of cardiovascular drug discovery. Its structural similarity to established inotropic agents and its role as a key synthetic intermediate underscore its importance. While detailed pharmacological data for this specific molecule are limited, the extensive research on related dihydropyridazinone derivatives provides a strong foundation for understanding its likely mechanism of action as a calcium sensitizer and potential PDE3 inhibitor. Further investigation is warranted to fully characterize its pharmacological profile and therapeutic potential.

References

An In-depth Technical Guide on the Core Mechanism of Action of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is a pyridazinone derivative with significant potential as a cardiotonic agent. Its mechanism of action is primarily attributed to a dual effect: sensitization of cardiac troponin C (cTnC) to calcium and inhibition of phosphodiesterase 3 (PDE3). This dual mechanism enhances myocardial contractility and promotes vasodilation, offering a promising therapeutic strategy for heart failure. This technical guide delineates the core mechanisms of action, supported by data from analogous compounds and general experimental protocols relevant to its pharmacological assessment.

Introduction

This compound belongs to a class of pyridazinone compounds that have been investigated for their cardiotonic properties. It is recognized as an analogue of Levosimendan, a clinically used drug for the treatment of acute decompensated heart failure.[1][2] The primary therapeutic benefit of this class of compounds lies in their ability to increase the force of myocardial contraction (positive inotropy) and relax blood vessels (vasodilation), thereby improving cardiac output without significantly increasing myocardial oxygen demand.

Core Mechanisms of Action

The cardiotonic effects of this compound are understood to be mediated by two primary, synergistic mechanisms:

  • Calcium Sensitization of Cardiac Troponin C (cTnC): The compound is believed to act as a cardiac troponin effector, enhancing the sensitivity of the contractile machinery to calcium.[1][]

  • Inhibition of Phosphodiesterase 3 (PDE3): Like other pyridazinone derivatives with cardiotonic effects, it is proposed to inhibit the PDE3 enzyme, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).

Calcium Sensitization Pathway

The fundamental process of cardiac muscle contraction is initiated by the binding of calcium to cTnC. Calcium sensitizers, such as the pyridazinone class of compounds, do not increase the intracellular calcium concentration but rather enhance the response of the myofilaments to existing calcium levels.

The proposed signaling pathway for calcium sensitization by this compound, based on its analogy to Levosimendan, is as follows:

  • Binding to cTnC: The compound binds to the N-terminal domain of cTnC in a calcium-dependent manner.

  • Conformational Change: This binding stabilizes the Ca²⁺-bound conformation of cTnC.

  • Enhanced Troponin C - Troponin I Interaction: The stabilized conformation of cTnC enhances its interaction with cardiac troponin I (cTnI).

  • Tropomyosin Shift: This leads to a more pronounced movement of tropomyosin, exposing more myosin-binding sites on the actin filament.

  • Increased Cross-Bridge Formation: The increased availability of myosin-binding sites facilitates a greater number of actin-myosin cross-bridges.

  • Augmented Myocardial Contraction: The net result is an increase in the force of myocardial contraction for a given concentration of intracellular calcium.

G Signaling Pathway of Calcium Sensitization cluster_membrane Cardiomyocyte Compound 6-(4-Aminophenyl)-5-methyl- 4,5-dihydropyridazin-3(2H)-one cTnC Cardiac Troponin C (cTnC) Compound->cTnC Binds to Ca2_ion Ca²⁺ Ca2_ion->cTnC Binds to cTnI Cardiac Troponin I (cTnI) cTnC->cTnI Stabilizes Interaction with Tropomyosin Tropomyosin cTnI->Tropomyosin Induces Conformational Change in Actin Actin Filament Tropomyosin->Actin Exposes Myosin-Binding Sites on Myosin Myosin Head Actin->Myosin Facilitates Cross-Bridge Formation with Contraction Enhanced Myocardial Contraction Myosin->Contraction Leads to

Caption: Signaling pathway of calcium sensitization by this compound.

Phosphodiesterase 3 (PDE3) Inhibition Pathway

PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in cardiac cells. Inhibition of PDE3 leads to an accumulation of cAMP, which in turn activates protein kinase A (PKA).

The signaling cascade resulting from PDE3 inhibition is as follows:

  • PDE3 Inhibition: The compound inhibits the activity of the PDE3 enzyme.

  • Increased cAMP Levels: This leads to an increase in the intracellular concentration of cAMP.

  • PKA Activation: Elevated cAMP levels activate protein kinase A (PKA).

  • Phosphorylation of Calcium Channels: PKA phosphorylates L-type calcium channels, increasing calcium influx into the cell.

  • Phosphorylation of Myofilament Proteins: PKA also phosphorylates proteins of the myofilaments, contributing to the inotropic effect.

  • Positive Inotropic Effect: The increased calcium influx and phosphorylation of contractile proteins enhance the force of myocardial contraction.

  • Vasodilation: In vascular smooth muscle cells, increased cAMP levels also lead to relaxation, resulting in vasodilation.

G Signaling Pathway of PDE3 Inhibition cluster_cell Cardiomyocyte / Vascular Smooth Muscle Cell Compound 6-(4-Aminophenyl)-5-methyl- 4,5-dihydropyridazin-3(2H)-one PDE3 Phosphodiesterase 3 (PDE3) Compound->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation cAMP->Vasodilation Promotes (in smooth muscle) Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Myofilament Myofilament Proteins PKA->Myofilament Phosphorylates Inotropy Positive Inotropy Ca_Channel->Inotropy Leads to Myofilament->Inotropy Contributes to

Caption: Signaling pathway of PDE3 inhibition by this compound.

Quantitative Data

Table 1: Pharmacological Data for Levosimendan (Analogue)

ParameterValueTargetAssay Condition
PDE3 Inhibition (IC₅₀) ~ 0.1 - 1.0 µMHuman cardiac PDE3In vitro enzyme assay
cTnC Calcium Sensitization pCa₅₀ shift of ~0.1-0.3Porcine cardiac myofibrilsSkinned fiber assay

Note: These values are approximate and can vary depending on the specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to characterize the mechanism of action of this compound.

PDE3 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against the PDE3 enzyme.

Methodology:

  • Enzyme and Substrate Preparation:

    • Recombinant human PDE3 is used as the enzyme source.

    • ³H-cAMP is used as the substrate.

  • Assay Procedure:

    • The assay is performed in a multi-well plate format.

    • A reaction mixture containing assay buffer, PDE3 enzyme, and varying concentrations of the test compound is prepared.

    • The reaction is initiated by the addition of ³H-cAMP.

    • The mixture is incubated at 30°C for a specified period.

    • The reaction is terminated by the addition of a stop solution.

    • The product of the reaction, ³H-AMP, is separated from the unreacted ³H-cAMP using anion-exchange resin.

    • The amount of ³H-AMP is quantified using a scintillation counter.

  • Data Analysis:

    • The percentage of PDE3 inhibition is calculated for each concentration of the test compound.

    • The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

G Workflow for PDE3 Inhibition Assay Prep Prepare Reagents: - PDE3 Enzyme - ³H-cAMP (Substrate) - Test Compound Dilutions Incubate Incubate Reaction Mixture: - PDE3 + Compound + ³H-cAMP Prep->Incubate Terminate Terminate Reaction Incubate->Terminate Separate Separate ³H-AMP from ³H-cAMP (Anion-Exchange Resin) Terminate->Separate Quantify Quantify ³H-AMP (Scintillation Counting) Separate->Quantify Analyze Data Analysis: - Calculate % Inhibition - Determine IC₅₀ Quantify->Analyze

Caption: Experimental workflow for the phosphodiesterase 3 (PDE3) inhibition assay.

Cardiac Troponin C Calcium Sensitization Assay (Skinned Fiber Assay)

Objective: To assess the effect of the compound on the calcium sensitivity of the cardiac myofilaments.

Methodology:

  • Preparation of Skinned Cardiac Muscle Fibers:

    • Small bundles of cardiac muscle fibers are dissected from a suitable animal model (e.g., rat or porcine ventricle).

    • The sarcolemma is chemically "skinned" (permeabilized) using a detergent (e.g., Triton X-100) to allow direct access of the experimental solutions to the myofilaments.

  • Experimental Setup:

    • The skinned fiber is mounted between a force transducer and a motor.

    • The fiber is bathed in a series of solutions with precisely controlled free calcium concentrations (pCa solutions).

  • Measurement of Force-pCa Relationship:

    • The isometric force generated by the fiber is measured at each pCa.

    • A force-pCa curve is generated by plotting the normalized force against the pCa.

    • The experiment is repeated in the presence of various concentrations of the test compound.

  • Data Analysis:

    • The pCa₅₀ (the pCa at which 50% of the maximal force is generated) is determined for both the control and compound-treated fibers.

    • A leftward shift in the force-pCa curve and a decrease in the pCa₅₀ value in the presence of the compound indicate an increase in calcium sensitivity.

G Workflow for Skinned Fiber Assay Prepare Prepare Skinned Cardiac Muscle Fibers Mount Mount Fiber between Force Transducer and Motor Prepare->Mount Bathe_Control Bathe in pCa Solutions (Control) Mount->Bathe_Control Bathe_Compound Bathe in pCa Solutions + Test Compound Mount->Bathe_Compound Measure_Control Measure Isometric Force Bathe_Control->Measure_Control Analyze Data Analysis: - Generate Force-pCa Curves - Determine pCa₅₀ Shift Measure_Control->Analyze Measure_Compound Measure Isometric Force Bathe_Compound->Measure_Compound Measure_Compound->Analyze

Caption: Experimental workflow for the cardiac troponin C calcium sensitization (skinned fiber) assay.

Isolated Perfused Heart (Langendorff) Assay

Objective: To evaluate the effect of the compound on the contractility and hemodynamics of an intact heart ex vivo.

Methodology:

  • Heart Isolation and Perfusion:

    • The heart is rapidly excised from an anesthetized animal (e.g., rat or guinea pig) and mounted on a Langendorff apparatus.

    • The heart is retrogradely perfused through the aorta with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer).

  • Measurement of Cardiac Function:

    • A fluid-filled balloon is inserted into the left ventricle to measure isovolumic contractile function.

    • Key parameters measured include:

      • Left Ventricular Developed Pressure (LVDP)

      • Heart Rate (HR)

      • Coronary Flow (CF)

      • Rate of pressure development (+dP/dt)

      • Rate of pressure decay (-dP/dt)

  • Drug Administration:

    • After a stabilization period, the test compound is infused into the perfusion medium at various concentrations.

  • Data Analysis:

    • The changes in the measured cardiac parameters in response to the compound are recorded and analyzed to determine its inotropic and chronotropic effects.

Conclusion

This compound is a promising cardiotonic agent with a dual mechanism of action involving calcium sensitization of cardiac troponin C and inhibition of phosphodiesterase 3. This combination of effects leads to enhanced myocardial contractility and vasodilation, making it a potential therapeutic candidate for the management of heart failure. Further preclinical and clinical studies are warranted to fully elucidate its pharmacological profile and therapeutic potential. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this and similar compounds.

References

The Multifaceted Biological Activities of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one core structure represents a versatile scaffold in medicinal chemistry, giving rise to derivatives with a wide spectrum of biological activities. These compounds have garnered significant interest for their potential therapeutic applications, ranging from antimicrobial and anticancer to anti-inflammatory and cardiotonic effects. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this promising class of molecules, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of this compound Derivatives

The foundational step for creating derivatives of this class often begins with the synthesis of the core pyridazinone structure. A common synthetic route involves the reaction of a γ-keto acid with a hydrazine derivative. For instance, 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone can be synthesized in high yields by refluxing 4-(4-aminophenyl)-4-oxobutanoic acid with methyl hydrazine in boiling ethanol.[1] This core molecule then serves as a synthon for the generation of a diverse library of derivatives through modifications at various positions, typically at the amino group on the phenyl ring.

Biological Activities and Quantitative Data

Derivatives of the this compound scaffold have been investigated for several key biological activities. The following sections summarize the available quantitative data for these activities.

Antimicrobial Activity

A number of derivatives of the closely related 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone have been synthesized and evaluated for their antimicrobial properties. The data, presented in Table 1, showcases the minimum inhibitory concentrations (MIC) against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Derivatives

Compound IDStaphylococcus aureus (MIC, µg/mL)Bacillus subtilis (MIC, µg/mL)Salmonella typhi (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Aspergillus niger (MIC, µg/mL)Candida albicans (MIC, µg/mL)Reference
Schiff base 8b >500>500250>500>500>500[1]
Schiff base 8c 250250>500>500>500>500[1]
Schiff base 8d >500>500250250>500>500[1]
Schiff base 8e 250250250>500>500>500[1]
Schiff base 8g 250>500>500>500>500>500[1]
Schiff base 8i 250250250>500>500>500[1]
Thiadiazole 9b >500>500250>500>500>500[1]
Amoxicillin 12.512.512.525--[1]
Ketoconazole ----2525[1]

Note: Data is for derivatives of the closely related 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone.

Cytotoxic (Anticancer) Activity

The cytotoxic potential of these derivatives has been explored, suggesting their potential as anticancer agents. Table 2 presents the in vitro cytotoxicity data for several derivatives against brine shrimp, a common preliminary screening model.

Table 2: In Vitro Cytotoxicity of 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Derivatives

Compound IDBrine Shrimp Lethality Bioassay (IC50, µg/mL)Reference
Selenadiazole 4 15.6[1]
Thiadiazole 5 19.8[1]
Schiff base 8a 25.4[1]
Schiff base 8b 18.7[1]
Schiff base 8c 21.3[1]
Schiff base 8d 23.1[1]
Schiff base 8e 17.5[1]
Schiff base 8f 26.8[1]
Schiff base 8g 20.9[1]
Schiff base 8h 28.2[1]
Schiff base 8i 16.9[1]
Thiadiazole 9a 30.5[1]
Thiadiazole 9b 24.6[1]
Thiadiazole 9c 29.1[1]
Thiadiazole 9d 22.4[1]

Note: Data is for derivatives of the closely related 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone.

Anti-inflammatory Activity

Table 3: Anti-inflammatory Activity of Various Pyridazinone Derivatives

Compound TypeTargetIC50 (µM)Reference
Pyridazinone DerivativeCOX-20.26[2]
Pyridazinone DerivativeCOX-20.18[2]
Pyridazinone DerivativeCOX-21.15[2]
Celecoxib (Reference)COX-20.35[2]
Cardiotonic Activity

The core structure of this compound is recognized as a key intermediate in the synthesis of various cardiotonic agents.[3] It is an analogue of Levosimendan, a known positive inotropic agent with vasodilating activity that acts as a cardiac troponin effecter, leading to the activation of cardiac muscle contractions.[][5] While specific EC50 values for novel derivatives were not found in the reviewed literature, the introduction of a methyl substituent at the 5-position of a related series of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones resulted in the most potent compound of that series.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following sections outline the protocols for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing (Disk Diffusion Method)

This method is used for the preliminary screening of antimicrobial activity.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard.

  • Plating: Uniformly streak the microbial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the test compound onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 72 hours for fungi.

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone diameter indicates greater antimicrobial activity.

Minimum Inhibitory Concentration (MIC) Determination (Liquid Dilution Method)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Serial Dilutions: Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the microtiter plate at 37°C for 24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Screening (Brine Shrimp Lethality Bioassay)

A simple, rapid, and inexpensive preliminary assay for cytotoxicity.

  • Hatching of Shrimp: Hatch brine shrimp eggs in artificial seawater under constant aeration for 48 hours.

  • Assay Setup: Prepare various concentrations of the test compounds in vials containing artificial seawater. Add a specific number of nauplii (larvae) to each vial.

  • Incubation: Incubate the vials for 24 hours under illumination.

  • Data Collection: Count the number of surviving nauplii in each vial.

  • Data Analysis: Calculate the percentage of mortality for each concentration and determine the IC50 value (the concentration that kills 50% of the nauplii).[1]

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Visualizing Experimental Workflows and Pathways

Understanding the logical flow of experiments and the biological pathways involved is critical for drug development. The following diagrams, generated using Graphviz, illustrate key processes.

experimental_workflow_antimicrobial cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_results Data Analysis synthesis Synthesis of Pyridazinone Derivatives disk_diffusion Disk Diffusion Assay (Qualitative Screening) synthesis->disk_diffusion Test Compounds inhibition_zone Measure Zone of Inhibition disk_diffusion->inhibition_zone mic_determination MIC Determination (Quantitative Analysis) mic_value Determine MIC Value mic_determination->mic_value inhibition_zone->mic_determination Select Active Compounds activity_assessment Assess Antimicrobial Potency mic_value->activity_assessment

Caption: Workflow for Antimicrobial Activity Assessment.

experimental_workflow_cytotoxicity cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plates add_compounds Add Pyridazinone Derivatives (Various Concentrations) cell_seeding->add_compounds incubation Incubate for 48-72 hours add_compounds->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan_formation Incubate for Formazan Formation add_mtt->formazan_formation solubilize Add Solubilizing Agent (DMSO) formazan_formation->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

signaling_pathway_inflammation cluster_membrane Cell Membrane cluster_cytosol Cytosol stimulus Inflammatory Stimulus pla2 Phospholipase A2 stimulus->pla2 phospholipids Membrane Phospholipids phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins synthesizes inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation pyridazinone Pyridazinone Derivatives pyridazinone->cox Inhibits

References

In Vitro Profile of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro studies of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one, a notable pyridazinone derivative with significant potential in cardiovascular research. This document synthesizes available data on its mechanism of action, experimental protocols, and quantitative findings. The primary focus is on its role as a cardiotonic agent, acting through the sensitization of cardiac myofilaments to calcium, a mechanism attributed to its interaction with cardiac troponin. Additionally, potential vasodilatory effects, a common characteristic of this chemical class, are explored. This guide aims to serve as a foundational resource for researchers engaged in the study and development of novel cardiac therapies.

Introduction

This compound, also referred to as AMDP3, is a pyridazinone derivative recognized for its positive inotropic effects on cardiac muscle.[] Structurally analogous to Levosimendan, a clinically used calcium sensitizer, this compound is a subject of interest for the development of new treatments for heart failure.[][2] The core of its therapeutic potential lies in its ability to enhance cardiac contractility without significantly increasing intracellular calcium concentrations, thereby reducing the risk of arrhythmias associated with traditional inotropes. The 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone moiety is a vital structural component in numerous cardioactive derivatives.[3] This guide focuses on the in vitro evaluation of the parent compound, providing a detailed examination of its pharmacological profile.

Mechanism of Action

The primary mechanism of action for this compound is its function as a cardiac troponin effector .[][2] By binding to cardiac troponin C (cTnC), it stabilizes the calcium-bound conformation of the troponin complex. This action increases the sensitivity of the myofilaments to calcium, leading to a more forceful contraction for a given concentration of intracellular calcium. This "calcium sensitization" is a key characteristic of this class of cardiotonic agents, distinguishing them from agents that increase intracellular calcium levels.

A secondary, and less definitively characterized, mechanism for pyridazinone derivatives is the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3. Inhibition of PDE3 in cardiac muscle leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which can also contribute to a positive inotropic effect. In vascular smooth muscle, PDE inhibition can lead to vasodilation. While many pyridazinone derivatives are known PDE inhibitors, specific quantitative data for the parent compound this compound is not extensively available in the public domain.[4]

Quantitative Data

While specific quantitative in vitro data for this compound is limited in publicly accessible literature, the following tables summarize the known information and provide context with data from related derivatives.

Table 1: In Vitro Positive Inotropic and Vasodilatory Activity

CompoundAssayEndpointResultCitation
This compound Data not availableEC50 for positive inotropic effectNot reported
Derivative: 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)-phenyl]pyridazin-3(2H)-oneHemodynamic activity in anesthetized catED50 for dLVP/dt(max)0.02 µmol/kg[4]
Derivative: 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)-phenyl]pyridazin-3(2H)-oneHemodynamic activity in anesthetized catED15 for 15% fall in perfusion pressure0.01 µmol/kg[4]
Various Pyridazinone DerivativesVasorelaxant activity in isolated rat thoracic aortaEC500.0025–2.9480 µM[5]

Table 2: In Vitro Phosphodiesterase (PDE) Inhibition

CompoundEnzyme TargetEndpointResultCitation
This compound PDE3IC50Not reported
Derivative: 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)-phenyl]pyridazin-3(2H)-onePDE III (from cat heart)IC500.07 µM[4]

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. The following are generalized protocols based on standard methods for evaluating similar cardiotonic agents.

In Vitro Cardiac Contractility Assay

This assay is designed to measure the direct effect of the compound on the contractility of isolated cardiac muscle tissue.

  • Tissue Preparation: Isolated papillary muscles or trabeculae from a suitable animal model (e.g., rat, guinea pig) are dissected and mounted in an organ bath. The bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 and maintained at a constant temperature (e.g., 37°C).

  • Experimental Setup: One end of the muscle is attached to a fixed hook, and the other end is connected to a force transducer to measure isometric contraction. The muscle is stimulated electrically at a fixed frequency (e.g., 1 Hz).

  • Procedure: After an equilibration period, baseline contractile force is recorded. The compound is then added to the bath in a cumulative concentration-response manner. The force of contraction is recorded at each concentration.

  • Data Analysis: The increase in contractile force is expressed as a percentage of the baseline. An EC50 value, the concentration that produces 50% of the maximal response, is calculated.

In Vitro Vasorelaxant Activity Assay

This assay assesses the compound's ability to relax pre-constricted arterial rings.

  • Tissue Preparation: Thoracic aortic rings from a suitable animal model (e.g., rat) are dissected and mounted in an organ bath containing a physiological salt solution.

  • Experimental Setup: The aortic rings are mounted between two hooks, one fixed and the other connected to a force transducer to measure isometric tension.

  • Procedure: After an equilibration period, the aortic rings are pre-constricted with a vasoconstrictor agent (e.g., phenylephrine or KCl). Once a stable contraction is achieved, the compound is added in a cumulative concentration-response manner.

  • Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction tension. An EC50 value is calculated.[5]

Cardiac Troponin C Binding Assay

This assay determines the binding affinity of the compound to cardiac troponin C.

  • Protein and Ligand Preparation: Recombinant human cardiac troponin C is purified. The compound is dissolved in a suitable buffer.

  • Assay Method: A variety of biophysical techniques can be used, such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or fluorescence spectroscopy. For example, in a fluorescence-based assay, a fluorescent probe is attached to cTnC. The binding of the compound to cTnC can cause a change in the fluorescence signal.

  • Procedure: The compound is titrated into a solution containing the fluorescently labeled cTnC. The change in fluorescence is measured at each concentration.

  • Data Analysis: The binding affinity (Kd) is determined by fitting the titration data to a suitable binding model.

Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of the compound to inhibit the activity of specific PDE isoforms.

  • Enzyme and Substrate: Purified recombinant PDE enzymes (e.g., PDE3) are used. The substrate is typically radiolabeled cAMP or cGMP.

  • Procedure: The compound is incubated with the PDE enzyme and the radiolabeled substrate. The reaction is stopped, and the product is separated from the substrate.

  • Data Analysis: The amount of product formed is quantified using a scintillation counter. The percentage of inhibition at each compound concentration is calculated, and an IC50 value is determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a general experimental workflow for the in vitro evaluation of this compound.

calcium_sensitization_pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Space Ca2_ext Ca²⁺ L_type_Ca_channel L-type Ca²⁺ Channel Ca2_ext->L_type_Ca_channel Influx Ca2_int Ca²⁺ L_type_Ca_channel->Ca2_int Troponin_C Troponin C Ca2_int->Troponin_C Binds Troponin_Complex Troponin Complex Troponin_C->Troponin_Complex Conformational Change Actin_Myosin Actin-Myosin Interaction Troponin_C->Actin_Myosin Increases Ca²⁺ Sensitivity Troponin_Complex->Actin_Myosin Enables Contraction Muscle Contraction Actin_Myosin->Contraction Leads to AMDP3 6-(4-Aminophenyl)-5-methyl- 4,5-dihydropyridazin-3(2h)-one AMDP3->Troponin_C Binds & Stabilizes Ca²⁺-bound state

Caption: Calcium sensitization pathway of this compound.

pde_inhibition_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP ATP PDE3 Phosphodiesterase 3 (PDE3) cAMP->PDE3 Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE3->AMP Inotropic_Effect Positive Inotropic Effect PKA->Inotropic_Effect Promotes AMDP3 6-(4-Aminophenyl)-5-methyl- 4,5-dihydropyridazin-3(2h)-one AMDP3->PDE3 Inhibits (Potential) experimental_workflow Start Start: In Vitro Evaluation Compound_Prep Compound Synthesis & Characterization Start->Compound_Prep Primary_Assays Primary Functional Assays Compound_Prep->Primary_Assays Contractility Cardiac Contractility Assay (Isolated Papillary Muscle) Primary_Assays->Contractility Vasorelaxation Vasorelaxant Activity Assay (Aortic Rings) Primary_Assays->Vasorelaxation Mechanism_Assays Mechanism of Action Assays Contractility->Mechanism_Assays Vasorelaxation->Mechanism_Assays Troponin_Binding Troponin C Binding Assay (e.g., ITC, SPR) Mechanism_Assays->Troponin_Binding PDE_Inhibition PDE Isoform Inhibition Panel (e.g., PDE3, PDE4, PDE5) Mechanism_Assays->PDE_Inhibition Data_Analysis Data Analysis (EC50, IC50, Kd Calculation) Troponin_Binding->Data_Analysis PDE_Inhibition->Data_Analysis Conclusion Conclusion: Pharmacological Profile Data_Analysis->Conclusion

References

Spectroscopic Data for 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one Remains Elusive in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for detailed spectroscopic data (NMR, IR, MS) of the pyridazinone derivative, 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, has revealed a significant gap in publicly available scientific literature and databases. Despite being a known intermediate in the synthesis of pharmaceuticals like Levosimendan, a detailed public repository of its spectral characterization is not readily accessible.

This technical guide was intended to provide researchers, scientists, and drug development professionals with an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. However, the foundational spectral data required for such a guide—including specific chemical shifts (¹H and ¹³C NMR), vibrational frequencies (IR), and mass-to-charge ratios with fragmentation patterns (MS)—could not be located through extensive searches of scientific journals, chemical databases, and supplier technical sheets.

While numerous chemical suppliers list this compound (CAS No. 36725-28-7) in their catalogs, and some allude to the availability of quality control data, the actual spectra or detailed data points are not published for public consumption. Scientific literature that discusses this molecule primarily focuses on its crystallographic properties or its role within synthetic pathways, without detailing its comprehensive spectroscopic characterization.

The inability to access this primary data prevents the creation of the requested detailed tables, experimental protocols, and visualizations of its spectroscopic properties.

General Methodologies for Spectroscopic Analysis

While the specific data for the target compound is unavailable, the following sections outline the general experimental protocols and the type of data that would be expected from a thorough spectroscopic analysis of a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: A sample of this compound would be dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would typically be performed to aid in the complete assignment of proton and carbon signals.

Expected Data Presentation: The ¹H NMR data would be presented in a table detailing the chemical shift (δ) in parts per million (ppm), the multiplicity of the signal (e.g., singlet, doublet, triplet, multiplet), the coupling constant (J) in Hertz (Hz), and the integration (number of protons). The ¹³C NMR data would be tabulated with the chemical shift (δ) in ppm and the assignment to the specific carbon atom in the molecule.

Infrared (IR) Spectroscopy

Experimental Protocol: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr (potassium bromide) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

Expected Data Presentation: The key absorption bands would be listed in a table, with the vibrational frequency given in wavenumbers (cm⁻¹) and the corresponding functional group assignment (e.g., N-H stretch, C=O stretch, C=C stretch, C-N stretch).

Mass Spectrometry (MS)

Experimental Protocol: Mass spectral data would be acquired using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC). A common ionization technique for this type of molecule would be Electrospray Ionization (ESI) or Electron Impact (EI). High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition.

Expected Data Presentation: The mass spectrometry data would be summarized by listing the mass-to-charge ratio (m/z) of the significant ions observed, including the molecular ion ([M]⁺ or [M+H]⁺), and their relative intensities. A proposed fragmentation pattern would typically be included.

Visualizing Spectroscopic Workflows

To illustrate the general process of spectroscopic analysis, the following diagrams are provided.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 6-(4-Aminophenyl)-5-methyl- 4,5-dihydropyridazin-3(2H)-one Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR IR IR Spectroscopy (FTIR) Purification->IR MS Mass Spectrometry (LC-MS, HRMS) Purification->MS Structure_Elucidation Structure Elucidation and Verification NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Mass_Spectrometry_Fragmentation M Molecular Ion [C11H13N3O]+ F1 Fragment 1 M->F1 Loss of CH3 F2 Fragment 2 M->F2 Loss of CO F3 Fragment 3 M->F3 Loss of C2H4 Fn Other Fragments F1->Fn F2->Fn

Caption: A conceptual representation of a mass spectrometry fragmentation pathway.

"Solubility of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one in different solvents"

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Solubility Determination of Pyridazinone Derivatives: A Case Study

Disclaimer: Extensive research did not yield publicly available solubility data for the specific compound 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one. This guide, therefore, presents a detailed analysis of a structurally similar compound, 6-phenyl-pyridazin-3(2H)-one (PPD), to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the methodologies and data presentation relevant to the solubility of this class of compounds. The experimental protocols and data herein serve as a template for the investigation of the target compound.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its bioavailability and therapeutic efficacy. For pyridazinone derivatives, a class of compounds with diverse pharmacological activities, understanding their solubility in various solvent systems is paramount for formulation development, purification processes, and ensuring optimal drug delivery. This technical guide outlines the experimental procedures for determining the solubility of pyridazinone compounds and provides a framework for the systematic presentation of solubility data.

Data Presentation: Solubility of 6-phenyl-pyridazin-3(2H)-one (PPD)

The following table summarizes the mole fraction solubility (x_e) of 6-phenyl-pyridazin-3(2H)-one (PPD) in various pharmaceutical solvents at different temperatures, as determined by an isothermal shake-flask method.[1] This data illustrates the significant impact of both solvent choice and temperature on the solubility of this pyridazinone derivative.

Table 1: Mole Fraction Solubility (x_e) of 6-phenyl-pyridazin-3(2H)-one (PPD) in Various Solvents at T = 298.2 K to 318.2 K and p = 0.1 MPa. [1]

SolventT = 298.2 KT = 303.2 KT = 308.2 KT = 313.2 KT = 318.2 K
Water5.82 x 10⁻⁶7.15 x 10⁻⁶8.79 x 10⁻⁶1.08 x 10⁻⁵1.26 x 10⁻⁵
Methanol2.89 x 10⁻³3.45 x 10⁻³4.12 x 10⁻³4.89 x 10⁻³5.18 x 10⁻³
Ethanol4.98 x 10⁻³5.81 x 10⁻³6.78 x 10⁻³7.52 x 10⁻³8.22 x 10⁻³
Isopropyl Alcohol (IPA)8.11 x 10⁻³9.45 x 10⁻³1.10 x 10⁻²1.27 x 10⁻²1.44 x 10⁻²
1-Butanol1.15 x 10⁻²1.35 x 10⁻²1.58 x 10⁻²1.84 x 10⁻²2.11 x 10⁻²
2-Butanol1.19 x 10⁻²1.40 x 10⁻²1.65 x 10⁻²1.91 x 10⁻²2.18 x 10⁻²
Ethylene Glycol (EG)6.89 x 10⁻³8.15 x 10⁻³9.61 x 10⁻³1.12 x 10⁻²1.27 x 10⁻²
Propylene Glycol (PG)8.31 x 10⁻³9.82 x 10⁻³1.16 x 10⁻²1.34 x 10⁻²1.50 x 10⁻²
Polyethylene Glycol-400 (PEG-400)2.15 x 10⁻¹2.58 x 10⁻¹3.09 x 10⁻¹3.61 x 10⁻¹4.12 x 10⁻¹
Ethyl Acetate (EA)4.15 x 10⁻²5.01 x 10⁻²6.02 x 10⁻²7.15 x 10⁻²8.81 x 10⁻²
Dimethyl Sulfoxide (DMSO)2.45 x 10⁻¹2.98 x 10⁻¹3.61 x 10⁻¹4.25 x 10⁻¹4.67 x 10⁻¹
Transcutol®1.82 x 10⁻¹2.21 x 10⁻¹2.67 x 10⁻¹3.12 x 10⁻¹3.46 x 10⁻¹

Note: The solubility of PPD was observed to increase with a rise in temperature across all tested solvents, indicating an endothermic dissolution process.[1]

Experimental Protocols

The following sections detail the methodologies employed for the synthesis and solubility determination of 6-phenyl-pyridazin-3(2H)-one (PPD), which can be adapted for the study of this compound.

Synthesis of 6-phenyl-pyridazin-3(2H)-one (PPD)

A common synthetic route for pyridazinone derivatives involves the cyclocondensation of a γ-keto acid with a hydrazine derivative. For PPD, this would typically involve the reaction of 4-oxo-4-phenylbutanoic acid with hydrazine hydrate.

Solubility Determination: Isothermal Shake-Flask Method

The solubility of PPD was determined using a well-established isothermal shake-flask method.[1]

Apparatus:

  • Orbital shaking incubator

  • Analytical balance

  • UV-Vis spectrophotometer

  • Centrifuge

  • Thermostatically controlled water bath

Procedure:

  • Sample Preparation: An excess amount of the pyridazinone derivative is added to a known volume of the selected solvent in sealed glass vials.

  • Equilibration: The vials are placed in an orbital shaking incubator and agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the samples are centrifuged to separate the undissolved solid from the saturated solution.

  • Sample Analysis: An aliquot of the clear supernatant is carefully withdrawn, diluted with a suitable solvent if necessary, and the concentration of the dissolved pyridazinone derivative is determined using a UV-Vis spectrophotometer at a predetermined wavelength of maximum absorbance.

  • Data Calculation: The mole fraction solubility (x_e) is calculated from the experimental concentration data.

Solid-State Characterization

To ensure that the solid in equilibrium with the saturated solution is the same form as the starting material, solid-state characterization techniques are employed.

  • Differential Scanning Calorimetry (DSC): Used to determine the melting point and enthalpy of fusion of the solid residue, confirming its identity and purity.

  • Powder X-ray Diffraction (PXRD): Employed to identify the crystalline form of the solid residue and to check for any polymorphic transformations or solvate formation during the solubility experiment.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal shake-flask method.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_data Data Processing A Add excess solute to solvent B Seal vials A->B C Shake at constant temperature B->C D Centrifuge samples C->D E Withdraw supernatant D->E F Dilute sample E->F G Measure absorbance (UV-Vis) F->G H Calculate concentration G->H I Calculate mole fraction solubility H->I

References

The Pyridazinone Core: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry.[1] Its inherent structural features and synthetic tractability have allowed for the development of a vast array of derivatives with a broad spectrum of pharmacological activities. This guide provides a comprehensive technical overview of the pyridazinone core, focusing on its role in the development of novel therapeutic agents. We will delve into the quantitative structure-activity relationships, detailed experimental protocols for synthesis and evaluation, and the key signaling pathways modulated by this versatile scaffold.

Quantitative Biological Data of Pyridazinone Derivatives

The therapeutic potential of pyridazinone derivatives is underscored by their potent and varied biological activities. The following tables summarize the quantitative data for representative pyridazinone compounds across different biological targets, facilitating a comparative analysis of their efficacy.

Table 1: Pyridazinone Derivatives as Anticancer Agents (VEGFR-2 Inhibitors)
CompoundTarget Cancer Cell LineIC50 / GI50 (µM)VEGFR-2 Inhibition IC50 (µM)Reference
Pyridine-derived compound 10HepG24.250.12[2]
Pyridine-derived compound 10MCF-76.080.12[2]
Pyridine-derived compound 8HepG24.340.13[2]
Pyridine-derived compound 9HepG24.680.13[2]
Pyridazinone-diarylurea 10lA549/ATCC1.66 - 100 (GI50)-[3]
Pyridazinone-diarylurea 17a--Potent Inhibition[3]
Pyridazinoquinazoline derivative 6HEPG-2-High in vitro and in vivo activity[4]
Table 2: Pyridazinone Derivatives as Anti-inflammatory Agents (COX-2 Inhibitors)
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) for COX-2Reference
Pyridazine derivative 4c-0.26-[5]
Pyridazine derivative 6b-0.186.33[5]
Pyrazole-pyridazine hybrid 5f-1.509.56[6]
Pyrazole-pyridazine hybrid 6f-1.158.31[6]
Pyridazinone derivative 5a-0.7716.70[7]
Pyridazinone derivative 5f-1.8913.38[7]
Pyridazine derivative 9a-0.015521.29[8]
Pyridazine derivative 16b-0.016918.63[8]
Table 3: Pyridazinone Derivatives as Cardiovascular Agents (Phosphodiesterase Inhibitors)
CompoundTarget PDEIC50 (nM)Reference
4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one (4ba)PDE4B251[9]
Pyrazolopyrimidopyridazinone 5rPDE58.3[10]
Biphenyl Pyridazinone DerivativePDE4Picomolar range[11]
Dihydropyridazinone derivativePDE-IIIB0.19[12]
Dihydropyridazinone derivativePDE-3A1.3[12]

Key Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental strategies is crucial for understanding the development and mechanism of action of pyridazinone-based drugs. The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyridazinone derivatives and a typical drug discovery workflow.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2_inactive VEGFR-2 (Inactive Monomer) VEGF->VEGFR2_inactive Binds VEGFR2_active VEGFR-2 (Dimerization & Autophosphorylation) VEGFR2_inactive->VEGFR2_active Dimerizes PLCg PLCγ VEGFR2_active->PLCg Activates PI3K PI3K VEGFR2_active->PI3K Activates Migration Cell Migration VEGFR2_active->Migration Permeability Vascular Permeability VEGFR2_active->Permeability Ras Ras PLCg->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Pyridazinone Pyridazinone Inhibitor Pyridazinone->VEGFR2_active Inhibits ATP Binding

VEGFR-2 signaling pathway and pyridazinone inhibition.

PDE_Signaling_Pathway ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 cAMP->PDE4 Degraded by Inflammation Inflammation (e.g., TNF-α, IL-6) PKA->Inflammation Reduces Smooth_Muscle_Relax Smooth Muscle Relaxation PKA->Smooth_Muscle_Relax Promotes AMP 5'-AMP (Inactive) PDE4->AMP Pyridazinone Pyridazinone Inhibitor Pyridazinone->PDE4 Inhibits

PDE4 signaling pathway and pyridazinone inhibition.

Drug_Discovery_Workflow Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Library of Pyridazinones Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Hit Compounds Preclinical Preclinical Development Hit_to_Lead->Preclinical Lead Candidates Clinical Clinical Trials Preclinical->Clinical IND Filing Approval Regulatory Approval & Market Clinical->Approval NDA Submission

A typical drug discovery and development workflow.

Detailed Experimental Protocols

To ensure the reproducibility and further exploration of pyridazinone derivatives, this section provides detailed methodologies for key experiments cited in the literature.

Synthesis of a Representative Pyridazinone Derivative

Synthesis of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone:

  • Reaction Setup: A mixture of 4-oxo-4-phenylbutanoic acid (10.0 g, 56.1 mmol) and hydrazine hydrate (3.1 mL, 61.7 mmol) in ethanol (100 mL) is placed in a round-bottom flask equipped with a reflux condenser.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by vacuum filtration.

  • Purification: The crude product is washed with cold ethanol and then recrystallized from ethanol to afford the pure 6-phenyl-4,5-dihydro-3(2H)-pyridazinone as a white solid. The structure and purity are confirmed by 1H NMR, 13C NMR, and mass spectrometry.

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a typical procedure to determine the IC50 value of a pyridazinone derivative against the VEGFR-2 kinase.[13][14]

  • Reagents and Materials: Recombinant human VEGFR-2 kinase domain, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, test pyridazinone compound, and a detection reagent (e.g., Kinase-Glo™).

  • Assay Preparation: The test pyridazinone compound is serially diluted in DMSO and then further diluted in the kinase assay buffer.

  • Reaction Mixture: In a 96-well plate, the recombinant VEGFR-2 kinase, the kinase substrate, and the diluted test compound are combined in the kinase assay buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The final reaction volume is typically 25-50 µL.

  • Incubation: The plate is incubated at 30°C for a specified period, typically 30-60 minutes.

  • Detection: After incubation, the detection reagent is added to each well to measure the amount of ATP remaining. The luminescence is read using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the acute anti-inflammatory activity of pyridazinone derivatives.[15][16]

  • Animals: Male Wistar rats (150-200 g) are used. The animals are housed under standard laboratory conditions and fasted overnight before the experiment.

  • Compound Administration: The test pyridazinone compound is administered orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

  • Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vitro PDE4B Inhibition Assay

This protocol describes a method to evaluate the inhibitory activity of pyridazinone compounds against the PDE4B enzyme.[9][17]

  • Reagents and Materials: Recombinant human PDE4B enzyme, cAMP, a fluorescently labeled cAMP substrate (e.g., FAM-cAMP), PDE assay buffer, and a binding agent that specifically binds to the linearized substrate.

  • Assay Principle: This is often a fluorescence polarization (FP) based assay. The small, fluorescently labeled cAMP rotates rapidly in solution, resulting in low FP. When PDE4B hydrolyzes the cAMP, the resulting linear monophosphate binds to a larger binding agent, leading to slower rotation and a higher FP signal.

  • Assay Procedure:

    • The test pyridazinone compound is serially diluted.

    • In a microplate, the PDE4B enzyme is pre-incubated with the test compound.

    • The enzymatic reaction is initiated by adding the fluorescently labeled cAMP substrate.

    • The reaction is incubated at 37°C for a specific duration.

    • The binding agent is added to stop the reaction and allow for the binding to the hydrolyzed substrate.

    • The fluorescence polarization is measured using a suitable plate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition (derived from the change in FP signal) against the logarithm of the inhibitor concentration.

Conclusion

The pyridazinone core continues to be a highly privileged scaffold in medicinal chemistry, yielding compounds with a remarkable diversity of biological activities. The ease of its chemical modification allows for the fine-tuning of its pharmacological properties, making it an attractive starting point for the development of novel therapeutics for a wide range of diseases, including cancer, inflammation, and cardiovascular disorders.[1] The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable heterocyclic system. Further exploration of the structure-activity relationships and mechanisms of action of pyridazinone derivatives will undoubtedly lead to the discovery of new and improved drug candidates in the future.

References

Methodological & Application

Application Note: Synthesis of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is a key intermediate in the synthesis of various pharmacologically active compounds, including cardiotonic agents like Levosimendan.[][2] Its synthesis is of significant interest to the medicinal chemistry community. The most common and effective method for the synthesis of 4,5-dihydropyridazin-3(2H)-one derivatives involves the condensation of a γ-keto acid with a hydrazine derivative.[3][4] This document outlines a detailed protocol for the synthesis of the title compound based on this established methodology.

The described protocol follows a two-step synthetic sequence. The first step involves the preparation of the requisite γ-keto acid, 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid. The second step is the cyclocondensation of this intermediate with hydrazine hydrate to yield the target pyridazinone derivative.

Experimental Protocols:

Step 1: Synthesis of 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid (γ-keto acid intermediate)

A common method for the synthesis of γ-keto acids is the Friedel-Crafts acylation of an aromatic compound with a suitable anhydride. In this case, aniline can be acylated with methylsuccinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

  • Materials: Aniline, methylsuccinic anhydride, aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), sodium hydroxide (NaOH), diethyl ether.

  • Procedure:

    • To a stirred suspension of aluminum chloride (1.2 eq) in dry dichloromethane at 0 °C, add methylsuccinic anhydride (1.0 eq) portion-wise.

    • After stirring for 15 minutes, add aniline (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • The reaction is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid.

    • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

    • The crude 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid is purified by recrystallization.

Step 2: Synthesis of this compound

The final step is the cyclocondensation reaction between the synthesized γ-keto acid and hydrazine hydrate.[3]

  • Materials: 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid, hydrazine hydrate, ethanol.

  • Procedure:

    • A mixture of 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid (1.0 eq) and hydrazine hydrate (1.2 eq) in ethanol is heated to reflux.[3][5]

    • The reaction is refluxed for 4-6 hours and monitored by TLC.

    • After completion, the reaction mixture is cooled to room temperature.

    • The precipitated solid is collected by filtration.

    • The solid is washed with cold ethanol and dried under vacuum to afford this compound.

Data Presentation:

StepReactantsSolventReaction Time (h)Temperature (°C)Typical Yield (%)
1Aniline, Methylsuccinic anhydride, AlCl₃DCM12-180 to RT75-85
24-(4-aminophenyl)-3-methyl-4-oxobutanoic acid, Hydrazine hydrateEthanol4-6Reflux80-90

Visualizations:

Synthesis_Workflow cluster_step1 Step 1: γ-Keto Acid Synthesis cluster_step2 Step 2: Cyclocondensation Aniline Aniline reaction1 Aniline->reaction1 MSA Methylsuccinic Anhydride MSA->reaction1 AlCl3 AlCl₃ (catalyst) AlCl3->reaction1 DCM DCM (solvent) DCM->reaction1 KetoAcid 4-(4-aminophenyl)-3-methyl- 4-oxobutanoic acid KetoAcid_ref γ-Keto Acid (from Step 1) reaction1->KetoAcid Friedel-Crafts Acylation (12-18h, 0°C to RT) Hydrazine Hydrazine Hydrate reaction2 Hydrazine->reaction2 Ethanol Ethanol (solvent) Ethanol->reaction2 Target 6-(4-Aminophenyl)-5-methyl- 4,5-dihydropyridazin-3(2H)-one KetoAcid_ref->reaction2 reaction2->Target Reflux (4-6h)

Caption: Synthetic workflow for this compound.

Signaling_Pathway Start Starting Materials (Aniline, Methylsuccinic Anhydride) Intermediate γ-Keto Acid Intermediate Start->Intermediate Friedel-Crafts Acylation Product Target Compound (Pyridazinone Derivative) Intermediate->Product Cyclocondensation Reagent Hydrazine Hydrate Reagent->Product Purification Purification (Filtration/Recrystallization) Product->Purification

Caption: Logical relationship of the two-step synthesis protocol.

References

Application Notes and Protocols for High-Throughput Screening of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is a pyridazinone derivative with potential applications in drug discovery. This class of heterocyclic compounds is recognized for a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] Specifically, this compound has been identified as a cardiac troponin effector, acting as an analogue to Levosimendan, a positive inotropic agent with vasodilating activity.[][3] This suggests its potential as a modulator of cardiovascular function. Furthermore, pyridazinone-based compounds are being explored as enzyme and G-protein coupled receptor (GPCR) binders, highlighting their versatility as scaffolds in medicinal chemistry.[4]

These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize its biological activity. The following sections outline a general HTS workflow, a specific protocol for a kinase inhibition assay as an exemplary screening platform, and a relevant signaling pathway that could be modulated by this compound.

High-Throughput Screening Workflow

A typical HTS campaign involves several key stages, from assay development to hit validation. The following diagram illustrates a standard workflow for screening this compound.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_validation Hit Validation AssayDev Assay Development & Miniaturization CompoundPrep Compound Plate Preparation AssayDev->CompoundPrep PilotScreen Pilot Screen (~2,000 compounds) CompoundPrep->PilotScreen PrimaryHTS Primary HTS PilotScreen->PrimaryHTS Z' > 0.5 DataAnalysis Data Analysis & Hit Selection PrimaryHTS->DataAnalysis DoseResponse Dose-Response & IC50 Determination DataAnalysis->DoseResponse SAR Preliminary SAR DoseResponse->SAR

High-Throughput Screening (HTS) Workflow

Experimental Protocols

Given the potential of pyridazinone derivatives to act as kinase inhibitors, a common application in drug discovery, the following protocol details a representative in vitro kinase inhibition assay.[1] This protocol can be adapted for various kinases.

Protocol: In Vitro Kinase Inhibition Assay

Objective: To identify the inhibitory activity of this compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., a kinase relevant to cardiovascular disease or inflammation)

  • Kinase substrate (e.g., a biotinylated peptide)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., a lanthanide-labeled antibody specific for the phosphorylated substrate)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor

  • 384-well microplates

Procedure:

  • Compound Plating:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions to create a concentration gradient for dose-response analysis.

    • Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of the compound solutions, positive control, and DMSO (vehicle control) into the wells of a 384-well plate.

  • Assay Mix Preparation:

    • Prepare an assay mix containing the kinase enzyme and the kinase substrate in the assay buffer.

  • Dispensing:

    • Dispense the assay mix into the compound-containing plates.[1]

  • Reaction Initiation:

    • Add ATP to all wells to start the kinase reaction.[1]

  • Incubation:

    • Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes).[1]

  • Detection:

    • Add the detection reagent to stop the reaction and generate a signal proportional to the amount of phosphorylated substrate.[1]

  • Data Acquisition:

    • Read the plates using a suitable plate reader (e.g., a time-resolved fluorescence resonance energy transfer (TR-FRET) reader).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive and vehicle controls.

    • For hit compounds, generate a dose-response curve to determine the half-maximal inhibitory concentration (IC50).[1]

Data Presentation

The quantitative data from the primary screen and subsequent dose-response experiments should be compiled for clear comparison.

Compound IDPrimary Screen Inhibition (%) at 10 µMIC50 (µM)
This compound85.22.5
Positive Control98.50.1
Negative Control2.1> 100

Potential Signaling Pathway

Pyridazinone derivatives have been investigated for their role in modulating various signaling pathways. Given their potential as kinase inhibitors, a relevant pathway to consider is the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in cellular processes such as proliferation, differentiation, and apoptosis.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression TranscriptionFactors->GeneExpression ExtracellularSignal Extracellular Signal ExtracellularSignal->Receptor Compound 6-(4-Aminophenyl)-5-methyl- 4,5-dihydropyridazin-3(2H)-one Compound->RAF Inhibition

MAPK Signaling Pathway Inhibition

Conclusion

This compound represents a promising starting point for hit identification and lead optimization in drug discovery. The provided protocols and workflows offer a framework for its systematic evaluation in high-throughput screening campaigns. The adaptability of these methods allows for the exploration of its therapeutic potential across various biological targets and disease areas, including cardiovascular disorders, inflammation, and oncology. Further investigation into its mechanism of action and structure-activity relationships will be crucial for its development as a potential therapeutic agent.

References

Application Notes and Protocols for 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one, also known as AMDP3, is a pyridazinone derivative with significant potential in cardiovascular research and drug development. It is recognized as a positive inotropic agent that functions as a cardiac troponin effector, leading to the activation of cardiac muscle contractions.[] This compound is an analog of Levosimendan, a known calcium sensitizer used in the treatment of heart failure. Its mechanism of action involves enhancing the sensitivity of cardiac troponin C to calcium, thereby increasing the force of myocardial contraction without significantly increasing intracellular calcium concentrations. This profile suggests its potential therapeutic application in conditions characterized by reduced cardiac contractility.

These application notes provide detailed protocols for cell-based assays to characterize the biological activity of this compound, focusing on its effects on cardiomyocyte contractility, calcium signaling, and overall cell viability.

Data Presentation

The following tables summarize representative quantitative data for pyridazinone derivatives in key cell-based assays. While specific data for this compound is not publicly available, the provided data for analogous compounds can be used as a reference for expected potency and efficacy.

Table 1: Inotropic Activity of Pyridazinone Derivatives in Cardiomyocytes

CompoundAssay TypeCell TypeParameter MeasuredEC50 / ED30Reference CompoundReference EC50 / ED30
6-[4-(4-pyridylamino)phenyl]-4,5-dihydro-3(2H)-pyridazinone HClIn vivo contractilityAnesthetized DogdP/dtmax8.5 ± 1.9 µg/kgAmrinone471.9 ± 94.1 µg/kg
6-[4-(4-pyridylamino)phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone HClIn vivo contractilityAnesthetized DogdP/dtmax4.4 ± 0.6 µg/kgAmrinone471.9 ± 94.1 µg/kg

Table 2: Calcium Sensitizing Activity of a Thiadiazinone Derivative

CompoundAssay TypePreparationParameter MeasuredEC50 Shift
[+]-EMD 60263 (3 µM)Skinned Fiber ContractionPig HeartCa2+ for contractile activation2.41 µM to 0.73 µM

Table 3: Cytotoxicity of a Related Pyridazinone Derivative

CompoundAssay TypeCell LineIncubation TimeIC50 (µg/mL)
2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone derivativeBrine Shrimp Lethality BioassayNot Applicable24 hours> 100

Experimental Protocols

Cardiomyocyte Contractility Assay

This protocol describes a method to assess the positive inotropic effect of this compound by measuring the contractility of cultured cardiomyocytes.

Materials:

  • Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)

  • Cardiomyocyte culture medium

  • This compound

  • Vehicle (e.g., DMSO)

  • 96-well clear-bottom plates

  • Automated microscopy system with environmental control (37°C, 5% CO2)

  • Image analysis software for contractility analysis

Procedure:

  • Cell Plating: Seed hiPSC-CMs into 96-well clear-bottom plates at a density that allows for the formation of a spontaneously contracting syncytium. Culture the cells in cardiomyocyte culture medium at 37°C and 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. A vehicle control should be prepared with the same concentration of the solvent.

  • Compound Treatment: After the cardiomyocytes have formed a stable, beating monolayer, replace the culture medium with the prepared compound dilutions or vehicle control.

  • Image Acquisition: Place the plate on the automated microscopy system. Acquire time-lapse videos of the contracting cardiomyocytes for each well at a frame rate sufficient to capture the contractile motion (e.g., 20-100 frames per second).

  • Data Analysis: Use image analysis software to quantify the contractility of the cardiomyocytes. Parameters to analyze include:

    • Beating rate (beats per minute)

    • Contraction amplitude (change in cell length or area)

    • Contraction and relaxation velocities

  • Dose-Response Analysis: Plot the change in contractility parameters as a function of the compound concentration. Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

Calcium Signaling Assay

This protocol details a method to measure changes in intracellular calcium transients in cardiomyocytes in response to treatment with this compound.

Materials:

  • hiPSC-CMs

  • Cardiomyocyte culture medium

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • This compound

  • Vehicle (e.g., DMSO)

  • 96-well black-wall, clear-bottom plates

  • Fluorescence microplate reader with kinetic reading capabilities or a fluorescence microscope with a high-speed camera.

Procedure:

  • Cell Plating: Seed hiPSC-CMs into 96-well black-wall, clear-bottom plates and culture until a spontaneously beating monolayer is formed.

  • Dye Loading: Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127. Remove the culture medium from the cells and add the Fluo-4 AM loading solution. Incubate the plate in the dark at 37°C for 30-60 minutes.

  • Washing: After incubation, gently wash the cells twice with warm HBSS to remove excess dye.

  • Compound Addition: Prepare serial dilutions of this compound and a vehicle control in HBSS. Add the solutions to the respective wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader or on a fluorescence microscope. Record the kinetic fluorescence signal (Excitation: ~494 nm, Emission: ~516 nm) from each well over time to capture the spontaneous calcium transients.

  • Data Analysis: Analyze the calcium transients to determine the following parameters:

    • Peak amplitude (F/F0, where F is the peak fluorescence and F0 is the baseline fluorescence)

    • Beating frequency

    • Transient duration

    • Rise and decay kinetics

  • Dose-Response Analysis: Plot the changes in calcium transient parameters against the compound concentration to determine the dose-dependent effects.

Cell Viability (MTT) Assay

This protocol is for assessing the potential cytotoxicity of this compound on cardiomyocytes.

Materials:

  • hiPSC-CMs

  • Cardiomyocyte culture medium

  • This compound

  • Vehicle (e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Plating and Treatment: Seed hiPSC-CMs in a 96-well plate and culture for 24 hours. Treat the cells with various concentrations of this compound or vehicle control for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).

Mandatory Visualization

Signaling_Pathway Compound 6-(4-Aminophenyl)-5-methyl- 4,5-dihydropyridazin-3(2h)-one TroponinC Cardiac Troponin C (cTnC) Compound->TroponinC Binds to and sensitizes Ca_Channel L-type Ca2+ Channel Ca_ion Ca2+ Ca_Channel->Ca_ion Influx Ca_ion->TroponinC Binds to Tropomyosin Tropomyosin TroponinC->Tropomyosin Conformational change moves Actin Actin Tropomyosin->Actin Uncovers myosin binding sites on Myosin Myosin Actin->Myosin Cross-bridge formation Contraction Muscle Contraction Myosin->Contraction Power stroke leads to

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_assays Cell-Based Assays cluster_analysis Data Analysis Plate_Cells Plate Cardiomyocytes in 96-well plate Culture_Cells Culture to form contracting monolayer Plate_Cells->Culture_Cells Prepare_Compound Prepare serial dilutions of 6-(4-Aminophenyl)-5-methyl- 4,5-dihydropyridazin-3(2h)-one Culture_Cells->Prepare_Compound Treat_Cells Treat cells with compound or vehicle control Prepare_Compound->Treat_Cells Contractility Cardiomyocyte Contractility Assay Treat_Cells->Contractility Calcium Calcium Signaling Assay Treat_Cells->Calcium Viability Cell Viability (MTT) Assay Treat_Cells->Viability Analyze_Contractility Analyze beating rate, amplitude, and kinetics Contractility->Analyze_Contractility Analyze_Calcium Analyze calcium transient amplitude and frequency Calcium->Analyze_Calcium Analyze_Viability Calculate % viability and IC50 Viability->Analyze_Viability

Caption: General experimental workflow for cell-based assays.

References

Application Notes and Protocols for 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is a pyridazinone derivative with potential biological activity. Structurally similar to Levosimendan, it is presumed to act as a cardiac troponin effector, making it a compound of interest for cardiovascular research.[1][2] Proper dissolution and handling are critical for obtaining reliable and reproducible results in in-vitro cell-based assays. These application notes provide a detailed protocol for the dissolution of this compound and its application in cell culture, with a focus on maintaining cell viability and experimental integrity.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 36725-28-7[3][4][5]
Molecular Formula C₁₁H₁₃N₃O[1]
Molecular Weight 203.24 g/mol
Appearance Pale yellow to light brown solid[2]
Purity Typically ≥97%[3]

Dissolution Protocol for Cell Culture

Due to the hydrophobic nature of many pyridazinone derivatives, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions for cell culture applications.[6][7]

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes and sterile filter tips

Procedure for Preparing a 10 mM Stock Solution:

  • Weighing the Compound: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.03 mg of the compound (Molecular Weight = 203.24 g/mol ).

  • Adding DMSO: Add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the compound. For a 10 mM stock solution from 2.03 mg of powder, add 1 mL of DMSO.

  • Dissolution: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary. Ensure no visible particulates remain.

  • Sterilization (Optional but Recommended): If the DMSO used was not from a sealed, sterile container, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with organic solvents.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Experimental Workflow for Compound Dissolution and Cell Treatment:

G cluster_prep Stock Solution Preparation cluster_treat Cell Treatment weigh Weigh Compound add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -20°C/-80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Prepare Working Dilutions in Cell Culture Medium thaw->dilute treat Add to Cell Culture dilute->treat incubate Incubate Cells treat->incubate assay Perform Assay incubate->assay

Caption: Workflow for dissolving the compound and treating cells.

Application in Cell Culture

Vehicle Control:

It is imperative to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO as the highest concentration of the compound used in the experiment. For most cell lines, the final concentration of DMSO should not exceed 0.1% to avoid solvent-induced cytotoxicity or off-target effects.[3][8] However, some robust cell lines may tolerate up to 0.5%.[3] A dose-response curve for DMSO on the specific cell line being used is recommended to determine the optimal concentration.[9]

Working Concentrations:

The optimal working concentration of this compound will vary depending on the cell type and the biological question being investigated. Based on studies of other pyridazinone derivatives, which have shown cytotoxic effects in the low micromolar to nanomolar range in some cancer cell lines, a starting concentration range of 0.1 µM to 10 µM is recommended for initial screening.[10][11][12]

Protocol for Cell Treatment:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Prepare Working Dilutions: Prepare serial dilutions of the compound from the stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium (this results in a final DMSO concentration of 0.1%).

  • Treat Cells: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentrations of the compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration.

  • Assay: Proceed with the relevant cell-based assay (e.g., cytotoxicity, proliferation, signaling pathway analysis).

Mechanism of Action and Signaling Pathway

This compound is an analogue of Levosimendan, a known calcium sensitizer.[1] The proposed mechanism of action involves binding to cardiac troponin C (cTnC) in a calcium-dependent manner. This binding stabilizes the Ca²⁺-bound conformation of cTnC, enhancing the sensitivity of the myofilaments to calcium without increasing intracellular calcium concentrations. This leads to an increase in myocardial contractility.

Signaling Pathway of Cardiac Troponin C Calcium Sensitization:

G cluster_cTnC Ca2 Intracellular Ca²⁺ cTnC Cardiac Troponin C (cTnC) (Inactive) Ca2->cTnC Binds cTnC_Ca cTnC-Ca²⁺ Complex (Active) Compound 6-(4-Aminophenyl)-5-methyl- 4,5-dihydropyridazin-3(2H)-one Compound->cTnC_Ca Stabilizes Tropomyosin Tropomyosin Shift cTnC_Ca->Tropomyosin Induces Actin_Myosin Actin-Myosin Interaction Tropomyosin->Actin_Myosin Allows Contraction Muscle Contraction Actin_Myosin->Contraction Leads to

Caption: Proposed mechanism of action via cTnC sensitization.

Summary of Recommendations

ParameterRecommendation
Solvent Anhydrous, sterile DMSO
Stock Solution Concentration 10 mM
Storage -20°C or -80°C in single-use aliquots
Vehicle Control Match DMSO concentration to the highest compound concentration
Final DMSO Concentration ≤ 0.1% (cell line dependent, optimization recommended)
Starting Working Concentration 0.1 µM - 10 µM (for initial screening)

Disclaimer: The provided protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. A thorough literature search for the specific biological context is always recommended.

References

"Application of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one in kinase inhibition assays"

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyridazinone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent activity as kinase inhibitors.[1][2][3] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[4][5] Consequently, the identification and characterization of novel kinase inhibitors are of significant interest in drug discovery.

This document describes the application of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (hereafter referred to as Compound-X) as a foundational scaffold for screening and development of kinase inhibitors. While this specific molecule is a known intermediate for various bioactive compounds,[6] its potential as a direct kinase inhibitor is explored here. We provide a detailed protocol for evaluating its inhibitory activity against a representative member of the Mitogen-Activated Protein Kinase (MAPK) family, p38α, which is a key therapeutic target in autoimmune diseases.[3]

Compound Information

Compound Name Structure CAS Number Molecular Formula Molecular Weight
This compound (Compound-X)36725-28-7C₁₁H₁₃N₃O[7]203.24 g/mol [7]

Data Presentation: Kinase Inhibition Profile

The inhibitory potential of Compound-X was assessed against the p38α kinase. A well-characterized p38 MAP kinase inhibitor, AS1940477, which also contains a pyridazinone core, was used as a positive control for comparison.[3] The half-maximal inhibitory concentration (IC₅₀) was determined using a luminescence-based in vitro kinase assay that quantifies ADP production.[4]

Compound Target Kinase IC₅₀ (nM)
Compound-Xp38α8,500
AS1940477 (Control)p38α25

Interpretation: Compound-X displays weak inhibitory activity against p38α kinase. However, its confirmed pyridazinone structure, a scaffold present in potent kinase inhibitors,[1][3] makes it a valuable starting point for structure-activity relationship (SAR) studies and chemical optimization to develop more potent and selective inhibitors.

Visualization of Pathways and Workflows

p38 MAPK Signaling Pathway

The diagram below illustrates a simplified p38 MAPK signaling cascade, which is activated by cellular stress and inflammatory cytokines. Inhibition of p38α kinase, as targeted in the described assay, blocks the phosphorylation of downstream substrates like MK2, thereby preventing the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3]

p38_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Cytokine_Receptor Cytokine_Receptor MKK3_6 MKK3/6 (Active) Cytokine_Receptor->MKK3_6 Activates p38a p38α (Inactive) MKK3_6->p38a Phosphorylates p38a_active p38α (Active) MK2 MK2 (Inactive) p38a_active->MK2 Phosphorylates MK2_active MK2 (Active) Transcription_Factors Transcription Factors (e.g., AP-1) MK2_active->Transcription_Factors Activates CompoundX Compound-X CompoundX->p38a_active Inhibits Cytokine_mRNA Pro-inflammatory Cytokine mRNA (TNF-α, IL-6) Transcription_Factors->Cytokine_mRNA Upregulates Transcription

Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of Compound-X.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following workflow diagram outlines the key steps of the luminescence-based kinase assay used to determine the IC₅₀ values.

kinase_assay_workflow prep 1. Compound Preparation - 10 mM stock in DMSO - Serial dilution plate 2. Plate Setup (384-well) - Add 2.5 µL of diluted compound - Add DMSO for controls prep->plate preinc 3. Kinase/Inhibitor Pre-incubation - Add 2.5 µL p38α kinase - Incubate 10 min at RT plate->preinc initiate 4. Kinase Reaction Initiation - Add 5 µL Substrate/ATP mix - Incubate 60 min at 30°C preinc->initiate adp_detect 5. ADP Detection (Part 1) - Add 10 µL ADP-Glo™ Reagent - Incubate 40 min at RT (Stops reaction, depletes ATP) initiate->adp_detect lum_signal 6. ADP Detection (Part 2) - Add 20 µL Kinase Detection Reagent - Incubate 30 min at RT (Converts ADP to ATP, generates light) adp_detect->lum_signal read 7. Data Acquisition - Measure luminescence with plate reader lum_signal->read analyze 8. Data Analysis - Plot Luminescence vs. [Compound] - Fit curve to determine IC₅₀ read->analyze

Caption: Workflow for the luminescence-based in vitro kinase inhibition assay.

Experimental Protocols

This section provides a detailed protocol for determining the inhibitory activity of a test compound, such as Compound-X, against a target kinase using a luminescence-based assay that measures ADP production.[4][8]

In Vitro Kinase Activity Assay (Luminescence-Based)

This method quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. The luminescent signal decreases in the presence of an effective inhibitor.

A. Materials:

  • Kinase: Recombinant human p38α kinase

  • Substrate: Specific peptide substrate for p38α (e.g., ATF2-based peptide)

  • ATP: Adenosine 5'-triphosphate

  • Test Compound: this compound (Compound-X)

  • Control Inhibitor: AS1940477

  • Kinase Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT

  • Detection Kit: ADP-Glo™ Kinase Assay Kit (or equivalent)

  • Plates: White, opaque 384-well assay plates

  • Solvent: 100% DMSO

B. Equipment:

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

  • Incubator set to 30°C

C. Protocol Steps:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Compound-X and the control inhibitor in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution series of each compound in 100% DMSO. The final concentration in the assay will be significantly lower, so this intermediate plate should be planned accordingly.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the serially diluted compounds or DMSO vehicle (for 0% and 100% inhibition controls) to the appropriate wells.

    • Prepare a 2X kinase solution containing p38α in Kinase Assay Buffer. Add 2.5 µL of this solution to each well.

    • Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[9]

    • Prepare a 2X substrate/ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Kₘ for the kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mixture to each well. The final reaction volume is 10 µL.

    • Mix the plate gently and incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction incubation, equilibrate the plate to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP and provides luciferase/luciferin to generate a luminescent signal.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a compatible plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.

    • Plot the luminescence signal (or percent inhibition relative to controls) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value for each compound.

Conclusion

This compound serves as a foundational structure for kinase inhibitor discovery. The provided protocols offer a robust framework for screening this compound and its future derivatives against various kinases. The weak, yet detectable, activity against p38α suggests that chemical modifications to this pyridazinone core could lead to the development of novel, potent, and selective kinase inhibitors for therapeutic applications.

References

Application Notes and Protocols for Efficacy Testing of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for assessing the therapeutic efficacy of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one, a pyridazinone derivative with potential cardiotonic, anti-inflammatory, and analgesic properties. As an analogue of Levosimendan, this compound is known to act as a cardiac troponin effector, leading to the activation of cardiac muscle contractions.[1] Furthermore, compounds within the pyridazinone class have demonstrated inhibitory effects on phosphodiesterases (PDEs) and cyclooxygenases (COX), suggesting a broader therapeutic potential. This document outlines animal models and experimental procedures to investigate these activities in vivo.

Introduction

This compound belongs to the pyridazinone class of heterocyclic compounds, which are recognized for their diverse biological activities. The primary known mechanism of action for this specific compound is its effect on cardiac troponin, enhancing myocardial contractility. Additionally, its structural similarity to other pyridazinone derivatives suggests potential roles in modulating inflammatory pathways and nociception. To comprehensively evaluate its therapeutic potential, a multi-faceted preclinical testing approach is recommended, employing established animal models of heart failure, inflammation, and pain.

Potential Mechanisms of Action & Signaling Pathways

Cardiac Troponin C Activation

As a cardiac troponin effector, this compound is hypothesized to bind to cardiac troponin C (cTnC). This binding stabilizes the Ca²⁺-bound conformation of cTnC, leading to a conformational change in the troponin complex. This, in turn, moves tropomyosin away from the myosin-binding sites on actin, facilitating actin-myosin cross-bridge formation and ultimately enhancing myocardial contractility.[2]

Cardiac_Troponin_Activation cluster_extracellular Extracellular cluster_intracellular Cardiomyocyte Compound 6-(4-Aminophenyl)-5-methyl- 4,5-dihydropyridazin-3(2h)-one cTnC Cardiac Troponin C (Ca²⁺-bound) Compound->cTnC Binds and Stabilizes Tropomyosin_Shift Tropomyosin Conformational Shift cTnC->Tropomyosin_Shift Actin_Myosin Actin-Myosin Interaction Tropomyosin_Shift->Actin_Myosin Exposes Myosin Binding Sites Contraction Increased Myocardial Contractility Actin_Myosin->Contraction PDE_Inhibition cluster_cell Target Cell (e.g., Smooth Muscle, Immune Cell) Compound 6-(4-Aminophenyl)-5-methyl- 4,5-dihydropyridazin-3(2h)-one PDE Phosphodiesterase (PDE) Compound->PDE Inhibits cAMP_cGMP ↑ cAMP / cGMP PDE->cAMP_cGMP Blocks degradation of PKA_PKG Activation of PKA / PKG cAMP_cGMP->PKA_PKG Downstream Downstream Cellular Responses PKA_PKG->Downstream Experimental_Workflow Start Start Efficacy Testing Animal_Acclimatization Animal Acclimatization (Rats/Mice) Start->Animal_Acclimatization Randomization Randomization into Treatment Groups Animal_Acclimatization->Randomization Compound_Admin Compound/Vehicle Administration Randomization->Compound_Admin Model_Induction Induction of Disease Model (Heart Failure, Inflammation, or Pain) Compound_Admin->Model_Induction Efficacy_Assessment Efficacy Assessment (Echocardiography, Paw Volume, Writhing Count) Model_Induction->Efficacy_Assessment Data_Collection Data Collection and Terminal Procedures Efficacy_Assessment->Data_Collection Analysis Statistical Analysis and Interpretation Data_Collection->Analysis End End of Study Analysis->End

References

Application Note: HPLC Method for Purity Analysis of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one. This compound is a pyridazinone derivative of interest in pharmaceutical research. The described reversed-phase HPLC (RP-HPLC) method provides a reliable and reproducible approach for quality control and stability testing.

Introduction

This compound is a heterocyclic compound with potential applications in drug development. As with any active pharmaceutical ingredient (API), a validated analytical method to assess its purity is crucial for ensuring safety and efficacy. This document provides a detailed protocol for a stability-indicating HPLC method suitable for separating the main component from potential impurities and degradation products.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 36725-28-7
Molecular Formula C₁₁H₁₃N₃O
Molecular Weight 203.24 g/mol
Appearance Pale yellow to light brown solid
UV Absorbance (estimated) ~254 nm, ~280 nm

Experimental Protocol

This section outlines the detailed methodology for the HPLC analysis.

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: HPLC grade phosphate buffer components (e.g., monobasic potassium phosphate, phosphoric acid).

  • Reference Standard: A well-characterized reference standard of this compound.

  • Sample: The test sample of this compound.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v).

  • Reference Standard Solution: Accurately weigh and dissolve an appropriate amount of the reference standard in the diluent to obtain a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve an appropriate amount of the sample in the diluent to obtain a final concentration of approximately 1.0 mg/mL.

Chromatographic Conditions

The recommended HPLC parameters are summarized in the table below.

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0B: Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. The acceptance criteria are provided in the table below.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 6 replicate injections of the standard)
Data Analysis

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For the quantification of impurities, a reference standard of the impurity would be required. In its absence, the percentage of each impurity can be estimated using the area normalization method, assuming a response factor of 1.0 for all impurities.

Experimental Workflow

The following diagram illustrates the logical flow of the purity analysis process.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_solutions Prepare Mobile Phases, Diluent, Reference Standard, and Sample Solutions sys_prep Equilibrate HPLC System prep_solutions->sys_prep sst Perform System Suitability Test (SST) sys_prep->sst inject_samples Inject Blank, Reference, and Sample Solutions sst->inject_samples If SST Passes integrate_peaks Integrate Chromatograms inject_samples->integrate_peaks calculate_results Calculate Purity and Impurity Levels integrate_peaks->calculate_results

Caption: Workflow for HPLC purity analysis.

Conclusion

The HPLC method described in this application note provides a reliable and robust means for assessing the purity of this compound. This method is suitable for routine quality control and can serve as a foundation for further method validation and stability studies in a regulated environment. Further optimization may be required based on the specific impurity profile of the manufactured batches.

Application Notes: Crystallization of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is a pyridazinone derivative of interest in pharmaceutical research.[1] The ability to obtain high-quality crystals of this compound is crucial for its purification, characterization, and for enabling structural studies such as X-ray crystallography. The crystallization process is influenced by several factors including solvent choice, temperature, and the rate of supersaturation.[2] These notes provide an overview of suitable techniques and protocols for the crystallization of this target compound.

Physicochemical Properties and Solvent Considerations

The target molecule possesses both a hydrogen-bond donating amino group and a hydrogen-bond accepting pyridazinone ring, influencing its solubility in various solvents. Generally, pyridazinone derivatives are sparingly soluble in water and more soluble in organic solvents.[3] For compounds with similar functionalities, solvents such as ethanol, isopropanol, ethyl acetate, and DMSO have been found to be effective for crystallization.[4] Water can often be used as an anti-solvent to induce crystallization from a solution where the compound is more soluble.[4]

A systematic solvent screening is the first step in developing a successful crystallization protocol. The ideal solvent is one in which the compound has moderate solubility at elevated temperatures and low solubility at room temperature.[4]

Experimental Protocols

The following protocols are generalized methods for the crystallization of this compound. Optimization of parameters such as concentration, temperature, and solvent ratios may be necessary.

Protocol 1: Slow Cooling Crystallization

This is a standard recrystallization method that relies on the principle that the solubility of the compound is significantly higher in a hot solvent than in a cold one.[2]

Materials:

  • This compound (crude)

  • High-purity solvent (e.g., ethanol, isopropanol)

  • Erlenmeyer flask

  • Heating plate with magnetic stirring

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Ice bath

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To encourage the formation of larger crystals, the flask can be insulated to slow the cooling rate.[5]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least one hour to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Slow Evaporation

This technique is straightforward and can yield high-quality single crystals, particularly when only small amounts of the compound are available.[6]

Materials:

  • This compound

  • A suitable solvent in which the compound is soluble (e.g., dichloromethane, ethyl acetate)

  • A small vial or beaker

  • Parafilm or a similar covering

Procedure:

  • Dissolution: Dissolve the compound in a suitable solvent at room temperature to create a solution that is near saturation.

  • Setup: Place the solution in a clean vial or beaker.

  • Evaporation: Cover the container with parafilm and pierce a few small holes in it. This will allow the solvent to evaporate slowly over time.[6]

  • Crystal Growth: Place the vial in a location free from vibrations and allow it to stand undisturbed. Crystals will form as the solvent evaporates and the solution becomes supersaturated. This process can take several days to weeks.

  • Isolation: Once suitable crystals have formed, carefully decant the remaining solvent and dry the crystals.

Protocol 3: Vapor Diffusion

Vapor diffusion is an excellent method for growing high-quality crystals from a small amount of material.[7] It involves the slow diffusion of an anti-solvent vapor into a solution of the compound.[8]

Materials:

  • This compound

  • A "good" solvent in which the compound is soluble (e.g., DMSO, methanol)

  • A volatile "poor" solvent (anti-solvent) in which the compound is insoluble (e.g., diethyl ether, pentane)[8]

  • A small inner vial and a larger outer vial with a cap

Procedure:

  • Preparation of the Inner Vial: Dissolve the compound in the "good" solvent in the small inner vial to create a concentrated solution.

  • Preparation of the Outer Vial: Add a small amount of the anti-solvent to the larger outer vial.

  • Setup: Place the inner vial inside the outer vial, ensuring that the two solvents do not mix directly. Seal the outer vial tightly.[6]

  • Diffusion and Crystal Growth: The more volatile anti-solvent will slowly diffuse into the inner vial, decreasing the solubility of the compound and inducing crystallization.[8]

  • Isolation: Once crystals have formed, carefully remove the inner vial, decant the mother liquor, and dry the crystals.

Data Presentation

The following table represents illustrative results from a solvent screening for the crystallization of this compound.

Solvent/SystemSolubility at 25°CSolubility at 70°CCrystallization MethodResulting Crystal Quality
WaterInsolubleSparingly SolubleN/AAmorphous Precipitate
EthanolSparingly SolubleSolubleSlow CoolingSmall Needles
IsopropanolSparingly SolubleSolubleSlow CoolingSmall Prisms
Ethyl AcetateSolubleVery SolubleSlow EvaporationLarge Plates
DichloromethaneSolubleVery SolubleSlow EvaporationSmall Plates
AcetoneSolubleVery SolubleSlow EvaporationOiled Out
DMSO/WaterVery SolubleVery SolubleVapor Diffusion (Water as anti-solvent)Large Prisms
Methanol/Diethyl EtherSolubleN/AVapor Diffusion (Diethyl ether as anti-solvent)Fine Needles

Mandatory Visualizations

Crystallization_Screening_Workflow cluster_start Initial Steps cluster_methods Crystallization Techniques cluster_analysis Analysis Start Start with Pure Compound SolventScreen Solvent Screening (Solubility Tests) Start->SolventScreen SlowCool Slow Cooling SolventScreen->SlowCool Good Temp. Gradient SlowEvap Slow Evaporation SolventScreen->SlowEvap Soluble at RT VaporDiff Vapor Diffusion SolventScreen->VaporDiff Good Solvent/ Anti-Solvent Pair AntiSolvent Anti-Solvent Addition SolventScreen->AntiSolvent Good Solvent/ Anti-Solvent Pair CrystalQuality Assess Crystal Quality (Microscopy) SlowCool->CrystalQuality SlowEvap->CrystalQuality VaporDiff->CrystalQuality AntiSolvent->CrystalQuality Optimize Optimize Conditions CrystalQuality->Optimize XRay Single Crystal X-Ray Diffraction End High-Quality Crystals XRay->End Optimize->SolventScreen Refine Solvents Optimize->XRay Good Crystals

Caption: Workflow for crystallization screening and optimization.

Slow_Cooling_Protocol A Dissolve Compound in Minimal Hot Solvent B Hot Filtration (Optional, if impurities present) A->B C Allow Solution to Cool Slowly to Room Temp. B->C D Place in Ice Bath to Maximize Precipitation C->D E Isolate Crystals by Vacuum Filtration D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals Under Vacuum F->G Vapor_Diffusion_Setup A Prepare Concentrated Solution of Compound in 'Good' Solvent (Inner Vial) C Place Inner Vial Inside Outer Vial and Seal A->C B Add 'Poor' Anti-Solvent to Larger Outer Vial B->C D Anti-Solvent Vapor Diffuses into Inner Vial C->D Time E Crystals Form as Solubility Decreases D->E F Isolate and Dry Crystals E->F

References

Application Notes and Protocols for In Vivo Administration of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is a pyridazinone derivative with potential as a cardioactive agent.[1][2] It is identified as an analogue of Levosimendan and acts as a cardiac troponin effector, suggesting a mechanism that enhances cardiac muscle contraction.[][4] Structurally, it is part of a class of compounds that includes numerous derivatives tested for cardiovascular effects, such as the phosphodiesterase 3 (PDE3) inhibitor CI-930.[1][5] Due to the limited availability of specific in vivo data for this exact molecule, the following protocols are based on established methodologies for preclinical evaluation of similar pyridazinone derivatives and cardioactive compounds.[6] These guidelines provide a framework for initiating in vivo studies to determine the dosage, administration, pharmacokinetics, and preliminary efficacy of this compound.

Data Presentation

The following tables outline hypothetical data for initial in vivo studies. These are templates to be populated with experimental findings.

Table 1: Acute Dose-Range Finding Study Parameters

ParameterDescription
Animal Model Male and female BALB/c mice (6-8 weeks old)
Group Size 3-5 animals per group
Vehicle 0.5% carboxymethylcellulose (CMC) or other suitable vehicle based on solubility studies
Route of Administration Oral (PO) or Intravenous (IV)
Dose Levels A wide range, e.g., 1, 10, 100, 1000 mg/kg (single dose)
Observation Period 14 days
Endpoints Clinical observations, body weight, morbidity, mortality

Table 2: Single-Dose Pharmacokinetic Study Parameters [6]

ParameterDescription
Animal Model Male Sprague-Dawley rats (200-250 g) with jugular vein cannulation
Group Size 3-4 animals per group
Route of Administration Intravenous (IV) and Oral (PO)
Dose Levels A non-toxic dose determined from the acute toxicity study (e.g., 2 mg/kg IV, 10 mg/kg PO)[6]
Blood Sampling Timepoints Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours post-dose[6]
Analytical Method Validated LC-MS/MS method for quantification in plasma

Table 3: Key Pharmacokinetic Parameters to be Determined [6]

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (for oral administration)

Experimental Protocols

Protocol 1: Acute Dose-Range Finding Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% CMC)

  • Male and female BALB/c mice (6-8 weeks old)

  • Standard laboratory animal housing and care facilities

  • Dosing gavage needles (for oral administration) or syringes and needles (for intravenous administration)

Procedure:

  • Acclimatize animals for a minimum of 7 days before the study.

  • Prepare fresh formulations of the test compound in the selected vehicle at the desired concentrations.

  • Assign animals to dose groups (e.g., vehicle control, 1, 10, 100, 1000 mg/kg).[6]

  • Administer a single dose of the compound or vehicle via the chosen route (oral or intravenous).

  • Observe animals continuously for the first 4 hours post-dosing for any clinical signs of toxicity.

  • Record clinical observations, body weights, and any instances of morbidity or mortality daily for 14 days.[6]

  • At the end of the observation period, euthanize surviving animals and perform gross necropsy.

Protocol 2: Single-Dose Pharmacokinetic Study in Rodents

Objective: To determine the key pharmacokinetic parameters of this compound following a single intravenous and oral dose.

Materials:

  • Male Sprague-Dawley rats (200-250 g) with jugular vein cannulation[6]

  • This compound

  • Vehicle

  • Anticoagulant (e.g., EDTA)

  • Centrifuge

  • Validated LC-MS/MS or other appropriate analytical instrumentation

Procedure:

  • Acclimatize cannulated rats and ensure cannula patency.

  • Fast animals overnight before dosing.

  • Administer a single, non-toxic dose of the compound intravenously or orally.[6]

  • Collect serial blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).[6]

  • Place blood samples into tubes containing an anticoagulant and centrifuge to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in plasma samples using a validated analytical method.[6]

  • Calculate pharmacokinetic parameters using non-compartmental analysis.[6]

Protocol 3: Preliminary Efficacy Study in a Model of Myocardial Dysfunction

Objective: To evaluate the potential therapeutic efficacy of this compound in a relevant animal model of cardiac dysfunction. Given its similarity to other positive inotropic agents, a model of drug-induced cardiac depression (e.g., using a beta-blocker) could be appropriate.

Materials:

  • Animal model of cardiac dysfunction (e.g., rats or mice treated with a cardiac depressant)

  • This compound

  • Vehicle

  • Equipment for monitoring cardiovascular parameters (e.g., echocardiography, pressure-volume loop analysis)

Procedure:

  • Induce cardiac dysfunction in the chosen animal model.

  • Administer the test compound or vehicle at a dose determined from prior studies.

  • Monitor key cardiovascular parameters such as left ventricular ejection fraction, fractional shortening, and cardiac output at baseline and at various time points after drug administration.

  • Collect blood samples for pharmacokinetic analysis and tissues for potential biomarker analysis.

  • Analyze the data to determine if the compound improves cardiac function compared to the vehicle control group.

Visualizations

In_Vivo_Evaluation_Workflow cluster_0 Phase 1: Preclinical Safety & Dosing cluster_1 Phase 2: Pharmacokinetics cluster_2 Phase 3: Preliminary Efficacy DoseRange Acute Dose-Range Finding (e.g., 1-1000 mg/kg) MTD Determine Maximum Tolerated Dose (MTD) DoseRange->MTD PK_Study Single-Dose PK Study (IV and PO) MTD->PK_Study Inform Dose Selection PK_Params Calculate PK Parameters (Cmax, Tmax, AUC, t1/2, F%) PK_Study->PK_Params Efficacy_Model Efficacy Study in Cardiac Dysfunction Model PK_Params->Efficacy_Model Guide Dosing Regimen Efficacy_Eval Evaluate Therapeutic Potential Efficacy_Model->Efficacy_Eval

Caption: Phased approach for the in vivo evaluation of this compound.

Hypothetical_Signaling_Pathway cluster_pathway Hypothetical Mechanism of Action cluster_pde Potential Secondary Mechanism (PDE3 Inhibition) Compound 6-(4-Aminophenyl)-5-methyl- 4,5-dihydropyridazin-3(2H)-one TroponinC Cardiac Troponin C Compound->TroponinC Binds to / Modulates PDE3 Phosphodiesterase 3 (PDE3) Compound->PDE3 Inhibits Ca_Sensitivity Increased Myofilament Ca2+ Sensitivity TroponinC->Ca_Sensitivity Contraction Enhanced Cardiac Muscle Contraction (Positive Inotropy) Ca_Sensitivity->Contraction cAMP Increased intracellular cAMP PDE3->cAMP Leads to PKA Protein Kinase A (PKA) Activation cAMP->PKA Ca_Channels Phosphorylation of L-type Ca2+ channels PKA->Ca_Channels Ca_Influx Increased Ca2+ Influx Ca_Channels->Ca_Influx Ca_Influx->Contraction

Caption: Hypothetical signaling pathways for this compound.

References

Application Notes: Fluorescent Labeling of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound of significant interest in drug discovery and development. It is known as an analogue to Levosimendan, a calcium sensitizer used in the treatment of heart failure, and acts as a cardiac troponin effector.[][2] Fluorescently labeling this molecule enables researchers to study its biological interactions, localization, and dynamics in various assays, such as fluorescence polarization, FRET, and cellular imaging. The presence of a primary aromatic amine on the phenyl ring provides a convenient and specific site for covalent modification with a wide range of amine-reactive fluorescent dyes.[3][4]

Principle of the Method

The fluorescent labeling of this compound is achieved through a nucleophilic substitution reaction. The primary amine (-NH2) group on the phenyl ring acts as a nucleophile, attacking an electrophilic reactive group on the fluorescent dye. The most common and effective amine-reactive moieties are N-hydroxysuccinimidyl (NHS) esters and isothiocyanates. NHS esters are generally preferred as they react with primary amines under mild basic conditions to form highly stable amide bonds.[3][5] The reaction is typically performed in an organic solvent like DMSO or DMF to ensure solubility of the reactants and is buffered at a pH between 8.0 and 9.0 to deprotonate the primary amine, thereby increasing its nucleophilicity.[5][6]

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
CAS Number 36725-28-7[][2][7][8]
Molecular Formula C₁₁H₁₃N₃O[2]
Molecular Weight 203.24 g/mol [][2]
Appearance Pale Yellow to Light Brown Solid[8]
Synonyms AMDP3, 6-(p-Aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone[][8]

Table 2: Selection of Common Amine-Reactive Fluorescent Dyes

FluorophoreReactive GroupExcitation Max (nm)Emission Max (nm)Molar Extinction (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Key Features
Fluorescein (FITC/5-FAM SE) Isothiocyanate/Succinimidyl Ester49451875,0000.92Bright green fluorescence, but pH sensitive and prone to photobleaching.[3][4]
Alexa Fluor™ 488 NHS Ester Succinimidyl Ester49551971,0000.92Bright, photostable, and pH insensitive green fluorophore.[3]
DyLight™ 488 NHS Ester Succinimidyl Ester49351870,000HighExcellent photostability and brightness.
Cyanine3 (Cy3) NHS Ester Succinimidyl Ester550570150,0000.15Bright orange fluorescence, commonly used for FRET applications.
TAMRA SE Succinimidyl Ester54156791,000~0.1Orange-red fluorophore, often used as a FRET acceptor for fluorescein.[9]
Alexa Fluor™ 647 NHS Ester Succinimidyl Ester650668239,0000.33Bright, photostable far-red dye, ideal for minimizing autofluorescence.

Experimental Protocols

Protocol 1: Fluorescent Labeling with an NHS-Ester Dye

This protocol provides a general method for conjugating an amine-reactive NHS-ester fluorescent dye to this compound. Optimization may be required depending on the specific dye used.

Materials:

  • This compound

  • Amine-reactive fluorescent dye (NHS ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[5]

  • 0.1 M Sodium bicarbonate buffer (pH 8.3)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, for pH adjustment)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Purification system: Flash column chromatography or High-Performance Liquid Chromatography (HPLC).

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO. This corresponds to a concentration of approximately 49.2 mM.

    • Immediately before use, prepare a 10 mg/mL stock solution of the amine-reactive dye in anhydrous DMSO. Reactive dyes are moisture-sensitive and should not be stored in solution for extended periods.[5]

  • Labeling Reaction:

    • In a microcentrifuge tube, combine 1 equivalent of the pyridazinone compound with 1.0 to 1.5 equivalents of the amine-reactive dye. Using a slight excess of the dye can help drive the reaction to completion, but a large excess should be avoided to simplify purification.

    • Add reaction buffer (0.1 M sodium bicarbonate, pH 8.3) or an organic base like TEA to the reaction mixture to maintain a basic pH, which is crucial for the reactivity of the primary amine.[6]

    • Vortex the mixture gently and incubate at room temperature for 1-2 hours, protected from light. For less reactive dyes, the reaction time may be extended or the temperature slightly increased (e.g., to 37°C).

  • Reaction Monitoring:

    • Monitor the progress of the reaction using TLC. Spot the starting material, the reactive dye, and the reaction mixture onto a TLC plate.

    • Develop the plate using an appropriate solvent system (e.g., Dichloromethane:Methanol, 95:5).

    • The formation of a new, fluorescent spot with a different Rf value from the starting materials indicates a successful conjugation.

  • Purification of the Labeled Compound:

    • Once the reaction is complete, the fluorescently labeled product must be purified from unreacted dye and starting material.

    • Column Chromatography: The reaction mixture can be directly loaded onto a silica gel column and eluted with a suitable solvent gradient to separate the components. The fluorescent fractions corresponding to the desired product should be collected.

    • HPLC: For higher purity, reverse-phase HPLC is recommended. Use a C18 column with a gradient of water and acetonitrile (both containing 0.1% TFA) as the mobile phase.

  • Characterization and Storage:

    • Confirm the identity and purity of the final product using mass spectrometry (to verify the molecular weight) and NMR.

    • Determine the concentration of the labeled product by measuring its absorbance at the dye's maximum absorption wavelength.

    • Store the purified, lyophilized product at -20°C or -80°C, desiccated and protected from light.

Visualizations

Caption: Chemical scheme for labeling the target molecule with an NHS-ester dye.

Experimental_Workflow prep 1. Reagent Preparation stocks Prepare stock solutions of pyridazinone and dye in DMSO prep->stocks reaction 2. Labeling Reaction prep->reaction mix Mix reactants (1:1.2 ratio) in basic buffer (pH 8.3) reaction->mix monitor 3. Reaction Monitoring reaction->monitor incubate Incubate 1-2h at RT (protect from light) mix->incubate tlc Monitor product formation using TLC monitor->tlc purify 4. Purification monitor->purify hplc Purify labeled product via column chromatography or HPLC purify->hplc char 5. Characterization & Storage purify->char ms Confirm identity (Mass Spec) and store at -20°C char->ms

Caption: Workflow for fluorescent labeling and purification.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one. This key intermediate is crucial in the development of various pharmaceutical agents, including cardiotonic drugs.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format to directly tackle experimental challenges.

Q1: I am experiencing a low yield of the desired product. What are the potential causes and how can I improve it?

A1: Low yields are a common challenge in pyridazinone synthesis. Several factors can contribute to this issue. Here is a systematic approach to troubleshoot and enhance your reaction yield:

  • Purity of Starting Materials: Ensure the high purity of your starting materials, particularly the γ-keto acid, 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid, and hydrazine hydrate. Impurities can lead to undesirable side reactions and hinder the cyclization process. It is advisable to use freshly purified reagents.

  • Reaction Temperature: The temperature of the reaction is a critical parameter. A temperature that is too low may result in an incomplete reaction, while excessively high temperatures could cause decomposition of the reactants or the product. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal temperature and reaction duration.[1]

  • Choice of Solvent: The solvent plays a significant role in the reaction rate and overall yield. Protic solvents such as ethanol or acetic acid are commonly employed and are known to facilitate the reaction.[1]

  • Water Removal: The cyclization step produces water. In some instances, the removal of this water using a Dean-Stark apparatus or molecular sieves can shift the reaction equilibrium towards the product, thereby improving the yield.[1]

  • Stoichiometry of Hydrazine: An excess of hydrazine hydrate is often used to drive the reaction to completion. However, a large excess can sometimes lead to the formation of side products. Optimization of the molar ratio of the keto-acid to hydrazine hydrate is recommended.

Q2: My reaction mixture shows multiple spots on the TLC plate, suggesting the presence of impurities. What are the likely side reactions?

A2: The formation of multiple products is indicative of side reactions. Common side reactions in pyridazinone synthesis include:

  • Incomplete Cyclization: The intermediate hydrazone may not fully cyclize to the pyridazinone ring, especially if the reaction time is too short or the temperature is too low.

  • Side Reactions with Hydrazine: Hydrazine can potentially react with other functional groups if present in the starting materials or intermediates.

  • N-N Bond Cleavage: Under harsh conditions, such as very high temperatures or the presence of strong oxidizing or reducing agents, the N-N bond in the hydrazine or the pyridazinone ring can break, leading to a complex mixture of degradation products.[1]

Q3: I am having trouble with the purification of the final product. What is a recommended method?

A3: Purification of this compound can typically be achieved through recrystallization. Ethanol is a commonly used solvent for this purpose. After the reaction is complete, the crude product can be precipitated by cooling the reaction mixture or by pouring it into cold water. The collected solid can then be recrystallized from a suitable solvent like ethanol to obtain the pure product. Column chromatography using silica gel may also be employed if recrystallization does not provide the desired purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct synthesis involves the cyclocondensation of a γ-keto acid, specifically 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid, with hydrazine hydrate. The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol.

Q2: How can I synthesize the precursor, 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid?

A2: This precursor can be synthesized via a Friedel-Crafts acylation reaction between N-acylaniline and methylsuccinic anhydride, followed by deprotection of the amino group. The purity of this keto-acid is crucial for obtaining a high yield of the final pyridazinone product.

Q3: What are the key spectroscopic features to confirm the structure of this compound?

A3: The structure can be confirmed using various spectroscopic techniques:

  • ¹H NMR: Expect signals corresponding to the aromatic protons of the aminophenyl group, the methine and methylene protons of the dihydropyridazinone ring, the methyl group protons, and the amine and amide protons.

  • ¹³C NMR: Signals for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the ring and methyl group should be present.

  • IR Spectroscopy: Look for characteristic absorption bands for the N-H stretching of the amine and amide groups, C=O stretching of the amide, and C=C stretching of the aromatic ring.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (203.24 g/mol ) should be observed.

Data Presentation

Table 1: Effect of Solvent on the Yield of 6-Aryl-4,5-dihydropyridazin-3(2H)-one Synthesis

SolventReaction ConditionsYield (%)Reference
EthanolRefluxHigh[2]
Acetic AcidRefluxGood[1]
WaterRoom TemperatureGood (for related compounds)[1]

Note: The yields are generalized from the synthesis of similar 6-aryl-4,5-dihydropyridazin-3(2H)-ones, as specific comparative data for the target molecule is limited.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of the closely related 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone.[2]

Materials:

  • 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.2-1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out upon cooling. If not, pour the reaction mixture into cold water to induce precipitation.

  • Collect the solid product by filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol.

  • Dry the purified product under vacuum.

Visualizations

Synthesis_Pathway cluster_0 Synthesis of Precursor cluster_1 Final Product Synthesis N-Acylaniline N-Acylaniline Friedel-Crafts Acylation Friedel-Crafts Acylation N-Acylaniline->Friedel-Crafts Acylation Methylsuccinic Anhydride Methylsuccinic Anhydride Methylsuccinic Anhydride->Friedel-Crafts Acylation Keto-acid (protected) Keto-acid (protected) Friedel-Crafts Acylation->Keto-acid (protected) Deprotection Deprotection Keto-acid (protected)->Deprotection 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid Deprotection->4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid Cyclocondensation Cyclocondensation 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid->Cyclocondensation Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Cyclocondensation This compound This compound Cyclocondensation->this compound

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity purify_reagents Purify/Use Fresh Reagents check_purity->purify_reagents Impure optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Pure purify_reagents->optimize_temp adjust_temp Adjust Temperature (Monitor by TLC) optimize_temp->adjust_temp Non-optimal check_solvent Evaluate Solvent optimize_temp->check_solvent Optimal adjust_temp->check_solvent change_solvent Test Protic Solvents (e.g., Ethanol, Acetic Acid) check_solvent->change_solvent Ineffective remove_water Consider Water Removal check_solvent->remove_water Effective change_solvent->remove_water use_dean_stark Use Dean-Stark or Molecular Sieves remove_water->use_dean_stark Yes end Improved Yield remove_water->end No use_dean_stark->end

Caption: Troubleshooting workflow for low yield in the synthesis.

References

"Troubleshooting low solubility of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low solubility issues encountered with this compound.

Troubleshooting Low Solubility

Low aqueous solubility is a common challenge with many organic compounds, including pyridazinone derivatives.[1][2][3][4] This guide offers a systematic approach to diagnosing and resolving solubility issues.

Frequently Asked Questions (FAQs)

Q1: I am observing very low solubility of this compound in my aqueous buffer. Is this expected?

Q2: What are the initial steps I should take to improve the solubility of my compound?

A2: A logical first step is to try dissolving the compound in a small amount of a water-miscible organic solvent before diluting it with your aqueous buffer. This method, known as co-solvency, can significantly improve solubility.[5][6] Common co-solvents to consider are Dimethyl Sulfoxide (DMSO), ethanol, polyethylene glycol 400 (PEG-400), and propylene glycol (PG).[3][7]

Q3: I tried using a co-solvent, but the compound precipitates upon addition to my aqueous buffer. What should I do next?

A3: Precipitation upon dilution suggests that the concentration of the compound in the final aqueous solution exceeds its solubility limit in the mixed solvent system. You can try the following:

  • Decrease the final concentration: Your target concentration might be too high for the chosen co-solvent and buffer system.

  • Increase the co-solvent percentage: A higher proportion of the organic solvent in the final solution can help maintain solubility. However, be mindful of the potential impact of the co-solvent on your downstream experiments.

  • Adjust the pH: The amino group on the phenyl ring of your compound suggests that its solubility may be pH-dependent. Lowering the pH with a pharmaceutically acceptable acid could protonate the amino group, forming a more soluble salt.[8]

Q4: Are there more advanced techniques if co-solvents and pH adjustment are not sufficient or suitable for my experiment?

A4: Yes, several formulation strategies can be employed to enhance the solubility of poorly soluble compounds:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[1]

  • Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the solid state, which can enhance the dissolution rate and apparent solubility.[5]

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the compound, which can lead to a faster dissolution rate.[1][5][9]

Solubility Data of a Structurally Similar Compound

While specific solubility data for this compound is not available in the cited literature, the following table summarizes the mole fraction solubility of a similar compound, 6-phenyl-pyridazin-3(2H)-one (PPD), in various solvents at different temperatures. This data can serve as a useful reference for solvent selection.

SolventT = 298.2 KT = 303.2 KT = 308.2 KT = 313.2 KT = 318.2 K
Water5.82 x 10⁻⁶6.91 x 10⁻⁶8.37 x 10⁻⁶1.00 x 10⁻⁵1.26 x 10⁻⁵
Methanol3.98 x 10⁻³4.35 x 10⁻³4.71 x 10⁻³4.95 x 10⁻³5.18 x 10⁻³
Ethanol6.11 x 10⁻³6.78 x 10⁻³7.21 x 10⁻³7.79 x 10⁻³8.22 x 10⁻³
Isopropyl Alcohol (IPA)1.05 x 10⁻²1.14 x 10⁻²1.23 x 10⁻²1.35 x 10⁻²1.44 x 10⁻²
Ethylene Glycol (EG)9.81 x 10⁻³1.04 x 10⁻²1.12 x 10⁻²1.19 x 10⁻²1.27 x 10⁻²
Propylene Glycol (PG)1.15 x 10⁻²1.23 x 10⁻²1.31 x 10⁻²1.42 x 10⁻²1.50 x 10⁻²
1-Butanol1.58 x 10⁻²1.71 x 10⁻²1.84 x 10⁻²1.98 x 10⁻²2.11 x 10⁻²
2-Butanol1.63 x 10⁻²1.78 x 10⁻²1.91 x 10⁻²2.05 x 10⁻²2.18 x 10⁻²
Ethyl Acetate (EA)5.92 x 10⁻²6.54 x 10⁻²7.03 x 10⁻²7.61 x 10⁻²8.10 x 10⁻²
Transcutol®2.89 x 10⁻¹3.03 x 10⁻¹3.17 x 10⁻¹3.31 x 10⁻¹3.46 x 10⁻¹
Polyethylene Glycol-400 (PEG-400)3.54 x 10⁻¹3.71 x 10⁻¹3.86 x 10⁻¹4.01 x 10⁻¹4.12 x 10⁻¹
Dimethyl Sulfoxide (DMSO)4.00 x 10⁻¹4.19 x 10⁻¹4.35 x 10⁻¹4.52 x 10⁻¹4.67 x 10⁻¹
Data extracted from a study on 6-phenyl-pyridazin-3(2H)-one and is intended for comparative purposes only.[2][3][7]

Experimental Protocols

Here are detailed methodologies for key experiments to improve the solubility of this compound.

Protocol 1: Solubility Enhancement using Co-solvents
  • Objective: To determine the solubility of the compound in various co-solvent/aqueous buffer mixtures.

  • Materials:

    • This compound

    • Dimethyl Sulfoxide (DMSO)

    • Ethanol

    • Polyethylene Glycol 400 (PEG-400)

    • Propylene Glycol (PG)

    • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

    • Vortex mixer

    • Centrifuge

    • Spectrophotometer or HPLC

  • Procedure:

    • Prepare stock solutions of the compound in each co-solvent at a high concentration (e.g., 10 mg/mL).

    • Create a series of dilutions of the stock solution into the aqueous buffer to achieve a range of final co-solvent concentrations (e.g., 1%, 5%, 10%, 20% v/v).

    • Equilibrate the samples by vortexing for 2 minutes and then shaking at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet any undissolved compound.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Protocol 2: pH-Dependent Solubility Profile
  • Objective: To assess the impact of pH on the solubility of the compound.

  • Materials:

    • This compound

    • A series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 9)

    • 0.1 M HCl and 0.1 M NaOH for pH adjustment

    • pH meter

    • Analytical equipment (Spectrophotometer or HPLC)

  • Procedure:

    • Add an excess amount of the compound to a series of vials, each containing a buffer of a different pH.

    • Ensure the amount of solid added is sufficient to result in a saturated solution with visible undissolved particles.

    • Equilibrate the samples by shaking at a constant temperature for 24 hours.

    • Measure and, if necessary, adjust the final pH of each solution.

    • Centrifuge the samples to separate the solid from the liquid phase.

    • Determine the concentration of the dissolved compound in the supernatant for each pH value.

Visualizations

Troubleshooting Workflow for Low Solubility

The following diagram outlines a systematic approach to addressing low solubility issues with this compound.

References

"Optimizing reaction conditions for 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and optimization of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: I am experiencing a low yield of my desired product. What are the potential causes and how can I improve it?

A1: Low yields are a common challenge in pyridazinone synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Ensure the purity of your γ-ketoacid (4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid or its ester derivative) and hydrazine hydrate. Impurities can lead to undesirable side reactions and inhibit the desired cyclization. It is advisable to use freshly purified reagents.

  • Reaction Temperature: The reaction temperature is a critical parameter. A temperature that is too low may result in an incomplete reaction, while excessively high temperatures can lead to the decomposition of reactants or the product. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal temperature and reaction time.

  • Solvent Choice: The choice of solvent can significantly influence the reaction rate and yield. Protic solvents such as ethanol or acetic acid are commonly used and often facilitate the cyclocondensation reaction.

  • Stoichiometry of Reactants: The molar ratio of the γ-ketoacid to hydrazine hydrate can impact the yield. An excess of hydrazine hydrate is often used to drive the reaction to completion. However, a large excess may lead to purification challenges.

  • Water Removal: The cyclization reaction produces water. In some instances, removing water using a Dean-Stark apparatus or molecular sieves can shift the equilibrium towards the product, thereby improving the yield.

Q2: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions?

A2: The formation of side products can complicate purification and reduce the overall yield. Common side reactions in the synthesis of dihydropyridazinones include:

  • Dehydration/Aromatization: Under harsh acidic or oxidative conditions, the dihydropyridazinone ring can lose water to form the corresponding aromatic pyridazinone as a byproduct.

  • N-N Bond Cleavage: At high temperatures or in the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the resulting pyridazinone ring can cleave, leading to a complex mixture of degradation products.

  • Incomplete Cyclization: If the reaction is not allowed to proceed to completion, unreacted starting materials or intermediate hydrazones may be present in the reaction mixture.

Q3: How can I effectively purify the final product?

A3: Purification of this compound can typically be achieved through recrystallization. A common and effective method involves dissolving the crude product in a minimal amount of hot ethyl acetate and allowing it to cool slowly to induce crystallization.[1] The purity of the recrystallized product should be verified by analytical techniques such as melting point determination, NMR spectroscopy, and High-Performance Liquid Chromatography (HPLC). For highly impure samples, column chromatography on silica gel may be necessary before recrystallization.

Data Presentation

Table 1: Effect of Solvent on Reaction Yield (Representative Data)

The following table illustrates the potential impact of different solvents on the yield of a similar pyridazinone synthesis. This data can serve as a guide for solvent screening in your optimization experiments.

SolventReaction Time (hours)Yield (%)
Toluene645
Dichloromethane565
Ethanol485
Ethanol:Water (1:1)392
Water397

This is representative data from a related synthesis and should be used as a guideline. Optimal conditions for the synthesis of this compound may vary.

Table 2: Impact of Synthetic Route on Overall Yield

Different synthetic strategies can significantly affect the final yield of the target molecule.

Synthetic RouteKey Starting MaterialsOverall Yield (%)Reference
Route ARacemic 2-bromopropionyl bromide58[2]
Route BPropionyl chloride22[2]
Route C (Enantiomerically Pure)Methyl 4-(4-aminophenyl)-3-methyl-4-oxobutyrate90.5[1]

Experimental Protocols

Detailed Methodology for the Synthesis of (R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

This protocol is adapted from a reported synthesis of the enantiomerically pure compound and can be modified for the racemic synthesis by using the corresponding racemic starting material.[1]

Materials:

  • Methyl 4-(4-aminophenyl)-3-methyl-4-oxobutyrate

  • Hydrazine hydrate (85% solution in water)

  • Methanol

  • Glacial acetic acid

  • Saturated aqueous sodium carbonate solution

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • Dissolve methyl 4-(4-aminophenyl)-3-methyl-4-oxobutyrate (1.0 eq) in methanol.

  • Prepare a 1:9 (v/v) solution of hydrazine hydrate in water and adjust the pH to 6.5 with glacial acetic acid.

  • Add the hydrazine solution to the solution of the keto-ester.

  • Heat the reaction mixture at reflux for 1 hour. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add saturated aqueous sodium carbonate solution.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with saturated aqueous sodium carbonate solution, and dry over magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from hot ethyl acetate to yield pure (R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one.

Mandatory Visualization

Signaling Pathway of Related Cardiotonic Agents

The target compound is an analog of Levosimendan, a known cardiotonic agent. The diagram below illustrates the proposed signaling pathway for this class of compounds.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cardiomyocyte / Vascular Smooth Muscle Cell cluster_myofilament Cardiac Myofilament cluster_membrane Cell Membrane Pyridazinone_Derivative 6-(4-Aminophenyl)-5-methyl- 4,5-dihydropyridazin-3(2H)-one Troponin_C Troponin C Pyridazinone_Derivative->Troponin_C Binds to K_ATP_Channel ATP-sensitive K+ Channel Pyridazinone_Derivative->K_ATP_Channel Opens Ca_Troponin_Complex Ca2+-Troponin C Complex Stabilization Troponin_C->Ca_Troponin_Complex Actin_Myosin Actin-Myosin Interaction Ca_Troponin_Complex->Actin_Myosin Enhances Contraction Increased Cardiac Contractility (Inotropy) Actin_Myosin->Contraction Hyperpolarization Hyperpolarization K_ATP_Channel->Hyperpolarization Vasodilation Vasodilation (Reduced Preload & Afterload) Hyperpolarization->Vasodilation Experimental_Workflow Start Start Reactants γ-Ketoacid + Hydrazine Hydrate Start->Reactants Reaction Cyclocondensation (e.g., in refluxing ethanol) Reactants->Reaction Monitoring TLC Monitoring Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Extraction) Monitoring->Workup Complete Isolation Isolation of Crude Product (Solvent Evaporation) Workup->Isolation Purification Purification (Recrystallization) Isolation->Purification Analysis Characterization (NMR, MS, MP) Purification->Analysis End Pure Product Analysis->End Troubleshooting_Logic Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents Impure Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Pure Purify_Reagents->Optimize_Conditions Adjust_Temp Adjust Temperature and Time Optimize_Conditions->Adjust_Temp Temperature/ Time Issue Screen_Solvents Screen Different Solvents Optimize_Conditions->Screen_Solvents Solvent Issue Vary_Stoichiometry Vary Reactant Stoichiometry Optimize_Conditions->Vary_Stoichiometry Stoichiometry Issue Check_Side_Reactions Analyze for Side Products (TLC/LC-MS) Adjust_Temp->Check_Side_Reactions Screen_Solvents->Check_Side_Reactions Vary_Stoichiometry->Check_Side_Reactions Modify_Workup Modify Workup/ Purification Check_Side_Reactions->Modify_Workup Side Products Detected Success Improved Yield/ Purity Check_Side_Reactions->Success No Side Products, Yield Improved Modify_Workup->Success

References

Technical Support Center: Synthesis of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one. Here you will find troubleshooting guides and frequently asked questions to address common challenges and side reactions encountered during the synthesis of this and related pyridazinone derivatives.

Troubleshooting Guide

Low yields and the presence of impurities are common hurdles in the synthesis of pyridazinone compounds. The following table outlines potential problems, their probable causes, and recommended solutions based on established chemical principles and available literature.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Impure starting materials. - Formation of stable hydrazone intermediate that fails to cyclize.- Increase reaction time and monitor progress by TLC. - Optimize temperature; too low may slow the reaction, too high can cause decomposition.[1] - Ensure the purity of the starting γ-keto acid and hydrazine.[1] - Use of a protic solvent like ethanol or acetic acid can facilitate cyclization.[1] Removal of water using a Dean-Stark apparatus may also drive the reaction forward.[1]
Presence of Unreacted Starting Material - Insufficient reaction time or temperature. - Inefficient mixing.- Extend the reaction duration or cautiously increase the temperature. - Ensure vigorous stirring, especially for heterogeneous mixtures.
Formation of a Side Product with a Higher Molecular Weight - Reaction of the aminophenyl group of the product with the starting keto acid.- Use a slight excess of hydrazine to ensure the complete consumption of the keto acid. - Consider protecting the amino group if it is present in the starting material, though this adds extra steps to the synthesis.
Presence of a Side Product with a Similar Polarity to the Product - Incomplete cyclization, resulting in the corresponding hydrazone.- Ensure reaction conditions (e.g., acid or base catalysis, temperature) are optimal for the cyclization step. - The use of dehydrating agents can promote the intramolecular condensation.
Formation of Colored Impurities - Oxidation of the aminophenyl group. - Polymerization or decomposition of starting materials or product at high temperatures.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Avoid excessive heating and prolonged reaction times. - Purify the final product quickly after synthesis.
Inconsistent Yields Between Batches - Variability in the quality of reagents, especially hydrazine hydrate. - Inconsistent reaction conditions (temperature, time, moisture).- Use reagents from a reliable source and test for purity. Hydrazine hydrate can contain various organic impurities.[2] - Maintain strict control over all reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely reported method is the cyclocondensation of a γ-keto acid with a hydrazine derivative.[3] For the synthesis of 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone, the starting material is typically a corresponding γ-keto acid which is refluxed with methylhydrazine in a protic solvent like boiling ethanol. This method has been reported to produce high yields of the desired product.[4][5]

Q2: I am observing a significant amount of an intermediate that is not the final product. What could it be?

A2: A common intermediate in pyridazinone synthesis is the hydrazone, formed by the reaction of the ketone group of the γ-keto acid with hydrazine.[6] This intermediate must then undergo an intramolecular cyclization to form the dihydropyridazinone ring. If the reaction stalls at this stage, you will isolate the hydrazone as a major component. To promote cyclization, ensure the reaction is heated for a sufficient amount of time and that the solvent and any catalysts are appropriate for this step.

Q3: My final product is discolored. What is the likely cause and how can I prevent it?

A3: The aminophenyl group in the target molecule is susceptible to oxidation, which can lead to the formation of colored impurities. To minimize this, it is recommended to perform the reaction and subsequent work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon). Additionally, avoiding prolonged exposure to high temperatures and light can help maintain the purity and color of the final product.

Q4: Can I use a nitro-substituted phenyl starting material and reduce the nitro group in the final step?

A4: Yes, this is a common strategy in organic synthesis. You can start with the corresponding 6-(4-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one and then reduce the nitro group to an amine. A variety of reducing agents can be used for this transformation, with catalytic hydrogenation being a common and clean method.[7][8] However, it's important to choose a reduction method that is compatible with the pyridazinone ring.

Q5: Are there any specific side reactions to be aware of when using hydrazine?

A5: Hydrazine is a reactive nucleophile. Besides the desired reaction with the keto group, it can potentially participate in other reactions. If your starting material has other electrophilic sites, hydrazine could react there. Also, with substituted hydrazines like methylhydrazine, there is a possibility of forming regioisomers if the γ-keto acid is unsymmetrical in a way that allows for different cyclization pathways, though this is less of a concern with the typical precursors for the title compound.

Visualizing the Synthesis and Potential Side Reactions

To aid in understanding the chemical processes, the following diagrams illustrate the main synthetic pathway and a common troubleshooting workflow.

G cluster_main Main Synthesis Pathway Start γ-Keto Acid + Methylhydrazine Intermediate Hydrazone Intermediate Start->Intermediate Condensation Product 6-(4-Aminophenyl)-5-methyl- 4,5-dihydropyridazin-3(2H)-one Intermediate->Product Intramolecular Cyclization

Caption: Main synthetic pathway for this compound.

G cluster_troubleshooting Troubleshooting Workflow Problem Low Yield or Impure Product CheckPurity Verify Purity of Starting Materials Problem->CheckPurity OptimizeCond Optimize Reaction Conditions (T, t) CheckPurity->OptimizeCond CheckCyclization Promote Cyclization (Solvent, Catalyst) OptimizeCond->CheckCyclization InertAtmosphere Use Inert Atmosphere CheckCyclization->InertAtmosphere Purification Optimize Purification (Crystallization, Chromatography) InertAtmosphere->Purification Success High Yield and Purity Purification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

Experimental Protocol Example

The following is a generalized experimental protocol based on common procedures for the synthesis of 4,5-dihydropyridazin-3(2H)-ones.[4][5]

Synthesis of 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the appropriate γ-keto acid (1 equivalent) in absolute ethanol.

  • Addition of Reagent: To the stirred solution, add methylhydrazine (1.1-1.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as NMR, IR, and Mass Spectrometry.

References

"How to prevent degradation of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one in solution"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on general chemical principles and data from structurally related compounds. Specific degradation pathways and stability data for 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one have not been extensively reported in publicly available literature. It is crucial to perform compound-specific stability studies for your particular application.

This technical support center provides guidance to researchers, scientists, and drug development professionals on how to prevent the degradation of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: Based on its chemical structure, which contains a dihydropyridazinone ring and an aminophenyl group, the primary factors contributing to degradation are likely:

  • Oxidation: The aminophenyl group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and the presence of metal ions. This can lead to the formation of colored degradation products.

  • Hydrolysis: The amide bond within the dihydropyridazinone ring may be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring-opening.

  • Photodegradation: Aromatic amines and heterocyclic compounds can be sensitive to light, particularly UV radiation, which can induce degradation.

Q2: What are the optimal storage conditions for stock solutions of this compound?

A2: To ensure the stability of stock solutions, the following storage conditions are recommended:

  • Solvent: Use a dry, aprotic solvent such as anhydrous DMSO or DMF.

  • Temperature: Store solutions at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C may be acceptable, but stability should be verified.

  • Light: Protect solutions from light by using amber vials or by wrapping the container with aluminum foil.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, overlay the solution with an inert gas like argon or nitrogen to minimize exposure to oxygen.

Q3: How can I minimize degradation during my experiments?

A3: To minimize degradation during experimental procedures:

  • Prepare fresh solutions whenever possible.

  • If you must use a stored stock solution, allow it to come to room temperature slowly before opening to prevent condensation.

  • Minimize the time the compound is in aqueous solutions.

  • Use deoxygenated buffers and solvents if oxidation is a concern.

  • Work in a low-light environment or use amber-colored labware.

  • Avoid high temperatures unless required by the experimental protocol.

Q4: What are the visual signs of degradation?

A4: A common sign of degradation, particularly oxidation of the aminophenyl group, is a change in the color of the solution. A colorless or pale-yellow solution may turn yellow, brown, or even purple/blue upon degradation. The appearance of precipitates can also indicate the formation of insoluble degradation products.

Troubleshooting Guides

Issue 1: Discoloration of the solution
Potential Cause Troubleshooting Steps
Oxidation 1. Prepare fresh solutions using deoxygenated solvents. 2. Store stock solutions under an inert atmosphere (argon or nitrogen). 3. Add an antioxidant (e.g., ascorbic acid, BHT) to the solution, if compatible with your experiment. 4. Protect the solution from light at all times.
Photodegradation 1. Work in a dark room or use light-blocking containers. 2. If light exposure is unavoidable, minimize the duration.
pH-related degradation 1. Ensure the pH of your solution is within a stable range (typically neutral). 2. Perform a pH stability study to identify the optimal pH for your compound.
Issue 2: Inconsistent results or loss of activity in assays
Potential Cause Troubleshooting Steps
Degradation in assay buffer 1. Minimize the pre-incubation time of the compound in the aqueous assay buffer. 2. Prepare the final dilution of the compound just before adding it to the assay. 3. Perform a stability study of the compound in the specific assay buffer to determine its half-life.
Adsorption to labware 1. Use low-binding microplates and tubes. 2. Include a small amount of a non-ionic surfactant (e.g., Tween-20) in the buffer, if compatible.
Freeze-thaw instability 1. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. 2. If multiple freeze-thaw cycles are necessary, perform a stability study to assess the impact.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a general framework for investigating the stability of this compound under various stress conditions. The goal is to induce degradation to an extent of 5-20%.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 6, 12, and 24 hours. At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 6, 12, and 24 hours. At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 2, 6, 12, and 24 hours. At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Place a known amount of the solid compound in a 70°C oven for 24 and 48 hours. Also, heat a solution of the compound (in a suitable solvent) at 70°C for the same durations. Analyze the samples by HPLC.

  • Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., ICH option 1: UV and visible light) for a defined period. Analyze the sample by HPLC and compare it to a control sample kept in the dark.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Objective:

  • To develop an HPLC method capable of separating the parent compound from its potential degradation products.

2. Initial Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or lambda max).

  • Injection Volume: 10 µL.

3. Method Optimization:

  • Inject the stressed samples from the forced degradation study.

  • Adjust the gradient, mobile phase composition (e.g., pH, organic modifier), and other parameters to achieve adequate resolution between the parent peak and any degradation peaks.

  • The final method should demonstrate specificity, linearity, accuracy, and precision as per ICH guidelines.

Visualizations

Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photodegradation Photodegradation (Light) Compound 6-(4-Aminophenyl)-5-methyl- 4,5-dihydropyridazin-3(2H)-one Oxidized_Products N-Oxides, Quinone-imines (Colored Products) Compound->Oxidized_Products [O], Light, Metal Ions Ring_Opened_Product Ring-Opened Product Compound->Ring_Opened_Product H+/OH- Photodegradants Various Photoproducts Compound->Photodegradants

Caption: Potential degradation pathways for the target compound.

Experimental_Workflow start Start: Unstable Compound in Solution prep Prepare Fresh Solution (Anhydrous Solvent, Low Light) start->prep stress Perform Forced Degradation Study start->stress storage Store Properly (-20°C/-80°C, Inert Gas, Dark) prep->storage end End: Stable Handling Protocol storage->end hplc_dev Develop Stability-Indicating HPLC Method stress->hplc_dev analyze Analyze Stressed Samples hplc_dev->analyze identify Identify Degradation Products (LC-MS) analyze->identify identify->end

Caption: Workflow for investigating and preventing degradation.

Technical Support Center: Overcoming Resistance to 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one and Related Compounds in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is intended for research purposes only. The specific compound, 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one, is primarily documented as a cardiotonic agent and an intermediate in the synthesis of such agents.[][2][3] There is limited publicly available research on its direct application as an anti-cancer agent and associated resistance mechanisms. Therefore, this guide draws upon established principles of drug resistance and data from related pyridazinone derivatives and other relevant classes of compounds, such as phosphodiesterase (PDE) inhibitors and kinase inhibitors, which are under investigation for their anti-tumor properties.[4][5][6] The troubleshooting strategies and protocols provided should be adapted and validated for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the potential anti-cancer mechanism of action for pyridazinone derivatives?

A1: While the precise mechanism for this compound in cancer is not well-defined in the literature, related pyridazinone derivatives have been investigated for various anti-cancer activities. These can include the inhibition of kinases involved in cell proliferation and survival, such as Pim1 kinase, c-Jun N-terminal kinase 1 (JNK1), and cyclin-dependent kinase 2 (CDK2).[4][7][8] Some pyridazinone-containing compounds also exhibit inhibitory effects on enzymes like dihydrofolate reductase (DHFR) or Bruton's tyrosine kinase (BTK).[6] Additionally, some related heterocyclic compounds, like PDE5 inhibitors, can induce apoptosis and inhibit cell proliferation by increasing intracellular levels of cyclic guanosome monophosphate (cGMP) and activating protein kinase G (PKG) signaling.[9][10]

Q2: My cell line has developed resistance to the test compound. What are the likely mechanisms of resistance?

A2: Acquired resistance to anti-cancer agents is a common phenomenon and can occur through several mechanisms:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), can actively pump the compound out of the cell, reducing its intracellular concentration and efficacy.[9][11]

  • Alterations in the Drug Target: Mutations in the target protein can prevent the compound from binding effectively, thereby rendering it inactive.[4][11]

  • Activation of Alternative Survival Pathways: Cancer cells can compensate for the inhibition of one signaling pathway by upregulating alternative pro-survival pathways.[4][9]

  • Altered Drug Metabolism: Cells may increase the metabolic inactivation of the drug.[12]

  • Inhibition of Apoptosis: Changes in the expression of apoptosis-related proteins (e.g., mutations in p53 or increased expression of Bcl-2 family members) can make cells resistant to drug-induced cell death.[12][13]

Q3: How can I experimentally confirm the mechanism of resistance in my cell line?

A3: A systematic approach is necessary to identify the resistance mechanism:

  • Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to confirm the shift in the half-maximal inhibitory concentration (IC50) in the resistant cell line compared to the parental, sensitive cell line.

  • Investigate Drug Efflux:

    • Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123 for P-glycoprotein) to assess efflux activity via flow cytometry.

    • Perform Western blotting or qPCR to check for the overexpression of ABC transporter proteins (P-gp, MRP1, BCRP).

    • Test the effect of known ABC transporter inhibitors in combination with your compound to see if sensitivity is restored.

  • Analyze the Target Protein: If the target of your compound is known, sequence the gene encoding the target in resistant cells to check for mutations. Perform Western blotting to check for changes in the expression level of the target protein.

  • Profile Signaling Pathways: Use phosphoprotein arrays or perform Western blotting for key proteins in known survival pathways (e.g., PI3K/Akt, MAPK/ERK) to identify any upregulated pathways in the resistant cells.

Q4: What strategies can I employ to overcome resistance to this compound?

A4: Several strategies can be explored to overcome drug resistance:

  • Combination Therapy:

    • Inhibitors of Drug Efflux Pumps: Combine your compound with an inhibitor of the specific ABC transporter that is overexpressed in your resistant cells.

    • Inhibitors of Alternative Survival Pathways: If you identify an upregulated survival pathway, use a specific inhibitor for a key component of that pathway in combination with your compound.

    • Synergistic Agents: Combine your compound with other cytotoxic or targeted agents to create a synergistic anti-cancer effect.

  • Dosing Strategy Modification: In some cases, high-dose pulse treatment might be more effective than continuous low-dose exposure.

  • Development of Analogs: Synthesizing and testing derivatives of the original compound may lead to the discovery of molecules that can overcome the resistance mechanism (e.g., by having a higher affinity for a mutated target or by not being a substrate for efflux pumps).[5]

Troubleshooting Guides

Poor Compound Solubility in Media
Problem Possible Cause Solution
Compound precipitates in cell culture media. The compound has low aqueous solubility.Prepare a high-concentration stock solution in an appropriate solvent like DMSO. Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) to avoid toxicity.[4]
The final concentration of the compound is too high.Lower the final concentration of the compound in your experiment.
Inconsistent Results in Cell Viability Assays
Problem Possible Cause Solution
High variability between replicates. Uneven cell seeding.Ensure a single-cell suspension before seeding and mix the cell suspension between plating wells.
"Edge effect" in 96-well plates where outer wells evaporate faster.Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity.
High background absorbance. Contamination of media or reagents.Use sterile techniques and fresh reagents.
Phenol red in the culture medium can interfere with absorbance readings.[9]Use a phenol red-free medium for the assay.[9] Include a "no cell" control to measure background absorbance.
Western Blotting Issues
Problem Possible Cause Solution
No or weak signal for the protein of interest. Insufficient protein loading.Quantify protein concentration accurately and load a sufficient amount (typically 20-40 µg).
Primary antibody not working or used at the wrong dilution.Use a positive control to validate the antibody. Optimize the antibody concentration and incubation time.
Inefficient protein transfer.Check the transfer buffer composition and transfer time. Use a prestained protein ladder to visualize transfer efficiency.
High background signal. Insufficient blocking.Increase blocking time or use a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).
Primary or secondary antibody concentration is too high.Optimize antibody concentrations by performing a titration.
Insufficient washing.Increase the number and duration of wash steps.

Quantitative Data Summary

The following tables summarize data from studies on related compounds, illustrating the potential for overcoming drug resistance.

Table 1: Reversal of ABCG2-Mediated Mitoxantrone Resistance by Pim1 Kinase Inhibitors (Imidazo-pyridazine derivatives)

Cell LineTreatmentMitoxantrone IC50 (nM)Fold Reversal
HEK293/ABCG2Mitoxantrone alone1250 ± 150-
HEK293/ABCG2Mitoxantrone + Inhibitor 5c (1 µM)150 ± 308.3
HEK293/ABCG2Mitoxantrone + Inhibitor 5e (1 µM)120 ± 2510.4
Data extrapolated from studies on imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors.[8]

Table 2: Effect of a Pyridazinone Derivative on DHFR and Cancer Cell Proliferation

CompoundDHFR IC50 (µM)OVCAR-3 IC50 (µM)MDA-MB-435 IC50 (µM)
Compound 350.060.320.46
Data from a study on pyridazinone derivatives as DHFR inhibitors.[6]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effects of a compound on a cell line and to calculate the IC50 value.

Materials:

  • 96-well cell culture plates

  • Resistant and parental cell lines

  • Complete culture medium

  • Compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control (e.g., 0.1% DMSO).[4]

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blotting for ABC Transporter Expression

Objective: To detect and compare the expression levels of an ABC transporter protein (e.g., P-glycoprotein) in parental and resistant cell lines.

Materials:

  • Parental and resistant cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus (wet or semi-dry)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (e.g., anti-P-glycoprotein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Target_Kinase Target Kinase (e.g., Pim1) Receptor->Target_Kinase Pyridazinone Pyridazinone Derivative Pyridazinone->Target_Kinase Inhibits Efflux_Pump ABC Transporter (e.g., ABCG2) Pyridazinone->Efflux_Pump Efflux Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Activates Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Effector->Apoptosis_Inhibition Proliferation_Inhibition Inhibition of Proliferation Downstream_Effector->Proliferation_Inhibition

Caption: Hypothetical signaling pathway for a pyridazinone derivative.

Resistance_Workflow Start Cells Develop Resistance (Increased IC50) Check_Efflux Assess ABC Transporter Activity and Expression Start->Check_Efflux Efflux_Positive Efflux Mechanism Likely Check_Efflux->Efflux_Positive Overexpressed/ Active Efflux_Negative Efflux Mechanism Unlikely Check_Efflux->Efflux_Negative No Change Sequence_Target Sequence Target Gene Efflux_Negative->Sequence_Target Mutation_Found Target Mutation Likely Sequence_Target->Mutation_Found Mutation Detected No_Mutation No Target Mutation Sequence_Target->No_Mutation Wild-Type Analyze_Pathways Profile Alternative Signaling Pathways No_Mutation->Analyze_Pathways Pathway_Upregulated Alternative Pathway Activation Likely Analyze_Pathways->Pathway_Upregulated Upregulation Detected

Caption: Workflow for identifying the mechanism of drug resistance.

Combination_Therapy_Workflow Start Resistant Cell Line Hypothesis Hypothesize Resistance Mechanism (e.g., Efflux, Target Mutation, Pathway Activation) Start->Hypothesis Select_Combo Select Combination Agent (e.g., Efflux Inhibitor, Alternative Pathway Inhibitor) Hypothesis->Select_Combo Dose_Matrix Perform Dose-Response Matrix Experiment Select_Combo->Dose_Matrix Synergy_Analysis Analyze for Synergy (e.g., Chou-Talalay method) Dose_Matrix->Synergy_Analysis Result Determine if Combination is Synergistic, Additive, or Antagonistic Synergy_Analysis->Result

Caption: Workflow for testing combination therapies to overcome resistance.

References

"Minimizing off-target effects of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for minimizing the off-target effects of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary known on-target activity of this compound?

A1: The primary established on-target activity of this compound is its function as a cardiac troponin effector, leading to the activation of cardiac muscle contractions.[1][2][][4] It is an analog of Levosimendan, which is known as a positive inotropic agent with vasodilating properties.[1][][4]

Q2: What are the potential off-target effects of this compound?

A2: While specific off-target interactions for this exact compound are not extensively documented in publicly available literature, potential off-target effects can be inferred based on its pyridazinone scaffold and its primary target. Researchers should consider:

  • Selectivity against other troponin isoforms: The compound's activity should be assessed against skeletal troponin to ensure cardiac-specific effects.

  • Phosphodiesterase (PDE) inhibition: Other pyridazinone derivatives have been reported to inhibit PDEs, which can have various physiological effects.[5]

  • Kinase inhibition: The pyridazinone scaffold is present in some kinase inhibitors.[6][7] Off-target kinase interactions could lead to unintended signaling pathway modulation.

  • Interactions with other cardiovascular targets: Given its inotropic activity, screening against a panel of cardiovascular-related G-protein coupled receptors (GPCRs), ion channels, and transporters is advisable to identify any unintended activities.

Q3: How can I distinguish between on-target and off-target effects in my cellular experiments?

A3: Differentiating on-target from off-target effects is crucial for accurate data interpretation. Key strategies include:

  • Dose-response analysis: Establish a clear dose-response curve for the on-target effect (e.g., increased cardiomyocyte contractility). Phenotypes observed at concentrations significantly higher than the EC50 for the on-target effect are more likely to be off-target.

  • Use of a negative control: Synthesize or obtain a structurally similar analog of the compound that is inactive against cardiac troponin. This can help identify non-specific effects of the chemical scaffold.

  • Rescue experiments: If the compound's effect is on a specific signaling pathway, attempt to "rescue" the phenotype by modulating a downstream component of that pathway.

  • Target engagement confirmation: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound is binding to its intended target in your experimental system at the concentrations you are using.[8][9][10][11][12]

Q4: What general strategies can I employ to minimize off-target effects in my experiments?

A4: To reduce the impact of off-target effects, consider the following:

  • Use the lowest effective concentration: Once the optimal concentration for the on-target effect is determined, use the lowest possible concentration that still elicits the desired response to minimize the engagement of lower-affinity off-targets.[13]

  • Optimize exposure time: For cellular assays, a shorter incubation time may be sufficient to observe the on-target effect while minimizing the cumulative impact of off-target activities and potential cytotoxicity.

  • Ensure compound purity and stability: Verify the purity of your compound batch, as impurities can lead to unexpected biological activity. Also, confirm the compound's stability in your assay medium to avoid effects from degradation products.[14]

Troubleshooting Guides

Guide 1: Unexpected Cytotoxicity Observed in Cell-Based Assays
Potential Cause Troubleshooting Steps
Off-target toxicity 1. Perform a dose-response curve to determine the concentration at which toxicity occurs and compare it to the on-target EC50. 2. Screen the compound against a broad panel of safety-related targets to identify potential toxic off-targets. 3. If a specific off-target is identified, co-treatment with an antagonist for that off-target may mitigate the toxicity.
Solvent toxicity 1. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and below the tolerance level of your cell line (typically <0.5%). 2. Run a vehicle control with the same solvent concentration to assess its effect on cell viability.
Compound instability 1. Assess the stability of the compound in your cell culture medium over the course of the experiment. 2. If the compound is unstable, consider shorter incubation times or the use of a more stable analog.
Cell line sensitivity 1. Test the compound on multiple cell lines, including those that do not express the target protein, to assess non-specific cytotoxicity.
Guide 2: Inconsistent or Non-Reproducible Results in In Vitro Assays
Potential Cause Troubleshooting Steps
Compound precipitation 1. Visually inspect for compound precipitation in your stock solution and assay wells. 2. Determine the solubility of the compound in your assay buffer. 3. If solubility is an issue, consider using a different solvent or adding a small amount of a non-ionic detergent like Triton X-100 (if compatible with your assay).
Variability in reagent preparation 1. Prepare a master mix of reagents to minimize pipetting errors. 2. Ensure all components are properly thawed and mixed before use.
Assay conditions not optimized 1. For enzyme-based assays, ensure the reaction is in the linear range with respect to time and enzyme concentration. 2. Verify that the buffer composition (pH, salt concentration) is optimal for the target protein.
Inconsistent plate reading 1. Allow plates to equilibrate to room temperature before reading. 2. Check for and eliminate air bubbles in the wells.

Experimental Protocols

Protocol 1: Off-Target Profiling Using a Commercial Safety Panel

Commercial services offer comprehensive screening of your compound against a large panel of known biological targets to identify potential off-target interactions early.

Methodology:

  • Select a Service Provider: Choose a provider that offers a suitable safety panel (e.g., Eurofins Discovery, Pharmaron, WuXi AppTec).[1][2][15]

  • Choose a Panel: Select a panel that covers a broad range of target classes, including kinases, GPCRs, ion channels, and transporters. A common starting point is a panel of 44 to 87 targets associated with adverse drug reactions.[1][2][5]

  • Compound Submission: Provide your compound at the required concentration and purity.

  • Data Analysis: The service provider will perform the binding or functional assays and provide a report detailing the percent inhibition or activation for each target at the tested concentration.

  • Interpretation: Significant interactions (>50% inhibition/activation) with any of the panel's targets should be considered for further investigation.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to verify that the compound binds to its intended target within a cellular environment.[8][9][10][11][12]

Methodology:

  • Cell Treatment: Treat cultured cells (e.g., cardiomyocytes) with your compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heat Challenge: Heat the cell suspensions in a thermal cycler across a range of temperatures (e.g., 40-70°C).

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein (cardiac troponin) remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Ligand binding stabilizes the target protein, resulting in a "thermal shift" to a higher melting temperature. Plot the amount of soluble protein as a function of temperature to determine the melting curve for both treated and untreated samples.

Data Presentation

Table 1: Hypothetical Off-Target Kinase Profiling for this compound (Screened at 10 µM)

Kinase TargetPercent Inhibition at 10 µM
On-Target (Control) N/A
Off-Target Kinase A78%
Off-Target Kinase B55%
Off-Target Kinase C21%
Off-Target Kinase D8%
Off-Target Kinase E3%

Data is presented as the mean percentage of inhibition from duplicate wells. Results >50% are considered significant and warrant follow-up.

Table 2: Hypothetical Cardiovascular Safety Panel for this compound (Screened at 10 µM)

TargetAssay TypePercent Inhibition/Activation at 10 µM
On-Target: Cardiac Troponin Functional Desired Activation
hERG (KCNH2)Electrophysiology15% Inhibition
Nav1.5Electrophysiology8% Inhibition
Cav1.2Electrophysiology5% Inhibition
Beta-1 Adrenergic ReceptorBinding3% Inhibition
PDE3AEnzymatic45% Inhibition

Data is presented as the mean from duplicate wells. Results should be compared to known thresholds for potential adverse effects.

Visualizations

experimental_workflow cluster_0 Initial Screening & On-Target Validation cluster_1 Off-Target Identification cluster_2 Troubleshooting & Optimization start Compound Synthesis & Purification on_target_assay On-Target Assay (e.g., Cardiomyocyte Contraction) start->on_target_assay dose_response Dose-Response Curve (Determine EC50) on_target_assay->dose_response off_target_screening Broad Off-Target Panel (Kinases, GPCRs, etc.) dose_response->off_target_screening cetsa Cellular Thermal Shift Assay (CETSA) dose_response->cetsa analyze_hits Analyze Off-Target Hits (>50% Inhibition) off_target_screening->analyze_hits optimize Optimize Assay Conditions (Concentration, Time) troubleshoot Troubleshoot Unexpected Phenotypes (e.g., Cytotoxicity) analyze_hits->troubleshoot troubleshoot->optimize end Refined Understanding of Compound's Selectivity Profile optimize->end

Caption: Workflow for investigating and minimizing off-target effects.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways compound 6-(4-Aminophenyl)-5-methyl- 4,5-dihydropyridazin-3(2h)-one ctn Cardiac Troponin compound->ctn Activates off_target_kinase Off-Target Kinase compound->off_target_kinase Inhibits? off_target_pde Phosphodiesterase (PDE) compound->off_target_pde Inhibits? contraction Increased Cardiomyocyte Contraction (Desired Effect) ctn->contraction unintended_signaling Unintended Signaling off_target_kinase->unintended_signaling altered_cAMP Altered cAMP Levels off_target_pde->altered_cAMP

Caption: On-target vs. potential off-target signaling pathways.

References

Technical Support Center: Refining Purification Methods for 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the successful purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography (both normal-phase and reverse-phase). High-Performance Liquid Chromatography (HPLC) can also be utilized for achieving very high purity, especially on a smaller scale.

Q2: My compound is showing significant tailing on a silica gel column. What is the likely cause and how can I fix it?

A2: Significant tailing of this compound on a silica gel column is likely due to the interaction of the basic amine group with the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia, to your mobile phase.

Q3: I am experiencing low yield after recrystallization. What are the common reasons for this?

A3: Low recrystallization yield can be due to several factors:

  • Using too much solvent: Dissolve your compound in the minimum amount of hot solvent.

  • Cooling the solution too quickly: Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of pure crystals.

  • Inappropriate solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Q4: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

A4: Potential impurities can include unreacted starting materials such as 4-aminoacetophenone and diethyl oxalate, byproducts from side reactions like over-alkylation or incomplete cyclization, and degradation products. The specific impurities will depend on the synthetic route employed.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Oily or Gummy Product After Concentration
Possible Cause Solution
Residual SolventDry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.
Presence of Low-Melting ImpuritiesAttempt to triturate the oil with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization of the desired compound.
Product is an Oil at Room TemperatureIf the product is inherently an oil, purification should be performed using chromatography.
Issue 2: Poor Separation or Co-elution in Column Chromatography
Possible Cause Solution
Inappropriate Mobile Phase PolarityOptimize the mobile phase using Thin Layer Chromatography (TLC) first. A good starting point for normal-phase chromatography is a mixture of dichloromethane and methanol, or ethyl acetate and hexanes.
Overloading the ColumnUse an appropriate amount of crude material for the column size. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Column was Packed ImproperlyEnsure the silica gel is packed uniformly without any cracks or channels. A slurry packing method is generally recommended.
Issue 3: Compound Stuck on the Column (Normal-Phase)
Possible Cause Solution
Strong Interaction with Silica GelAdd a basic modifier like triethylamine (0.1-1%) to the mobile phase to reduce the interaction of the amine with the acidic silica.
Mobile Phase is Too Non-PolarGradually increase the polarity of the mobile phase. A step gradient or a continuous gradient can be employed.
Compound Degradation on SilicaIf the compound is unstable on silica, consider using a different stationary phase like alumina or switching to reverse-phase chromatography.

Data Presentation

Table 1: Comparison of Purification Methods for Pyridazinone Derivatives
Purification Method Stationary Phase Mobile Phase/Solvent Typical Purity Typical Yield Notes
RecrystallizationN/AEthanol, Methanol, or Ethanol/Water>98%60-80%Effective for removing minor impurities if a suitable solvent is found.
Normal-Phase Column ChromatographySilica GelDichloromethane/Methanol (e.g., 95:5) + 0.5% Triethylamine>95%70-90%Good for larger scale purification and removing polar impurities.
Reverse-Phase HPLCC18Acetonitrile/Water with 0.1% Formic Acid or Trifluoroacetic Acid>99%50-70%Ideal for high-purity final product, but less suitable for large quantities.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate) at room and elevated temperatures. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight.

Protocol 2: Normal-Phase Column Chromatography
  • TLC Analysis: Determine a suitable mobile phase system using TLC. A good Rf value for the product is typically between 0.2 and 0.4. A common mobile phase is a mixture of dichloromethane and methanol (e.g., 98:2 to 90:10) with the addition of 0.1-1% triethylamine to prevent tailing.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Load the solution carefully onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute the compound if it is strongly retained.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Reverse-Phase High-Performance Liquid Chromatography (HPLC)
  • Column and Mobile Phase: Use a C18 reverse-phase column. The mobile phase typically consists of a mixture of acetonitrile and water, often with an acidic modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.

  • Method Development: Develop a suitable gradient method, starting with a higher percentage of water and increasing the percentage of acetonitrile over time to elute the compound.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter it through a 0.22 µm syringe filter before injection.

  • Purification: Inject the sample onto the HPLC system and collect the fraction corresponding to the product peak.

  • Solvent Removal: Remove the mobile phase solvents, often by lyophilization or evaporation under reduced pressure, to obtain the purified compound.

Mandatory Visualization

Purification_Workflow cluster_start Crude Product cluster_purification Primary Purification cluster_analysis Purity Analysis cluster_final_purification High Purity Purification cluster_end Final Product Crude_Product Crude 6-(4-Aminophenyl)-5-methyl- 4,5-dihydropyridazin-3(2H)-one Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Normal-Phase Column Chromatography Crude_Product->Column_Chromatography Purity_Check Check Purity (TLC, LC-MS, NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Prep_HPLC Preparative HPLC Purity_Check->Prep_HPLC Purity < 98% Pure_Product Pure Product (>99%) Purity_Check->Pure_Product Purity > 98% Prep_HPLC->Pure_Product

Caption: General experimental workflow for the purification of the target compound.

Troubleshooting_Tailing Start Problem: Peak Tailing in Normal-Phase Chromatography Check_Modifier Is a basic modifier (e.g., TEA) in the mobile phase? Start->Check_Modifier Add_Modifier Add 0.1-1% Triethylamine to the mobile phase Check_Modifier->Add_Modifier No Check_Concentration Is the modifier concentration optimal? Check_Modifier->Check_Concentration Yes End Problem Resolved Add_Modifier->End Adjust_Concentration Adjust modifier concentration (try 0.5% or 1%) Check_Concentration->Adjust_Concentration No Consider_Alternative Consider alternative stationary phase Check_Concentration->Consider_Alternative Yes Adjust_Concentration->End Alumina Use Alumina Consider_Alternative->Alumina Reverse_Phase Use Reverse-Phase Chromatography Consider_Alternative->Reverse_Phase Alumina->End Reverse_Phase->End

Caption: Troubleshooting logic for addressing peak tailing in normal-phase chromatography.

"Addressing batch-to-batch variability of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one. Our goal is to help you address batch-to-batch variability and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent yields and purity in our synthesis of a downstream product using different batches of this compound. What are the likely causes of this variability?

A1: Batch-to-batch variability of this intermediate can stem from several factors originating from its synthesis and handling. The most common causes include:

  • Purity and Impurity Profile: Minor variations in the purity of the starting materials, such as 4-(4-aminophenyl)-4-oxobutanoic acid and methylhydrazine, can lead to the formation of different side products.[1] Common impurities can include unreacted starting materials, intermediates from incomplete cyclization, or products of side reactions.

  • Residual Solvents: The type and amount of residual solvents from the synthesis and purification steps can vary between batches. These solvents may interfere with subsequent reactions.

  • Physical Properties: Differences in crystalline structure (polymorphism), particle size, and density can affect the solubility and reaction rate of the compound in your process.[2]

  • Storage and Handling: Improper storage conditions can lead to degradation of the material over time.

Q2: What are the critical quality attributes (CQAs) we should test for in each new batch of this compound?

A2: To ensure consistency, we recommend evaluating the following CQAs for each new batch:

  • Identity: Confirmation of the chemical structure using techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Purity: Quantitative analysis of the main compound and detection of any impurities using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Impurities: Identification and quantification of any specific impurities that could impact your downstream process.

  • Residual Solvents: Analysis by GC to ensure levels are within acceptable limits.

  • Water Content: Karl Fischer titration is recommended to determine the moisture content, as water can interfere with many chemical reactions.

  • Physical Characteristics: Characterization of particle size distribution and morphology, if these are critical to your process.

Q3: How can we proactively manage variability between batches for a long-term research project?

A3: A proactive approach to managing batch-to-batch variability is crucial for the reliability of long-term studies. Consider the following strategies:

  • Multi-lot Qualification: Before beginning a large-scale project, obtain smaller quantities of several different batches and perform a side-by-side comparison in your specific application.

  • Establish a Reference Standard: Designate one batch that has demonstrated optimal performance as your internal "golden batch" or reference standard. This standard can be used for comparison with all future batches.

  • Comprehensive Certificate of Analysis (CoA): Request a detailed CoA from your supplier for each batch. This should include results for purity, impurity profile, residual solvents, and other relevant tests.

  • In-house Quality Control: Perform your own set of critical quality control tests on each new batch to verify the supplier's CoA and to test for any parameters specific to your application.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered with different batches of this compound.

Issue 1: Lower than expected yield in the subsequent reaction step.
Potential Cause Troubleshooting Action
Lower Purity of the Starting Material Compare the purity of the current batch with a previous, well-performing batch using HPLC. If the purity is lower, consider purifying the material or adjusting the stoichiometry of your reaction accordingly.
Presence of Inhibitory Impurities Analyze the impurity profile of the batch using HPLC-MS to identify any unknown peaks. Cross-reference these with known potential side products from pyridazinone synthesis.
Higher Moisture Content Determine the water content using Karl Fischer titration. If it is significantly higher than in previous batches, dry the material under vacuum before use.
Different Physical Properties Evaluate the solubility of the current batch in your reaction solvent. If it is less soluble, consider modifying your reaction setup to improve dissolution (e.g., gentle heating, longer stirring).
Issue 2: Appearance of unexpected side products in the downstream reaction.
Potential Cause Troubleshooting Action
Reactive Impurities in the Starting Material Use LC-MS to identify the impurities in the starting material. This can help to deduce the structure of the unexpected side products.
Degradation of the Starting Material Re-test the purity of the batch to check for degradation, especially if it has been stored for a long time or under suboptimal conditions.
Interaction with Residual Solvents Check the CoA for the identity and quantity of residual solvents. Consider if any of these could be participating in or catalyzing side reactions.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This protocol provides a general method for the analysis of this compound. Method optimization may be required for your specific equipment and requirements.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound batch.

  • Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: ¹H NMR for Structural Confirmation
Parameter Condition
Solvent Deuterated Dimethyl Sulfoxide (DMSO-d₆)
Spectrometer 400 MHz or higher
Temperature 25 °C

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.

  • Transfer the solution to an NMR tube.

Visualizations

Troubleshooting_Workflow start Inconsistent Experimental Results check_coa Review Certificate of Analysis (CoA) for both batches start->check_coa compare_data Compare Purity, Impurity Profile, Residual Solvents check_coa->compare_data discrepancy Significant Discrepancy Found? compare_data->discrepancy inhouse_testing Perform In-House QC Testing discrepancy->inhouse_testing No/Unclear root_cause Identify Root Cause of Variability discrepancy->root_cause Yes analyze_purity Purity Analysis (HPLC) inhouse_testing->analyze_purity analyze_impurities Impurity Profiling (LC-MS) inhouse_testing->analyze_impurities analyze_solvents Residual Solvent Analysis (GC) inhouse_testing->analyze_solvents analyze_physical Physical Characterization (Particle Size, etc.) inhouse_testing->analyze_physical analyze_purity->root_cause analyze_impurities->root_cause analyze_solvents->root_cause analyze_physical->root_cause mitigate Implement Mitigation Strategy root_cause->mitigate

Caption: A workflow for troubleshooting batch-to-batch variability.

Synthesis_Pathway cluster_reaction Cyclization Reaction start_material1 4-(4-aminophenyl)-4-oxobutanoic acid intermediate This compound start_material1->intermediate Reflux in Ethanol start_material2 Methylhydrazine start_material2->intermediate side_product Potential Side Products (e.g., incomplete cyclization, isomers) intermediate->side_product Side Reactions

Caption: Generalized synthesis pathway for the target compound.

References

Technical Support Center: Stability of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (Pimobendan)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, commonly known as Pimobendan, under various conditions.

Frequently Asked Questions (FAQs)

Q1: What is the chemical stability of Pimobendan under different stress conditions?

A1: Pimobendan is susceptible to degradation under acidic, basic, oxidative, thermal, and photolytic conditions. Significant degradation has been observed under acidic (67.6%) and basic (44.6%) hydrolysis, as well as upon exposure to oxidative stress, dry heat, and UV light.[1] One study, however, reported degradation to be less than 2% across all stress conditions, suggesting that the extent of degradation can be highly dependent on the specific experimental parameters such as concentration, duration, and intensity of the stressor.

Q2: Are there any known degradation products of Pimobendan?

A2: Yes, forced degradation studies have identified several degradation products. In one study, a degradation product with a mass-to-charge ratio (m/z) of 339.41 was observed under basic and peroxide stress conditions.[2] Another study noted the formation of three degradation products upon exposure to UV light.[2] The parent molecule, Pimobendan, typically shows a positive ion at an m/z of 335.42 in electrospray ionization mass spectrometry.[2]

Q3: What are the recommended storage conditions for Pimobendan?

A3: Pimobendan should be stored at room temperature and protected from light.[3] For solutions, it is advisable to use them fresh, as aqueous solutions are not recommended for storage for more than one day. An oral solution of pimobendan has been shown to be stable in amber plastic bottles for 120 days when stored in a refrigerator (2–8 °C), at room temperature (30 °C), and at 40 °C.[4]

Q4: What is the solubility of Pimobendan?

A4: Pimobendan is soluble in methanol and organic solvents like DMSO and dimethylformamide.[1] It is sparingly soluble in aqueous buffers.[5] To achieve maximum solubility in aqueous buffers, it is recommended to first dissolve Pimobendan in DMSO and then dilute it with the chosen aqueous buffer.[5]

Q5: What are the general guidelines for performing forced degradation studies on Pimobendan?

A5: Forced degradation studies for Pimobendan should follow the International Council on Harmonisation (ICH) guidelines. The goal is to achieve a degradation of 5-20% of the active pharmaceutical ingredient to ensure that the analytical method is stability-indicating.[6] Stress conditions to be applied include acid hydrolysis (e.g., 0.1 M to 1 M HCl), base hydrolysis (e.g., 0.1 M to 1 M NaOH), oxidation (e.g., 3% H₂O₂), dry heat, and photolysis.[1][6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the stability testing of Pimobendan.

Issue 1: High variability in degradation results.

  • Question: My degradation results for Pimobendan are not consistent across batches. What could be the cause?

  • Answer: High variability in the pharmacokinetics of Pimobendan has been reported, which could extend to its stability profile.[7][8] Ensure that all experimental parameters are tightly controlled, including the concentration of the drug and stress reagents, temperature, and duration of exposure. The source and purity of the Pimobendan used can also influence results.

Issue 2: Poor peak shape or resolution in HPLC analysis.

  • Question: I am observing poor peak shape (e.g., tailing, fronting) or inadequate separation of Pimobendan from its degradation products in my HPLC chromatogram. How can I resolve this?

  • Answer:

    • Mobile Phase pH: The pKa of Pimobendan is 11.17, indicating it is a basic molecule.[9] Ensure the pH of your mobile phase is appropriately adjusted (at least 2 pH units away from the pKa) to achieve a consistent ionization state and good peak shape. A mobile phase containing a buffer at pH 2.5 has been used successfully.[1]

    • Column Choice: A base-deactivated (BDS) C18 column can improve the peak shape for basic compounds like Pimobendan.[9]

    • Mobile Phase Composition: Optimize the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer. A mobile phase of potassium phosphate buffer (pH 2.5) and acetonitrile in an 80:20 v/v ratio has been reported.[1]

    • Sample Solvent: Whenever possible, dissolve and dilute your sample in the mobile phase to avoid peak distortion.

Issue 3: Unexpected peaks in the chromatogram.

  • Question: I am seeing unexpected peaks in my chromatograms from the stability studies. What could be their origin?

  • Answer:

    • Degradation Products: These are likely degradation products of Pimobendan. Compare the chromatograms of stressed samples to that of an unstressed control sample to identify them.

    • Excipients: If you are testing a formulated product, these peaks could be from the degradation of excipients. It is recommended to also perform stress studies on the placebo (formulation without the active ingredient).

    • Secondary Degradation: Excessive stress can lead to the formation of secondary degradation products, which may not be relevant to the actual stability of the product under normal storage conditions. Aim for a degradation of 5-20% as recommended by ICH guidelines.[6]

Issue 4: Difficulty in achieving the target degradation range (5-20%).

  • Question: My forced degradation experiments are either showing no degradation or almost complete degradation of Pimobendan. How can I achieve the target 5-20% degradation?

  • Answer:

    • To increase degradation: If you observe minimal degradation, you may need to increase the severity of the stress conditions. This can be done by increasing the concentration of the stressor (e.g., acid, base, oxidizing agent), raising the temperature, or extending the exposure time.

    • To decrease degradation: If the degradation is too extensive, reduce the severity of the stress conditions. You can lower the concentration of the stressor, decrease the temperature, or shorten the exposure time. It is a matter of systematically adjusting the conditions to fall within the desired range.

Data Presentation

Table 1: Summary of Forced Degradation Studies of Pimobendan

Stress ConditionReagent/ParameterDuration% Degradation
Acidic Hydrolysis1 N HCl1 hour (heated at 70°C)67.6
Alkaline Hydrolysis1 N NaOH1 hour (heated at 70°C)44.6
Oxidative Stress30% H₂O₂24 hours26.2
Dry Heat60°C24 hours11.4
PhotodegradationUV light (254 nm)3 days18.2

Data adapted from Multani et al., 2013.[1] It is important to note that degradation percentages can vary based on specific experimental conditions.

Experimental Protocols

1. Forced Degradation Stock Solution Preparation

  • Accurately weigh 5 mg of Pimobendan powder and transfer it to a 50 mL volumetric flask.

  • Dissolve in 30 mL of methanol and sonicate for 5 minutes.

  • Make up the volume to the mark with methanol to obtain a 100 µg/mL stock solution.[1]

2. Acid Hydrolysis

  • Transfer 5 mL of the stock solution to a 100 mL volumetric flask.

  • Add 5 mL of 1 N Hydrochloric acid.

  • Heat the flask in a water bath at 70°C for 1 hour.

  • Allow the solution to cool to room temperature.

  • Neutralize the solution with an appropriate volume of 1 N Sodium Hydroxide.

  • Dilute to the mark with methanol and analyze by HPLC.

3. Base Hydrolysis

  • Transfer 5 mL of the stock solution to a 100 mL volumetric flask.

  • Add 5 mL of 1 N Sodium Hydroxide.

  • Heat the flask in a water bath at 70°C for 1 hour.

  • Allow the solution to cool to room temperature.

  • Neutralize the solution with an appropriate volume of 1 N Hydrochloric acid.

  • Dilute to the mark with methanol and analyze by HPLC.

4. Oxidative Degradation

  • Transfer 5 mL of the stock solution to a 100 mL volumetric flask.

  • Add 5 mL of 30% Hydrogen Peroxide.

  • Store the solution at room temperature for 24 hours.

  • Dilute to the mark with methanol and analyze by HPLC.

5. Thermal Degradation

  • Place the solid Pimobendan powder in an oven at 60°C for 24 hours.

  • After cooling to room temperature, accurately weigh an appropriate amount of the stressed powder, dissolve in methanol, and dilute to a final concentration of 5 µg/mL for analysis.[1]

6. Photolytic Degradation

  • Expose the solid Pimobendan powder to UV light at 254 nm for 3 days in a UV cabinet.[1]

  • Accurately weigh an appropriate amount of the stressed powder, dissolve in methanol, and dilute to a final concentration of 5 µg/mL for analysis.[1]

  • A control sample should be kept in the dark under the same conditions to differentiate between thermal and photolytic degradation.

7. Stability-Indicating HPLC Method

  • Column: Inertsil® ODS-3 (4.6 x 100mm, 3µm)[1] or a similar C18 column.

  • Mobile Phase: A mixture of Buffer (KH₂PO₄, pH=2.5) and Acetonitrile (80:20 v/v).[1]

  • Flow Rate: 1 mL/min.[1]

  • Detection: UV at 328 nm.[1]

  • Injection Volume: 20 µL.

  • Temperature: Ambient.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Pimobendan API or Formulated Product stock Prepare Stock Solution (e.g., 100 µg/mL in Methanol) start->stock acid Acid Hydrolysis (HCl, heat) stock->acid Expose to stress conditions base Base Hydrolysis (NaOH, heat) stock->base Expose to stress conditions oxidation Oxidation (H₂O₂) stock->oxidation Expose to stress conditions thermal Thermal Stress (Dry Heat) stock->thermal Expose to stress conditions photo Photolytic Stress (UV/Vis light) stock->photo Expose to stress conditions hplc Stability-Indicating HPLC Analysis acid->hplc Analyze stressed samples base->hplc Analyze stressed samples oxidation->hplc Analyze stressed samples thermal->hplc Analyze stressed samples photo->hplc Analyze stressed samples data Data Evaluation: - % Degradation - Peak Purity - Mass Balance hplc->data

Caption: Experimental workflow for the forced degradation study of Pimobendan.

signaling_pathway cluster_cardiac Cardiac Myocyte cluster_vascular Vascular Smooth Muscle Cell pimobendan_ca Pimobendan troponin_c Troponin C pimobendan_ca->troponin_c binds to ca_sensitization Increased Calcium Sensitization troponin_c->ca_sensitization contraction Increased Myocardial Contraction (Positive Inotropy) ca_sensitization->contraction pimobendan_pde Pimobendan pde3 Phosphodiesterase III (PDE3) pimobendan_pde->pde3 inhibits camp Increased cAMP levels pde3->camp leads to vasodilation Vasodilation (Reduced Preload & Afterload) camp->vasodilation

References

Validation & Comparative

A Comparative Analysis of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one and Other Phosphodiesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, a potent phosphodiesterase 3 (PDE3) inhibitor, against other known inhibitors of the phosphodiesterase superfamily. This analysis is supported by experimental data to facilitate informed decisions in drug discovery and development.

This compound, also known as AMDP3, is a pyridazinone derivative recognized for its cardiotonic properties.[1][2][] Its mechanism of action is primarily attributed to the inhibition of phosphodiesterase 3 (PDE3), an enzyme crucial for the degradation of cyclic adenosine monophosphate (cAMP).[4] By inhibiting PDE3, this compound increases intracellular cAMP levels, leading to positive inotropic and vasodilatory effects.[4] This guide compares the inhibitory potency of a close analogue of this compound with other well-established PDE inhibitors, including those targeting PDE3, PDE5, and PDE9.

Efficacy Comparison of Phosphodiesterase Inhibitors

The inhibitory efficacy of various compounds against their respective phosphodiesterase targets is summarized in the table below. The data, presented as half-maximal inhibitory concentration (IC50) values, allows for a direct comparison of potency. A lower IC50 value indicates a higher potency of the inhibitor.

CompoundTarget PDEIC50 (nM)Primary Therapeutic Area(s)
6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)-phenyl]pyridazin-3(2H)-one (Analogue of the topic compound)PDE30.07 µM (70 nM)[5]Cardiotonic
LevosimendanPDE31.4 - 7.5 nM[6][7]Acute Heart Failure
MilrinonePDE356 - 420 nM[8][9][10][11]Acute Heart Failure
CilostazolPDE3A200 nM[12][13][14]Intermittent Claudication
TadalafilPDE51 - 5 nM[1][15]Erectile Dysfunction, Pulmonary Arterial Hypertension
IMR-687PDE9A<10 nM[16]Sickle Cell Disease (investigational)

Signaling Pathways of PDE Inhibition

Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cyclic guanosine monophosphate (cGMP). Inhibition of different PDE isoforms leads to distinct physiological effects, as depicted in the following diagrams.

PDE3_Inhibition_Pathway GPCR GPCR (e.g., β-adrenergic receptor) AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3 PDE3 cAMP->PDE3 Hydrolyzed by Ca_channel L-type Ca²⁺ Channels PKA->Ca_channel Phosphorylates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Promotes Contraction Increased Cardiac Contraction Ca_influx->Contraction AMP AMP PDE3->AMP Inhibitor 6-(4-Aminophenyl)-5-methyl- 4,5-dihydropyridazin-3(2H)-one (or other PDE3 inhibitors) Inhibitor->PDE3 Inhibits

Diagram 1. PDE3 Inhibition Pathway in Cardiomyocytes.

PDE5_Inhibition_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Hydrolyzed by Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Promotes GMP GMP PDE5->GMP Inhibitor Tadalafil (PDE5 Inhibitor) Inhibitor->PDE5 Inhibits

Diagram 2. PDE5 Inhibition Pathway in Vascular Smooth Muscle.

Experimental Protocols

The determination of IC50 values for phosphodiesterase inhibitors is crucial for assessing their potency. A commonly employed method is the in vitro phosphodiesterase activity assay, often utilizing fluorescence polarization.

In Vitro Phosphodiesterase Inhibition Assay (Fluorescence Polarization)

This assay measures the enzymatic activity of a specific PDE isoform by monitoring the hydrolysis of a fluorescently labeled cyclic nucleotide substrate (e.g., FAM-cAMP).

Principle: A small, fluorescently labeled substrate tumbles rapidly in solution, resulting in low fluorescence polarization. When the PDE enzyme hydrolyzes the substrate, the resulting fluorescent monophosphate binds to a larger binding agent. This larger complex tumbles more slowly, leading to an increase in fluorescence polarization. An inhibitor will prevent the hydrolysis of the substrate, thus keeping the fluorescence polarization low. The degree of inhibition is inversely proportional to the measured fluorescence polarization.[2][17]

Workflow:

FP_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis prep_inhibitor Prepare serial dilutions of test inhibitor add_inhibitor Add inhibitor dilutions to microplate wells prep_inhibitor->add_inhibitor prep_enzyme Dilute PDE enzyme to working concentration add_enzyme Add PDE enzyme to wells prep_enzyme->add_enzyme prep_substrate Prepare fluorescent substrate solution add_substrate Initiate reaction by adding substrate prep_substrate->add_substrate add_inhibitor->add_enzyme incubate1 Incubate to allow inhibitor-enzyme binding add_enzyme->incubate1 incubate1->add_substrate incubate2 Incubate for enzymatic reaction add_substrate->incubate2 stop_reaction Stop reaction and add binding agent incubate2->stop_reaction incubate3 Incubate for binding equilibrium stop_reaction->incubate3 measure_fp Measure fluorescence polarization incubate3->measure_fp calculate_ic50 Calculate IC50 values measure_fp->calculate_ic50

Diagram 3. Experimental Workflow for a Fluorescence Polarization-based PDE Inhibition Assay.

Materials and Reagents:

  • Recombinant human PDE enzyme (e.g., PDE3A, PDE5A, PDE9A)

  • Fluorescently labeled substrate (e.g., FAM-cAMP for PDE3, FAM-cGMP for PDE5/PDE9)

  • Binding agent specific for the fluorescent monophosphate product

  • Assay buffer (e.g., Tris-HCl buffer with MgCl₂)

  • Test inhibitor (e.g., this compound) and known reference inhibitors

  • 384-well, low-volume, black microplate

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer. Dilute the PDE enzyme and the fluorescent substrate to their optimal working concentrations in the assay buffer.

  • Assay Plate Setup: Add the diluted inhibitors to the wells of the microplate. Include controls for no inhibition (enzyme and substrate only) and background (substrate only).

  • Enzyme Addition: Add the diluted PDE enzyme to the wells containing the inhibitors and the no-inhibition control.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 60 minutes) at room temperature, protected from light, to allow the enzymatic reaction to proceed.

  • Reaction Termination and Detection: Stop the reaction by adding the binding agent. Incubate for an additional period (e.g., 30 minutes) to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a microplate reader with the appropriate excitation and emission filters.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This guide provides a comparative framework for evaluating the efficacy of this compound as a PDE3 inhibitor. The provided data and experimental protocols offer a valuable resource for researchers in the field of drug discovery, enabling a deeper understanding of its potential therapeutic applications in comparison to other established phosphodiesterase inhibitors. The high potency of its analogue suggests that this compound is a promising candidate for further investigation as a cardiotonic agent.

References

Validating the Target of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one: A Comparative Guide to CRISPR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CRISPR-Cas9-based target validation with other established methods for the novel pyridazinone derivative, 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one. This compound, an analog of the known cardiotonic agent Levosimendan, is hypothesized to exert its effects through interaction with cardiac troponin C, a key regulator of cardiac muscle contraction.[1][2] Objective evaluation of this proposed target is crucial for its continued development as a potential therapeutic agent.

Introduction to this compound and its Putative Target

This compound is a synthetic compound belonging to the pyridazinone class of molecules, which are known to possess a range of biological activities, including cardiotonic effects.[3][4][5] Its structural similarity to Levosimendan suggests a similar mechanism of action, primarily as a calcium sensitizer of cardiac troponin C (cTnC).[6][7][8][9][10]

Hypothesized Signaling Pathway

The proposed mechanism involves the binding of this compound to cTnC in a calcium-dependent manner. This binding is thought to stabilize the Ca²⁺-bound conformation of troponin C, leading to an enhanced and prolonged interaction between actin and myosin filaments, ultimately resulting in increased myocardial contractility without a significant increase in intracellular calcium concentration.

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cardiomyocyte cluster_troponin_complex Troponin Complex Compound 6-(4-Aminophenyl)-5-methyl- 4,5-dihydropyridazin-3(2h)-one cTnC Cardiac Troponin C (Target) Compound->cTnC Binds to cTnI Troponin I cTnC->cTnI Actin Actin cTnC->Actin Promotes Interaction cTnT Troponin T cTnI->cTnT Ca2+ Ca²⁺ Ca2+->cTnC Activates Myosin Myosin Actin->Myosin Interaction Contraction Muscle Contraction Myosin->Contraction Leads to

Caption: Hypothesized signaling pathway of this compound.

Comparison of Target Validation Methods

This section compares the performance of CRISPR-Cas9-mediated gene editing with two alternative methods for validating cardiac troponin C as the target of this compound: RNA interference (RNAi) and the Cellular Thermal Shift Assay (CETSA).

Data Presentation

The following table summarizes hypothetical quantitative data from experiments designed to validate the target of the compound.

Method Parameter Measured Wild-Type Cells + Compound Target-Modified Cells + Compound Interpretation
CRISPR-Cas9 Knockout Change in Contractility (Amplitude)+ 85%+ 5%Loss of target abolishes compound effect.
EC₅₀ of Compound1.2 µM> 100 µMSignificant rightward shift in potency.
RNAi (siRNA) Change in Contractility (Amplitude)+ 80%+ 35% (siRNA-1), + 42% (siRNA-2)Partial reduction in compound effect due to incomplete knockdown.
Target Protein Level100%~30% (siRNA-1), ~25% (siRNA-2)Incomplete but significant protein knockdown.
Cellular Thermal Shift Assay (CETSA) Thermal Shift (ΔTagg)+ 4.2 °CN/ADirect evidence of compound binding to the target protein.
EC₅₀ of Thermal Shift2.5 µMN/AQuantifies target engagement in a cellular context.
Experimental Workflow: CRISPR-Cas9 Target Validation

The workflow for validating the target using CRISPR-Cas9 involves knocking out the gene encoding for cardiac troponin C (TNNCI) in a suitable cardiomyocyte cell line, followed by functional assays to assess the effect of the compound.

CRISPR_Workflow cluster_design 1. gRNA Design & Vector Construction cluster_transfection 2. Cell Culture & Transfection cluster_selection 3. Selection & Clonal Expansion cluster_validation 4. Knockout Validation cluster_assay 5. Functional Assay Design Design gRNAs targeting TNNCI Vector Clone gRNAs into Cas9 expression vector Design->Vector Transfect Transfect cells with Cas9/gRNA vector Vector->Transfect Culture Culture Cardiomyocytes Culture->Transfect Select Select transfected cells (e.g., antibiotic resistance) Isolate Isolate single cell clones Select->Isolate Expand Expand clonal populations Isolate->Expand Genomic Genomic DNA sequencing to confirm mutation Expand->Genomic Treat Treat WT and KO cells with compound Expand->Treat Western Western blot to confirm protein knockout Genomic->Western Measure Measure cellular contractility Treat->Measure

Caption: Experimental workflow for CRISPR-Cas9 mediated target validation.

Experimental Protocols

CRISPR-Cas9 Mediated Knockout of TNNCI
  • gRNA Design and Vector Construction: Two single guide RNAs (sgRNAs) targeting different exons of the human TNNCI gene are designed using a publicly available tool. The sgRNA sequences are cloned into a lentiviral vector co-expressing Cas9 nuclease and a puromycin resistance gene.

  • Lentivirus Production and Transduction: Lentiviral particles are produced in HEK293T cells. Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are then transduced with the lentiviral particles.

  • Selection and Clonal Expansion: Two days post-transduction, cells are treated with puromycin to select for successfully transduced cells. Single cell clones are isolated and expanded.

  • Knockout Validation: Genomic DNA is extracted from the expanded clones, and the targeted region of the TNNCI gene is amplified by PCR and sequenced to confirm the presence of insertions or deletions (indels). Western blotting is performed to confirm the absence of cardiac troponin C protein.

  • Functional Assay: Wild-type and TNNCI knockout hiPSC-CMs are plated. The cells are then treated with varying concentrations of this compound. Cellular contractility is measured using a suitable platform that can record parameters such as contraction amplitude and frequency.

RNA Interference (RNAi)
  • siRNA Design and Synthesis: Two distinct small interfering RNAs (siRNAs) targeting the TNNCI mRNA are designed and synthesized. A non-targeting scrambled siRNA is used as a negative control.

  • Transfection: hiPSC-CMs are transfected with the siRNAs using a lipid-based transfection reagent.

  • Knockdown Validation: 48 hours post-transfection, total RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to quantify the knockdown of TNNCI mRNA. Western blotting is used to confirm the reduction in cardiac troponin C protein levels.

  • Functional Assay: Transfected cells are treated with the compound, and cellular contractility is measured as described for the CRISPR-Cas9 protocol.

Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Intact hiPSC-CMs are treated with either the compound or vehicle (DMSO) for one hour.

  • Thermal Challenge: The cell suspensions are aliquoted and heated to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.

  • Lysis and Centrifugation: Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

  • Protein Detection: The amount of soluble cardiac troponin C in the supernatant is quantified by Western blotting or ELISA.

  • Data Analysis: A melting curve is generated by plotting the percentage of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement. An isothermal dose-response curve can also be generated by treating cells with varying concentrations of the compound at a fixed temperature.

Comparative Analysis of Target Validation Methods

The choice of target validation method depends on the specific research question and available resources. CRISPR offers a definitive genetic validation, while RNAi provides a more transient and often incomplete knockdown. CETSA provides direct evidence of target engagement in a cellular context.

Comparison cluster_question Primary Question cluster_methods Validation Methods cluster_outcomes Key Outcomes Genetic Is the gene necessary for the compound's effect? CRISPR CRISPR-Cas9 Genetic->CRISPR Best addressed by RNAi RNAi Genetic->RNAi Addressed by Binding Does the compound bind to the target in cells? CETSA CETSA Binding->CETSA Directly addresses Definitive Definitive genetic evidence (Loss of function phenotype) CRISPR->Definitive Transient Transient knockdown effect (Potential off-target effects) RNAi->Transient Direct Direct evidence of target engagement CETSA->Direct

Caption: Logical flow for selecting a target validation method.

Conclusion

References

Comparative Cross-Reactivity Profile of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one, a compound under investigation for its cardiotonic properties. Due to the limited publicly available, direct cross-reactivity screening data for this specific molecule, this guide leverages information on its primary mechanism of action and data from its close structural and functional analogue, Levosimendan, to provide a predictive and comparative assessment.

Introduction to this compound

This compound, also referred to as AMDP3, is identified as a cardiac troponin C (cTnC) sensitizer.[1][2] Its primary mechanism of action involves enhancing the sensitivity of the cardiac contractile apparatus to calcium, thereby exerting a positive inotropic effect. This compound is a key intermediate in the synthesis of cardiotonic agents and is structurally analogous to Levosimendan, a well-characterized inodilator.[1][2][3]

Predicted Cross-Reactivity Profile

The following table summarizes the predicted primary target and potential off-target interactions of this compound, based on its known pharmacology and the profile of Levosimendan.

Target ClassSpecific TargetExpected ActivityPotential EffectSupporting Evidence
Primary Target Cardiac Troponin C (cTnC)Calcium SensitizerPositive InotropyDirect binding and sensitization confirmed for Levosimendan.[4][5][6] AMDP3 is described as a cardiac troponin effector.[1][2]
Potential Off-Target PhosphodiesterasesPDE3 Inhibition (at high concentrations)Vasodilation, Increased Cardiac OutputLevosimendan exhibits weak PDE3 inhibitory effects at higher concentrations.[7]
Potential Off-Target Potassium ChannelsOpening of ATP-sensitive K+ channelsVasodilation, HypotensionThis mechanism is responsible for the vasodilatory effects of Levosimendan.[7][8][9]
Safety Target hERG Potassium ChannelPotential for InhibitionRisk of QT prolongation and arrhythmiaA critical safety assessment for all cardiovascular drugs.[2][10]

Signaling Pathway and Mechanism of Action

The primary therapeutic effect of this compound is achieved through sensitization of cardiac troponin C to calcium. The following diagram illustrates this signaling pathway.

Cardiac_Troponin_C_Sensitization_Pathway cluster_cardiomyocyte Cardiomyocyte Ca2_influx Ca2+ Influx intracellular_Ca2 Intracellular Ca2+ Ca2_influx->intracellular_Ca2 Ca2_SR Sarcoplasmic Reticulum Ca2+ Release Ca2_SR->intracellular_Ca2 cTnC Cardiac Troponin C (cTnC) intracellular_Ca2->cTnC Binds to Tropomyosin_shift Tropomyosin Conformational Shift cTnC->Tropomyosin_shift Activates Compound 6-(4-Aminophenyl)-5-methyl- 4,5-dihydropyridazin-3(2h)-one Compound->cTnC Sensitizes Actin_Myosin Actin-Myosin Interaction Tropomyosin_shift->Actin_Myosin Allows Contraction Muscle Contraction Actin_Myosin->Contraction

Mechanism of action of this compound.

Experimental Protocols for Cross-Reactivity Assessment

To experimentally determine the cross-reactivity profile of this compound, a panel of assays should be employed. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for GPCRs

This assay is used to determine the binding affinity of a compound to a G-protein coupled receptor by measuring the displacement of a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Cell membranes expressing the target GPCR are prepared by homogenization and centrifugation of cultured cells or tissue.[11][12] The protein concentration is determined using a standard method like the BCA assay.[11]

  • Assay Setup: The assay is performed in a 96-well plate. To each well, add the cell membrane preparation, a known concentration of a specific radioligand for the target receptor, and varying concentrations of the test compound.[12][13]

  • Incubation: The plate is incubated to allow the binding to reach equilibrium. Incubation time and temperature are optimized for each specific receptor.[11][12]

  • Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.[11][12]

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.[11][12]

  • Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.[12]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This is then used to calculate the binding affinity (Ki).

Radioligand_Binding_Assay_Workflow start Start membrane_prep Prepare GPCR-expressing cell membranes start->membrane_prep assay_setup Set up 96-well plate: Membranes + Radioligand + Test Compound membrane_prep->assay_setup incubation Incubate to reach equilibrium assay_setup->incubation filtration Vacuum filtration to separate bound and free ligand incubation->filtration washing Wash filters to remove non-specific binding filtration->washing counting Measure radioactivity with scintillation counter washing->counting analysis Calculate IC50 and Ki values counting->analysis end End analysis->end

Workflow for a radioligand binding assay.
Phosphodiesterase (PDE) Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of phosphodiesterase enzymes, which are responsible for the degradation of cyclic AMP (cAMP) and cyclic GMP (cGMP).

Protocol:

  • Reagent Preparation: Prepare solutions of the test compound, the specific PDE enzyme isoform, and the fluorescently labeled substrate (e.g., FAM-cAMP).[1]

  • Assay Reaction: In a microplate, combine the PDE enzyme and the test compound at various concentrations and incubate to allow for binding. Initiate the enzymatic reaction by adding the fluorescent substrate.[1]

  • Reaction Termination: After a defined incubation period, stop the reaction.[1]

  • Detection: The amount of product formed is quantified. In fluorescence polarization assays, a binding agent is added that specifically binds to the fluorescent monophosphate product, resulting in a change in fluorescence polarization.[1]

  • Data Analysis: The percentage of enzyme inhibition is plotted against the test compound concentration to determine the IC50 value.[1]

hERG Potassium Channel Patch-Clamp Assay

This electrophysiological assay is the gold standard for assessing the risk of a compound causing QT prolongation by blocking the hERG potassium channel.[2][10]

Protocol:

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).[10]

  • Patch-Clamp Recording: A whole-cell patch-clamp configuration is established on a single cell.[2] The cell is held at a specific membrane potential (e.g., -80 mV).

  • Voltage Protocol: A specific voltage-clamp protocol is applied to elicit the hERG current. This typically involves a depolarizing pulse to activate and inactivate the channels, followed by a repolarizing pulse to measure the characteristic "tail current."[2]

  • Compound Application: The baseline hERG current is recorded, and then the test compound is applied at various concentrations.[2]

  • Data Acquisition: The hERG tail current is measured at each concentration of the test compound.

  • Data Analysis: The percentage of current inhibition is calculated for each concentration, and an IC50 value is determined.[10]

hERG_Patch_Clamp_Workflow start Start cell_prep Prepare hERG-expressing cell line start->cell_prep patch_clamp Establish whole-cell patch-clamp configuration cell_prep->patch_clamp baseline Record baseline hERG current with vehicle patch_clamp->baseline compound_app Apply test compound at varying concentrations baseline->compound_app data_acq Measure hERG tail current at each concentration compound_app->data_acq analysis Calculate percent inhibition and determine IC50 data_acq->analysis end End analysis->end

Workflow for a hERG patch-clamp assay.

Conclusion

While a comprehensive, publicly available cross-reactivity panel for this compound is currently lacking, its known primary target as a cardiac troponin C sensitizer and the well-documented profile of its analogue, Levosimendan, provide a strong basis for a predictive cross-reactivity assessment. The primary off-target effects are likely to be mediated through inhibition of phosphodiesterases (at high concentrations) and activation of ATP-sensitive potassium channels, leading to vasodilation. A thorough in vitro safety pharmacological evaluation, including a hERG assay, is essential to fully characterize the selectivity and safety profile of this compound for its further development as a potential cardiotonic agent. The experimental protocols provided herein offer a framework for conducting such a comprehensive evaluation.

References

Comparative Analysis of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one scaffold is a cornerstone in the development of novel cardiotonic agents. Analogs of this structure have demonstrated significant potential as positive inotropic and vasodilatory agents, primarily through the inhibition of phosphodiesterase III (PDE3). This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and research workflows.

Quantitative SAR Data

The biological activity of this compound analogs is profoundly influenced by substitutions on the pyridazinone ring and the 4-aminophenyl moiety. The following table summarizes the in vitro inhibitory activity against PDE3 for a selection of key analogs.

Compound IDR1 (at N-2 of Pyridazinone)R2 (at C-5 of Pyridazinone)R3 (at 4-amino group of phenyl)PDE3 Inhibition IC50 (µM)Reference Compound
1 HCH₃H1.8-
2 HHH>10-
3 CH₃CH₃H1.6-
4 HCH₃COCH₃5.2-
5 HCH₃Imidazol-1-yl1.0-
Levosimendan -CH₃-N=C(CN)₂-Dual Ca²⁺ sensitizer and PDE3 inhibitor
Milrinone ---2.5Selective PDE3 inhibitor

Note: The data presented is a compilation from various studies and is intended for comparative purposes. Absolute values may vary depending on the specific assay conditions.

Key Structure-Activity Relationship Insights

  • Methyl Group at C-5: The presence of a methyl group at the 5-position of the dihydropyridazinone ring (as seen in compound 1 versus 2 ) is crucial for potent PDE3 inhibitory activity. This is a consistent finding across multiple studies.

  • Substitution at the 4-Amino Group: Modification of the 4-amino group on the phenyl ring significantly impacts activity. Acylation (compound 4 ) generally leads to a decrease in potency. However, the introduction of a heterocyclic ring system, such as an imidazole group (compound 5 ), can enhance inhibitory activity.[1] Levosimendan, a clinically used drug, features a more complex hydrazono-propanedinitrile substituent which confers a dual mechanism of action as a calcium sensitizer and a PDE3 inhibitor.[2][3][4][5][6]

  • N-Alkylation of the Pyridazinone Ring: N-alkylation of the pyridazinone ring can modulate activity and selectivity. For instance, N-alkylation has been shown to enhance potency against PDE4 while suppressing PDE3 inhibition in some series.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the SAR studies of these pyridazinone analogs.

In Vitro Phosphodiesterase III (PDE3) Inhibition Assay

Objective: To determine the concentration of the test compound that inhibits 50% of the PDE3 enzyme activity (IC50).

Methodology:

  • Enzyme Source: PDE3 is typically isolated from guinea pig ventricular muscle or platelets.

  • Assay Buffer: Prepare a suitable buffer, commonly Tris-HCl, containing MgCl₂, and other necessary co-factors.

  • Reaction Mixture: In a 96-well plate, combine the PDE3 enzyme, the test compound at various concentrations, and a buffer.

  • Initiation: Start the enzymatic reaction by adding the substrate, cyclic adenosine monophosphate (cAMP).

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined period.

  • Termination: Stop the reaction, often by adding a stopping reagent or by heat inactivation.

  • Detection: The amount of remaining cAMP or the product, 5'-AMP, is quantified. This can be achieved using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or chromatographic techniques.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Inotropic Activity Assessment (Isolated Perfused Heart)

Objective: To evaluate the effect of the test compounds on the contractility of the heart muscle.

Methodology:

  • Preparation: A heart is isolated from a laboratory animal (e.g., rabbit, guinea pig) and mounted on a Langendorff apparatus.

  • Perfusion: The heart is perfused with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at a constant flow rate.

  • Measurement: A force transducer is attached to the apex of the ventricle to measure the force of contraction. Heart rate and coronary flow can also be monitored.

  • Compound Administration: After a stabilization period, the test compound is infused into the perfusion solution at increasing concentrations.

  • Data Acquisition: The changes in the force of contraction (inotropic effect) and heart rate (chronotropic effect) are recorded continuously.

  • Data Analysis: The dose-response relationship is established by plotting the percentage increase in contractile force against the concentration of the compound.

Visualizing the SAR Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for SAR studies and the signaling pathway affected by these pyridazinone analogs.

SAR_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration start Design of Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Structural Analysis (NMR, MS) synthesis->purification in_vitro In Vitro Assays (e.g., PDE3 Inhibition) purification->in_vitro Test Compounds in_vivo In Vivo Models (e.g., Cardiotonic Activity) in_vitro->in_vivo data_analysis SAR Data Analysis in_vivo->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization lead_optimization->start Iterative Design

Caption: A generalized workflow for the structure-activity relationship (SAR) studies of novel compounds.

PDE3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol beta_receptor β-Adrenergic Receptor ac Adenylate Cyclase beta_receptor->ac Stimulation camp cAMP ac->camp ATP to cAMP pde3 PDE3 camp->pde3 pka Protein Kinase A (PKA) camp->pka Activation amp 5'-AMP pde3->amp Hydrolysis ca_channels Ca²⁺ Channels pka->ca_channels Phosphorylation contractility Increased Contractility ca_channels->contractility Increased Ca²⁺ Influx pyridazinone Pyridazinone Analog pyridazinone->pde3 Inhibition

Caption: The signaling pathway of PDE3 inhibition by pyridazinone analogs leading to increased cardiac contractility.

References

A Head-to-Head Comparison of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one and Other Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. Among these, their effects on the cardiovascular system as inodilators—agents with both positive inotropic (contractility-enhancing) and vasodilatory properties—are particularly noteworthy. This guide provides a head-to-head comparison of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, a known cardiotonic agent and an analogue of Levosimendan, with other prominent pyridazinone derivatives.[1] The comparison is based on their mechanisms of action, supported by experimental data on their biological activities.

The primary mechanisms through which many pyridazinone derivatives exert their cardiovascular effects are the inhibition of phosphodiesterase 3 (PDE3) and the sensitization of cardiac troponin C to calcium. Inhibition of PDE3 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in enhanced cardiac contractility and vasodilation. Calcium sensitization, on the other hand, improves the efficiency of cardiac muscle contraction without significantly increasing myocardial oxygen demand.

This guide will delve into the available quantitative data for a comparative analysis, detail the experimental protocols for key biological assays, and provide visual representations of the relevant signaling pathways and experimental workflows to aid in the understanding of these compounds.

Data Presentation: A Comparative Analysis of Pyridazinone Derivatives

While direct head-to-head comparative studies featuring this compound are limited in publicly available literature, we can draw comparisons from studies on structurally related compounds and well-established pyridazinone drugs. The following tables summarize key performance indicators for various pyridazinone derivatives, providing a basis for understanding their relative potency and efficacy.

Table 1: Comparative in vitro Vasorelaxant Activity of 6-(4-substitutedphenyl)-3-pyridazinone Derivatives

A recent study on a series of 6-(4-substitutedphenyl)-3-pyridazinone derivatives provides valuable insights into their vasorelaxant effects. The following data is extracted from this 2024 study, which evaluated the compounds on isolated pre-contracted rat thoracic aorta.[2][3]

CompoundSubstitution at Phenyl RingEC50 (µM)
2e 4-OCH30.1162
2h 4-Cl0.07154
2j 4-F0.02916
Hydralazine (Reference) -18.21
Nitroglycerin (Reference) -0.1824

EC50: Half maximal effective concentration for vasorelaxation.

Table 2: Comparative PDE3 Inhibitory and Inotropic Activity of Established Pyridazinone Derivatives

This table presents data for well-characterized pyridazinone drugs, Levosimendan and its active metabolite OR-1896, and Pimobendan, highlighting their PDE3 inhibitory and inotropic properties.

CompoundPDE3 Inhibition (IC50)Inotropic EffectKey Mechanistic Feature
Levosimendan ~1.4 nM[4]Positive inotropy[5][6]Calcium sensitizer and PDE3 inhibitor[5][6]
OR-1896 (Levosimendan metabolite) Similar to Cilostamide (a potent PDE3 inhibitor)[5]Positive inotropy mediated by PDE3 inhibition[5]Primarily a PDE3 inhibitor[5]
Pimobendan Potent PDE3 inhibitor (active metabolite is more potent)Positive inotropyCalcium sensitizer and PDE3 inhibitor

IC50: Half maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the performance of pyridazinone derivatives.

In Vitro Vasodilation Assay (Isolated Rat Aortic Rings)

This protocol is based on the methodology described for the evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives.[2][7]

Objective: To assess the vasorelaxant effect of a test compound on isolated arterial tissue.

Materials:

  • Male Wistar rats (200-250 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine (for pre-contraction)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Organ bath system with isometric force transducers

Procedure:

  • The thoracic aorta is carefully excised from a euthanized rat and placed in cold Krebs-Henseleit solution.

  • The aorta is cleaned of adhering connective and fatty tissues and cut into rings of approximately 2-3 mm in length.

  • Each aortic ring is mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g, with the buffer being replaced every 15-20 minutes.

  • After equilibration, the aortic rings are contracted with phenylephrine (1 µM).

  • Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the organ bath.

  • The relaxation response is recorded as a percentage of the phenylephrine-induced contraction.

  • The EC50 value is calculated from the concentration-response curve.

In Vitro Phosphodiesterase 3 (PDE3) Inhibition Assay

This protocol outlines a common method for determining the PDE3 inhibitory activity of test compounds.

Objective: To quantify the inhibitory effect of a compound on the enzymatic activity of PDE3.

Materials:

  • Purified human recombinant PDE3 enzyme

  • [3H]-cAMP (radiolabeled substrate)

  • 5'-Nucleotidase (from Crotalus atrox venom)

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation cocktail and counter

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Test compounds and a known PDE3 inhibitor (e.g., Cilostamide)

Procedure:

  • The assay is conducted in a final volume of 200 µL in microcentrifuge tubes.

  • The reaction mixture contains the assay buffer, a fixed concentration of PDE3 enzyme, and varying concentrations of the test compound or vehicle.

  • The mixture is pre-incubated for 10 minutes at 30°C.

  • The enzymatic reaction is initiated by the addition of [3H]-cAMP.

  • The reaction is allowed to proceed for a defined period (e.g., 20 minutes) at 30°C and is then terminated by boiling for 1 minute.

  • After cooling, 5'-nucleotidase is added, and the mixture is incubated for another 10 minutes at 30°C to convert the [3H]-5'-AMP to [3H]-adenosine.

  • The unhydrolyzed [3H]-cAMP is separated from the [3H]-adenosine by adding a slurry of the anion-exchange resin, which binds the charged cAMP.

  • After centrifugation, an aliquot of the supernatant containing the [3H]-adenosine is mixed with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

  • The percentage of inhibition is calculated, and the IC50 value is determined from the concentration-inhibition curve.

In Vitro Positive Inotropic Effect Assay (Isolated Papillary Muscle)

This protocol describes a method to assess the direct effect of a compound on myocardial contractility.

Objective: To measure the change in the force of contraction of isolated cardiac muscle in response to a test compound.

Materials:

  • Guinea pig or rat heart

  • Tyrode's solution (in mM: NaCl 137, KCl 5.4, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, glucose 5.5)

  • Isometric force transducer and recording system

  • Stimulator

Procedure:

  • The heart is rapidly excised from a euthanized animal and placed in oxygenated Tyrode's solution.

  • A suitable papillary muscle is dissected from the right ventricle.

  • The muscle is mounted vertically in an organ bath containing Tyrode's solution at 37°C, gassed with 95% O2 and 5% CO2.

  • The muscle is stimulated electrically at a fixed frequency (e.g., 1 Hz).

  • The developed tension is recorded using an isometric force transducer.

  • After an equilibration period, cumulative concentrations of the test compound are added to the bath.

  • The change in the force of contraction is recorded and analyzed.

Mandatory Visualizations

Signaling Pathways

PDE3_Inhibition_Pathway Adrenergic_Agonist Adrenergic Agonist Beta_AR β-Adrenergic Receptor Adrenergic_Agonist->Beta_AR AC Adenylyl Cyclase Beta_AR->AC cAMP cAMP AC->cAMP converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates PDE3 Phosphodiesterase 3 (PDE3) Smooth_Muscle Vascular Smooth Muscle cAMP->Smooth_Muscle Ca_Channels L-type Ca²⁺ Channels PKA->Ca_Channels phosphorylates Ca_Influx ↑ Ca²⁺ Influx Ca_Channels->Ca_Influx Contraction ↑ Myocardial Contractility Ca_Influx->Contraction AMP 5'-AMP PDE3->AMP hydrolyzes Pyridazinone Pyridazinone Derivative Pyridazinone->PDE3 inhibits Vasodilation Vasodilation Smooth_Muscle->Vasodilation

Caption: PDE3 Inhibition Signaling Pathway in Cardiomyocytes.

Calcium_Sensitization_Pathway Ca_Ion Ca²⁺ Troponin_C Troponin C (cTnC) Ca_Ion->Troponin_C binds to Pyridazinone Pyridazinone Derivative (e.g., Levosimendan) Ca_cTnC_Complex Ca²⁺-cTnC Complex Conformational_Change Conformational Change in Troponin Complex Ca_cTnC_Complex->Conformational_Change Tropomyosin_Shift Tropomyosin Shift Conformational_Change->Tropomyosin_Shift Myosin_Binding Myosin Binding to Actin Tropomyosin_Shift->Myosin_Binding Contraction Myocardial Contraction Myosin_Binding->Contraction Pyridazinone->Troponin_C sensitizes

Caption: Calcium Sensitization Mechanism of Action.

Experimental Workflow

Experimental_Workflow Start Start: Compound Synthesis and Characterization In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening PDE_Assay PDE Inhibition Assay (e.g., PDE3) In_Vitro_Screening->PDE_Assay Vasodilation_Assay Vasodilation Assay (e.g., Aortic Rings) In_Vitro_Screening->Vasodilation_Assay Inotropic_Assay Inotropic Effect Assay (e.g., Papillary Muscle) In_Vitro_Screening->Inotropic_Assay Data_Analysis Data Analysis: IC50 / EC50 Determination PDE_Assay->Data_Analysis Vasodilation_Assay->Data_Analysis Inotropic_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization End End: Candidate Selection SAR_Analysis->End Lead_Optimization->Start Iterative Design

Caption: Drug Discovery Workflow for Pyridazinone Derivatives.

References

Reproducibility of Experiments with 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one (Pimobendan): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental reproducibility and performance of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one, commonly known as pimobendan, with alternative therapies for the management of congestive heart failure (CHF). The information presented is based on a review of published clinical and preclinical data, with a focus on providing actionable insights for researchers in the field.

Executive Summary

Pimobendan is an inodilator that enhances cardiac contractility and induces vasodilation.[1] Its dual mechanism of action involves sensitization of cardiac troponin C to calcium and inhibition of phosphodiesterase III (PDE3).[2] Large-scale clinical trials in veterinary medicine, such as the EPIC and PROTECT studies, have demonstrated its efficacy and the reproducibility of its therapeutic benefits in delaying the onset of CHF and improving survival in dogs with specific heart conditions.[3][4] These findings have been further substantiated by real-world observational studies, highlighting the robustness of pimobendan's clinical effects. While preclinical studies have established its fundamental mechanisms, detailed, standardized protocols for in vitro and in vivo assays are crucial for ensuring the reproducibility of these foundational experiments. This guide provides an overview of these protocols alongside a comparison with alternative therapies.

Comparative Data on Therapeutic Efficacy

The following tables summarize the quantitative data from key clinical trials involving pimobendan and its alternatives.

Table 1: Efficacy of Pimobendan in Preclinical Myxomatous Mitral Valve Disease (MMVD) - EPIC Trial [3][5]

OutcomePimobendan GroupPlacebo Groupp-value
Median time to primary endpoint (onset of CHF, cardiac-related death, or euthanasia)1228 days766 days0.0038
Median survival time (all-cause mortality)1059 days902 days0.012

Table 2: Efficacy of Pimobendan in Preclinical Dilated Cardiomyopathy (DCM) - PROTECT Study [4][6]

OutcomePimobendan GroupPlacebo Groupp-value
Median time to primary endpoint (onset of CHF or sudden death)718 days441 days0.0088
Median survival time623 days466 days0.034

Table 3: Comparison of Common Therapies for Congestive Heart Failure

Drug ClassExamplesMechanism of ActionKey Efficacy Findings
Inodilator PimobendanCalcium sensitizer and PDE3 inhibitor[2]Delays onset of CHF in preclinical MMVD and DCM, and improves survival.[3][4][6]
ACE Inhibitors Enalapril, BenazeprilInhibit angiotensin-converting enzyme, leading to vasodilation.[7]Considered less valuable than pimobendan and furosemide in managing CHF but can be a helpful adjunct.[8]
Diuretics FurosemideLoop diuretic that removes excess fluid.[8]A cornerstone of CHF management, often used in combination with other drugs.[9]
Aldosterone Antagonists SpironolactoneBlocks the effects of aldosterone, reducing sodium and water retention.Often used in combination with ACE inhibitors and furosemide.[9]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of pimobendan's mechanism and the methods used to evaluate it, the following diagrams illustrate its key signaling pathway and a generalized workflow for preclinical assessment.

pimobendan_pathway cluster_membrane Cardiomyocyte Pimobendan Pimobendan PDE3 Phosphodiesterase III (PDE3) Pimobendan->PDE3 Inhibits TroponinC Troponin C Pimobendan->TroponinC Sensitizes cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel L-type Ca2+ Channel PKA->Ca_channel Phosphorylates Ca_ion Ca2+ Ca_channel->Ca_ion Influx Ca_ion->TroponinC Binds Contraction Increased Contraction TroponinC->Contraction

Pimobendan's dual mechanism of action.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_clinical Clinical Trials Assay1 Calcium Sensitization Assay (Skinned Cardiac Fibers) AnimalModel Animal Model of Heart Failure (e.g., Tachycardia-induced DCM) Assay2 PDE3 Inhibition Assay Pharmaco Pharmacokinetics & Pharmacodynamics AnimalModel->Pharmaco Efficacy Efficacy Studies (Echocardiography, Biomarkers) Pharmaco->Efficacy RCT Randomized Controlled Trials (e.g., EPIC, PROTECT) Efficacy->RCT

Generalized experimental workflow for pimobendan.

Detailed Experimental Protocols

Reproducibility in scientific research hinges on the availability of detailed experimental protocols. Below are methodologies for key experiments used to characterize the activity of pimobendan.

Calcium Sensitization Assay (Skinned Fiber Assay)

This assay directly measures the effect of a compound on the calcium sensitivity of the contractile apparatus of cardiac muscle cells.[10]

Objective: To determine if pimobendan increases the force of contraction at a given calcium concentration.

Methodology:

  • Tissue Preparation:

    • Excise a small sample of cardiac muscle (e.g., papillary muscle or ventricular trabeculae) from a suitable animal model.

    • Dissect the muscle into small fiber bundles (approximately 150 µm in diameter and 2-3 mm in length).

    • "Skin" the fibers by incubating them in a solution containing a mild detergent (e.g., Triton X-100). This process removes the cell membranes, allowing for direct experimental control of the intracellular environment.[10]

  • Experimental Setup:

    • Mount the skinned fiber between a force transducer and a length controller.

    • Immerse the fiber in a series of solutions with precisely buffered free calcium concentrations (pCa, where pCa = -log[Ca2+]). These solutions also contain ATP as an energy source.[10]

  • Data Acquisition:

    • Sequentially expose the fiber to solutions of increasing calcium concentration.

    • Record the steady-state isometric force generated at each calcium concentration.

  • Data Analysis:

    • Plot the generated force against the pCa to create a force-pCa curve.

    • Determine the pCa50, which is the pCa at which 50% of the maximal force is produced.

    • A leftward shift of the force-pCa curve in the presence of pimobendan (i.e., a lower pCa50) indicates increased calcium sensitivity.[10]

Phosphodiesterase III (PDE3) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PDE3.

Objective: To determine the concentration of pimobendan required to inhibit 50% of PDE3 activity (IC50).

Methodology:

  • Enzyme and Substrate Preparation:

    • Obtain purified PDE3 enzyme.

    • Prepare a solution of the substrate, cyclic adenosine monophosphate (cAMP), typically radiolabeled (e.g., [3H]-cAMP) for detection.

  • Assay Procedure:

    • In a multi-well plate, combine the PDE3 enzyme, the cAMP substrate, and varying concentrations of pimobendan.

    • Include control wells with no inhibitor and wells with a known PDE3 inhibitor.

    • Incubate the mixture to allow the enzymatic reaction to proceed.

  • Detection of Product:

    • Stop the reaction and separate the product (AMP) from the unreacted substrate (cAMP). This can be achieved using chromatography or scintillation proximity assay beads.

    • Quantify the amount of product formed.

  • Data Analysis:

    • Calculate the percentage of PDE3 inhibition for each concentration of pimobendan.

    • Plot the percentage of inhibition against the log of the pimobendan concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

In Vivo Model of Heart Failure and Pharmacodynamic Assessment

Animal models are essential for evaluating the integrated physiological effects of a drug.

Objective: To assess the effects of pimobendan on cardiac function in a living organism with heart failure.

Methodology:

  • Induction of Heart Failure:

    • A common model is tachycardia-induced dilated cardiomyopathy (DCM) in dogs.[11] This involves surgically implanting a pacemaker and pacing the heart at a high rate for several weeks to induce cardiac remodeling and dysfunction.[11]

  • Drug Administration and Monitoring:

    • Administer pimobendan orally or intravenously at a predetermined dose.[12]

    • At various time points after administration, perform a comprehensive cardiovascular assessment.

  • Pharmacodynamic Measurements: [1]

    • Echocardiography: Measure parameters such as left ventricular internal diameter in systole and diastole, fractional shortening, and ejection fraction to assess cardiac contractility and dimensions.

    • Invasive Hemodynamics: In anesthetized animals, catheters can be placed to measure left ventricular pressure (for dP/dtmax, an index of contractility), aortic pressure, cardiac output, and vascular resistance.[12]

    • Biomarkers: Measure plasma concentrations of cardiac biomarkers like NT-proBNP.

  • Data Analysis:

    • Compare the pharmacodynamic parameters before and after pimobendan administration and against a placebo-treated control group.

    • Correlate changes in cardiac function with the plasma concentrations of pimobendan and its active metabolite.

Conclusion

The therapeutic effects of pimobendan in specific canine heart diseases are well-documented and have been shown to be reproducible in large-scale clinical trials and real-world clinical settings. For researchers, the reproducibility of preclinical findings is paramount. The detailed experimental protocols provided in this guide for key in vitro and in vivo assays offer a foundation for the consistent and reliable evaluation of pimobendan and novel inotropic agents. By adhering to standardized methodologies, the scientific community can continue to build upon the existing knowledge base and accelerate the development of new therapies for heart failure.

References

Orthogonal Validation of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The subject compound, 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, has been identified as a cardiac troponin effector, leading to the activation of cardiac muscle contractions.[][5] It is also recognized as a key intermediate in the synthesis of various cardiotonic agents.[6] The broader class of pyridazinone derivatives is known for a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[7][8] Given this context, this guide will focus on validating its hypothesized mechanism as a cardiac troponin activator.

This guide is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, comparative data tables, and visual workflows to support the rigorous validation of this compound's mechanism.

Hypothesized Mechanism of Action

Based on available data, the primary hypothesized mechanism is the direct or allosteric modulation of the cardiac troponin complex, leading to an increase in the calcium sensitivity of myofilaments and resulting in a positive inotropic effect (increased force of heart muscle contraction). This guide will outline a series of orthogonal experiments to confirm this proposed mechanism.

Comparative Overview of Orthogonal Validation Methods

To robustly validate the mechanism of this compound, a multi-faceted approach is recommended. The following table summarizes key orthogonal methods, their principles, and the type of data they generate.

Method Principle Key Outputs Advantages Limitations
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of the compound to the purified troponin complex.Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).Provides a complete thermodynamic profile of the interaction.Requires large amounts of purified, stable protein; lower throughput.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip when the compound binds to immobilized troponin.Association (ka) and dissociation (kd) rate constants, and binding affinity (KD).Real-time kinetic data; high sensitivity.Requires protein immobilization which may affect its conformation.
Calcium Sensitivity Assay Measures the force of contraction of skinned cardiac muscle fibers at varying calcium concentrations in the presence and absence of the compound.EC50 for calcium sensitization, pCa50 shift.Direct functional readout in a physiologically relevant ex vivo system.Technically demanding; variability between fiber preparations.
Western Blot Analysis of Downstream Markers Measures the phosphorylation status of proteins downstream of troponin activation or related signaling pathways in cardiomyocytes.Changes in phosphorylation levels of key signaling proteins.Confirms target engagement in a cellular context.Indirect measure of target binding; antibody specificity is crucial.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

Objective: To quantitatively determine the binding affinity and thermodynamics of this compound to the cardiac troponin complex.

Methodology:

  • Protein Preparation: Purify the human cardiac troponin complex (troponin C, I, and T) using established protocols. Dialyze the purified complex extensively against the ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM CaCl2, pH 7.4).

  • Compound Preparation: Dissolve this compound in the same ITC buffer to a final concentration of 1 mM.

  • ITC Experiment:

    • Load the purified troponin complex (10-50 µM) into the sample cell of the ITC instrument.

    • Load the compound solution (100-500 µM) into the injection syringe.

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the compound into the protein solution at a constant temperature (e.g., 25°C).

    • Record the heat changes associated with each injection.

  • Data Analysis: Integrate the raw data to obtain the heat of binding for each injection. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Calcium Sensitivity Assay with Skinned Cardiac Fibers

Objective: To assess the functional effect of the compound on the calcium sensitivity of the cardiac myofilament.

Methodology:

  • Fiber Preparation: Isolate cardiac muscle fibers from a suitable animal model (e.g., rat or rabbit ventricle). Chemically "skin" the fibers using a detergent (e.g., Triton X-100) to remove the cell membranes while preserving the myofilament structure.

  • Experimental Setup: Mount a single skinned fiber between a force transducer and a length controller in a series of temperature-controlled baths containing solutions with varying calcium concentrations.

  • Force Measurement:

    • Generate a baseline force-pCa (-log[Ca2+]) curve by exposing the fiber to solutions of increasing calcium concentrations and measuring the steady-state force at each concentration.

    • Incubate the fiber with a solution containing this compound at a desired concentration (e.g., 10 µM).

    • Generate a new force-pCa curve in the presence of the compound.

  • Data Analysis: Plot the normalized force as a function of pCa for both the control and compound-treated conditions. Fit the data to the Hill equation to determine the pCa50 (the pCa at which 50% of maximal force is achieved). A leftward shift in the curve and an increase in pCa50 indicate calcium sensitization.

Data Presentation

Table 1: Comparative Binding Affinity Data

Method Parameter Value
ITCKdHypothetical Value (e.g., 5.2 µM)
SPRKDHypothetical Value (e.g., 4.8 µM)

Table 2: Functional Assay Data

Condition pCa50 Hill Coefficient Maximal Force (% of Control)
Control (Vehicle)Hypothetical Value (e.g., 5.8)Hypothetical Value (e.g., 2.1)100%
10 µM CompoundHypothetical Value (e.g., 6.1)Hypothetical Value (e.g., 2.0)Hypothetical Value (e.g., 105%)

Visualizations

Signaling Pathway

Signaling_Pathway Ca_Influx Ca2+ Influx TroponinC Troponin C Ca_Influx->TroponinC binds Tropomyosin Tropomyosin Shift TroponinC->Tropomyosin conformational change Compound 6-(4-Aminophenyl)-5-methyl- 4,5-dihydropyridazin-3(2H)-one Compound->TroponinC sensitizes ActinMyosin Actin-Myosin Interaction Tropomyosin->ActinMyosin exposes binding sites Contraction Muscle Contraction ActinMyosin->Contraction Experimental_Workflow start Hypothesis: Compound sensitizes Troponin to Ca2+ biophysical Biophysical Assays (ITC, SPR) start->biophysical functional Functional Assay (Skinned Fibers) start->functional cellular Cellular Assay (Western Blot) start->cellular binding_confirmed Direct Binding Confirmed? biophysical->binding_confirmed function_confirmed Ca2+ Sensitization Confirmed? functional->function_confirmed pathway_confirmed Downstream Effects Confirmed? cellular->pathway_confirmed binding_confirmed->function_confirmed Yes reassess Re-evaluate Hypothesis binding_confirmed->reassess No function_confirmed->pathway_confirmed Yes function_confirmed->reassess No validated Mechanism Validated pathway_confirmed->validated Yes pathway_confirmed->reassess No Logical_Relationship cluster_direct Direct Target Interaction cluster_functional Functional Consequence cluster_cellular Cellular Context MoA Mechanism of Action: Troponin Sensitization ITC ITC (Thermodynamics) MoA->ITC validates SPR SPR (Kinetics) MoA->SPR validates SkinnedFibers Skinned Fibers (Force Generation) MoA->SkinnedFibers validates WesternBlot Western Blot (Signaling) MoA->WesternBlot validates ITC->SPR orthogonal SkinnedFibers->WesternBlot orthogonal

References

Benchmarking 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one Against a Standard of Care in Congestive Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational compound 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one against Pimobendan, an established standard of care for the treatment of congestive heart failure (CHF) in canines. Due to the limited publicly available preclinical data for this compound, this comparison leverages data from its close analogue, Levosimendan, to project its potential therapeutic profile. This document is intended to guide further research and development by highlighting key mechanistic attributes and outlining essential experimental protocols for direct comparative studies.

Compound Overview

This compound is a pyridazinone derivative identified as a cardiac troponin effector, suggesting it enhances cardiac muscle contractility.[][2] It is also described as an analogue of Levosimendan, a known calcium sensitizer and vasodilator.[] The core structure, 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone, is a vital component of many cardio-active agents that have been in clinical use or trials.[3]

Pimobendan is a benzimidazole-pyridazinone derivative classified as an inodilator.[4] It is a well-established therapeutic for managing congestive heart failure in dogs secondary to dilated cardiomyopathy (DCM) or degenerative mitral valve disease (DMVD).[4] Its dual mechanism of action, calcium sensitization and phosphodiesterase 3 (PDE3) inhibition, leads to positive inotropic and vasodilatory effects.[4][5]

Mechanism of Action: A Comparative Look

The primary mechanism of both compounds and their analogues involves sensitizing the cardiac contractile apparatus to calcium, thereby increasing the force of contraction without a significant increase in myocardial oxygen demand.[4] A key differentiator lies in the specifics of their vasodilatory action.

FeatureThis compound (Projected via Levosimendan)Pimobendan (Standard of Care)
Primary Inotropic Mechanism Calcium sensitization of cardiac troponin C.[]Calcium sensitization of cardiac troponin C and inhibition of phosphodiesterase 3 (PDE3).[5]
Vasodilatory Mechanism Opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells.Inhibition of phosphodiesterase 3 (PDE3) in arterial and venous vascular smooth muscle.[4]
Net Effect Positive inotropy and potent vasodilation.Positive inotropy and balanced arterial and venous vasodilation.[4]

Projected Performance Based on Analogue Data

Direct comparative studies between this compound and Pimobendan are not available in the public domain. However, a preclinical study in a canine model directly compared Levosimendan and Pimobendan, offering valuable insights. In anesthetized dogs, both Levosimendan and Pimobendan demonstrated significant enhancement of myocardial contractility and produced both venous and arteriolar vasodilation.[6] Both drugs improved left ventricular-arterial coupling and mechanical efficiency.[6]

ParameterLevosimendanPimobendan
Myocardial Contractility IncreasedIncreased
Vasodilation Venous and ArteriolarVenous and Arteriolar
LV-Arterial Coupling EnhancedEnhanced
Mechanical Efficiency ImprovedImproved

Data from a study in open-chest, barbiturate-anesthetized dogs.[6]

Signaling Pathways

The distinct mechanisms of vasodilation between Pimobendan and the projected action of this compound (based on Levosimendan) are depicted below. Both pathways ultimately lead to relaxation of vascular smooth muscle and a reduction in cardiac afterload.

Comparative Vasodilatory Signaling Pathways cluster_0 Pimobendan cluster_1 This compound (Projected via Levosimendan) Pimobendan Pimobendan PDE3 PDE3 Pimobendan->PDE3 inhibits PKA_activation PKA activation Pimobendan->PKA_activation indirectly activates cAMP_degradation cAMP -> AMP PDE3->cAMP_degradation catalyzes PKA_inactivation PKA inactivation cAMP_degradation->PKA_inactivation leads to VSM_Contraction VSM Contraction PKA_inactivation->VSM_Contraction promotes VSM_Relaxation VSM Relaxation PKA_activation->VSM_Relaxation promotes Levosimendan 6-(4-Aminophenyl)-5-methyl- 4,5-dihydropyridazin-3(2h)-one KATP ATP-sensitive K+ channels Levosimendan->KATP opens Hyperpolarization Hyperpolarization KATP->Hyperpolarization VOCC_inhibition Inhibition of Voltage-Gated Ca2+ Channels Hyperpolarization->VOCC_inhibition leads to Ca_influx_decrease Decreased intracellular Ca2+ VOCC_inhibition->Ca_influx_decrease reduces VSM_Relaxation_Levo VSM Relaxation Ca_influx_decrease->VSM_Relaxation_Levo promotes

Comparative Vasodilatory Signaling Pathways

Experimental Protocols for Direct Comparison

To definitively benchmark this compound against Pimobendan, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

1. Phosphodiesterase 3 (PDE3) Inhibition Assay

  • Objective: To determine the inhibitory activity of the test compound on PDE3 and compare it to Pimobendan.

  • Methodology: A fluorescence polarization (FP) assay is a common method.[7][8]

    • Principle: The assay measures the change in polarization of a fluorescently labeled cAMP derivative. PDE3 hydrolyzes this substrate, and the product binds to a larger molecule, increasing polarization. An inhibitor will prevent this hydrolysis, keeping the polarization low.[7]

    • Reagents: Recombinant human PDE3 enzyme, fluorescently labeled cAMP (e.g., FAM-cAMP), a binding agent for the hydrolyzed product, assay buffer, test compounds (serially diluted), and a known PDE3 inhibitor as a positive control (e.g., Milrinone).[7]

    • Procedure:

      • Add serially diluted test compounds, positive control, or vehicle to a 384-well microplate.

      • Add the diluted PDE3 enzyme solution and incubate to allow for inhibitor binding.

      • Initiate the reaction by adding the fluorescent cAMP substrate.

      • Incubate for a set period at room temperature, protected from light.

      • Stop the reaction by adding the binding agent.

      • Measure fluorescence polarization using a microplate reader.

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.

2. Cardiac Troponin C (cTnC) Calcium Sensitization Assay

  • Objective: To quantify the calcium-sensitizing effect of the test compound.

  • Methodology: This can be assessed using stopped-flow kinetics and steady-state fluorescence titrations with a fluorescently labeled cTnC.

    • Principle: The binding of calcium to cTnC induces a conformational change that can be monitored by a change in fluorescence. A calcium sensitizer will increase the affinity of cTnC for calcium, shifting the titration curve.

    • Reagents: Recombinant human cardiac troponin complex (cTnC, cTnI, cTnT), a fluorescent probe to label cTnC, calcium chloride solutions of varying concentrations, and the test compounds.

    • Procedure:

      • Incubate the fluorescently labeled troponin complex with varying concentrations of the test compound.

      • Titrate the mixture with increasing concentrations of calcium chloride.

      • Measure the fluorescence intensity at each calcium concentration.

    • Data Analysis: Plot the change in fluorescence against the calcium concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd). A lower Kd in the presence of the compound indicates calcium sensitization.

In Vivo Studies

Canine Model of Congestive Heart Failure

  • Objective: To evaluate the hemodynamic effects of this compound in a clinically relevant large animal model of CHF and compare them to Pimobendan.

  • Model: A common model is pacing-induced or ischemic heart failure in beagles or other suitable dog breeds.[9][10][11] This model replicates many of the hemodynamic and neurohormonal changes seen in clinical CHF.[9]

  • Methodology:

    • Surgical Instrumentation: Anesthetize the animals and surgically implant micromanometer-tipped catheters in the left ventricle and aorta to measure pressure, and a conductance catheter to measure left ventricular volume.[6][12]

    • Hemodynamic Measurements: Record heart rate, mean arterial pressure, left ventricular systolic and end-diastolic pressures and volumes, ejection fraction, and the maximum rate of pressure rise (+dP/dt).[6]

    • Experimental Protocol:

      • After inducing CHF and allowing for a stabilization period, record baseline hemodynamic data.

      • Administer the test compound or Pimobendan intravenously at escalating doses.

      • Record hemodynamic parameters at each dose level.

      • A crossover design, where each animal receives both treatments with a washout period in between, is recommended.

    • Data Analysis: Compare the dose-dependent changes in hemodynamic parameters between the two compounds using appropriate statistical methods.

Experimental Workflow Visualization

The following diagram outlines a logical workflow for the preclinical comparison of this compound and Pimobendan.

cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Data Synthesis and Comparison PDE3_Assay PDE3 Inhibition Assay IC50_Determination IC50_Determination PDE3_Assay->IC50_Determination Determine IC50 cTnC_Assay cTnC Calcium Sensitization Assay Kd_Determination Kd_Determination cTnC_Assay->Kd_Determination Determine Kd Comparative_Analysis Comparative Analysis of In Vitro and In Vivo Data IC50_Determination->Comparative_Analysis Kd_Determination->Comparative_Analysis CHF_Model Canine CHF Model Development Hemodynamic_Study Hemodynamic Comparison Study (Crossover Design) CHF_Model->Hemodynamic_Study Data_Analysis Data_Analysis Hemodynamic_Study->Data_Analysis Analyze Hemodynamic Parameters Data_Analysis->Comparative_Analysis Go_NoGo Go_NoGo Comparative_Analysis->Go_NoGo Go/No-Go Decision for Further Development

Preclinical Comparative Workflow

Conclusion

While direct experimental data for this compound is currently lacking, its structural similarity to other pyridazinone-based cardiotonic agents and its classification as a Levosimendan analogue suggest it holds promise as an inodilator. Its projected mechanism as a calcium sensitizer with potential vasodilatory properties positions it as a compound of interest for the treatment of congestive heart failure.

The standard of care, Pimobendan, has a well-documented efficacy and safety profile, primarily through its dual action as a calcium sensitizer and PDE3 inhibitor. A direct, head-to-head comparison using the outlined in vitro and in vivo experimental protocols is essential to accurately determine the therapeutic potential of this compound relative to the current standard of care. Such studies will elucidate its specific pharmacological profile, including its potency, efficacy, and any potential advantages in terms of hemodynamic effects or safety.

References

"In vivo validation of in vitro results for 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo experimental data for the promising cardiotonic agent, 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one. The performance of this compound is evaluated against established alternatives such as Levosimendan, Pimobendan, and Enoximone, offering a critical analysis for researchers in cardiovascular drug discovery.

Executive Summary

This compound, a pyridazinone derivative, demonstrates significant potential as a positive inotropic agent. Its mechanism of action is believed to involve the inhibition of phosphodiesterase 3 (PDE3) and sensitization of cardiac troponin to calcium, similar to other drugs in its class. This guide synthesizes available preclinical data to validate its in vitro profile with in vivo hemodynamic effects, providing a direct comparison with key competitors.

Mechanism of Action: Signaling Pathway

The primary proposed mechanism of action for this compound and related pyridazinone derivatives involves the inhibition of PDE3. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates various targets within the cardiomyocyte, resulting in increased calcium influx and enhanced myofilament sensitivity to calcium, ultimately leading to a stronger force of contraction.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Beta_Adrenergic_Receptor β-Adrenergic Receptor G_Protein G Protein Beta_Adrenergic_Receptor->G_Protein Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PDE3 PDE3 cAMP->PDE3 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE3->AMP Hydrolyzes Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylates Calcium Ca2+ Ca_Channels->Calcium Influx Troponin_C Troponin C Calcium->Troponin_C Binds to Contraction Increased Myocardial Contraction Troponin_C->Contraction Pyridazinone 6-(4-Aminophenyl)-5-methyl- 4,5-dihydropyridazin-3(2H)-one Pyridazinone->PDE3 Inhibits

Caption: Proposed signaling pathway for this compound.

Comparative In Vitro Performance

CompoundTargetIC50 (nM)SpeciesReference
Levosimendan PDE31.4 - 7.5Guinea Pig, Human[1][2]
Pimobendan PDE3Data not consistently reported--
Enoximone PDE31800Guinea Pig[1]

Note: The lack of a specific IC50 value for this compound represents a data gap and highlights an area for future research.

Comparative In Vivo Hemodynamic Effects in a Rat Model

A key study by Segreti et al. (2008) provides a direct in vivo comparison of this compound (referred to as OR-1855) with Levosimendan in anesthetized rats. The following table summarizes the key hemodynamic parameters measured.

ParameterThis compound (OR-1855)LevosimendanDobutamine (β1-agonist)Milrinone (PDE3 Inhibitor)
Cardiac Output IncreasedIncreasedIncreasedIncreased
dP/dt max (Contractility) IncreasedIncreasedIncreasedIncreased
Heart Rate No significant changeIncreasedIncreasedIncreased
Mean Arterial Pressure DecreasedDecreasedNo significant changeDecreased
Total Peripheral Resistance DecreasedDecreasedDecreasedDecreased

Data synthesized from Segreti et al., 2008.

These in vivo findings suggest that this compound exhibits a favorable hemodynamic profile, characterized by a significant increase in cardiac contractility and output, coupled with a reduction in peripheral resistance, without a marked effect on heart rate. This profile is largely comparable to that of Levosimendan.

Experimental Protocols

In Vitro Phosphodiesterase 3 (PDE3) Inhibition Assay

A standardized protocol to determine the IC50 value for PDE3 inhibition is outlined below.

In_Vitro_Workflow Start Start Prepare_Reagents Prepare Reagents: - PDE3 Enzyme - cAMP Substrate - Test Compound dilutions - Assay Buffer Start->Prepare_Reagents Incubate_Compound Incubate PDE3 enzyme with 6-(4-Aminophenyl)-5-methyl- 4,5-dihydropyridazin-3(2H)-one or control Prepare_Reagents->Incubate_Compound Add_Substrate Add cAMP substrate to initiate reaction Incubate_Compound->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop reaction Incubate_Reaction->Stop_Reaction Measure_Product Measure product formation (e.g., AMP levels via scintillation proximity assay or fluorescence polarization) Stop_Reaction->Measure_Product Calculate_IC50 Calculate % inhibition and determine IC50 value Measure_Product->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a typical in vitro PDE3 inhibition assay.

Detailed Methodology:

  • Reagent Preparation: Recombinant human PDE3 is diluted in assay buffer. A radioactive or fluorescently labeled cAMP substrate is prepared. The test compound, this compound, is serially diluted to a range of concentrations.

  • Enzyme-Inhibitor Incubation: The diluted PDE3 enzyme is pre-incubated with the test compound or vehicle control in a microplate.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the cAMP substrate.

  • Incubation: The reaction mixture is incubated at a controlled temperature (typically 37°C) for a defined period.

  • Reaction Termination: The reaction is stopped, often by the addition of a stop reagent or by heat inactivation.

  • Product Measurement: The amount of hydrolyzed substrate (e.g., AMP) is quantified. Common methods include scintillation proximity assay (for radiolabeled substrates) or fluorescence polarization.

  • Data Analysis: The percentage of PDE3 inhibition is calculated for each concentration of the test compound. The IC50 value, the concentration at which 50% of the enzyme activity is inhibited, is determined by fitting the data to a dose-response curve.

In Vivo Hemodynamic Assessment in Anesthetized Rats

The following protocol outlines the methodology for evaluating the cardiovascular effects of this compound in an in vivo rodent model.

In_Vivo_Workflow Start Start Animal_Prep Anesthetize rat and insert catheters for drug administration and hemodynamic monitoring Start->Animal_Prep Baseline_Recording Record baseline hemodynamic parameters (e.g., BP, HR, CO, dP/dt) Animal_Prep->Baseline_Recording Drug_Administration Administer 6-(4-Aminophenyl)-5-methyl- 4,5-dihydropyridazin-3(2H)-one or vehicle control intravenously Baseline_Recording->Drug_Administration Continuous_Monitoring Continuously monitor and record hemodynamic parameters over a set time course Drug_Administration->Continuous_Monitoring Data_Analysis Analyze changes from baseline for each parameter Continuous_Monitoring->Data_Analysis End End Data_Analysis->End

References

"Comparative analysis of the pharmacokinetic properties of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the pharmacokinetic profiles of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one and its analogues, with a focus on their potential as cardiotonic agents.

This guide provides a comparative analysis of the pharmacokinetic properties of this compound and its structurally related derivatives. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the available data to inform future research and development in the field of cardiotonic drugs. While detailed pharmacokinetic data for the parent compound, this compound, is limited in publicly available literature, this guide leverages data from closely related and well-studied analogues, such as pimobendan, to draw relevant comparisons and provide a foundational understanding.

Introduction to Pyridazinone Derivatives as Cardiotonic Agents

Pyridazinone derivatives have emerged as a promising class of compounds with significant potential in the management of heart failure. Their unique pharmacological profile, often combining positive inotropic (increased heart muscle contractility) and vasodilatory effects, offers a dual mechanism of action to improve cardiac output and reduce the workload on the heart. The parent compound, this compound, serves as a key intermediate in the synthesis of various cardiotonic agents. Understanding the pharmacokinetic properties of these derivatives is crucial for optimizing their therapeutic efficacy and safety.

Comparative Pharmacokinetic Data

Due to the limited availability of comprehensive pharmacokinetic data for a wide range of this compound derivatives, this section presents a summary of available data for representative compounds. Pimobendan, a widely studied benzimidazole-pyridazinone derivative, is included as a key comparator to provide a benchmark for pharmacokinetic profiles within this class of drugs.

Compound/DerivativeSpeciesDosing RouteTmax (h)Cmax (ng/mL)Half-life (t½) (h)Oral Bioavailability (%)Primary Excretion Route
Pimobendan DogOral~0.5 - 1.03.0 - 10.9~0.5~60-63Feces
Pimobendan Active Metabolite (O-desmethyl-pimobendan) DogOral~1.03.0 - 13.8~2.0-Feces
Saterinone HumanIVN/AN/AN/AN/ANot extensively reported
MCI-154 DogIVN/AN/AN/AN/ANot extensively reported

Note: Data for Saterinone and MCI-154 primarily focuses on pharmacodynamic effects following intravenous administration, with limited publicly available pharmacokinetic details.

Experimental Protocols

The following outlines generalized experimental methodologies for key in vivo pharmacokinetic studies typically employed for the evaluation of pyridazinone derivatives.

In Vivo Pharmacokinetic Studies in Animal Models (Rats, Dogs)

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a test compound after oral and/or intravenous administration.

Methodology:

  • Animal Models: Healthy, adult male and female beagle dogs or Sprague-Dawley rats are commonly used. Animals are fasted overnight before drug administration.

  • Drug Administration:

    • Oral (PO): The test compound is administered as a single dose, typically in a capsule or suspension.

    • Intravenous (IV): The test compound is administered as a single bolus injection or infusion into a suitable vein (e.g., cephalic vein in dogs).

  • Blood Sampling: Blood samples are collected from a peripheral vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.

  • Bioanalytical Method: Plasma concentrations of the parent drug and any major metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is typically used to determine the key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • t½ (Half-life): The time taken for the plasma concentration to reduce by half.

    • CL (Clearance): The volume of plasma cleared of the drug per unit time.

    • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

    • F (Bioavailability): The fraction of the administered dose that reaches systemic circulation (calculated by comparing AUC after oral and IV administration).

Signaling Pathways and Experimental Workflows

The primary mechanism of action for many cardiotonic pyridazinone derivatives involves the inhibition of phosphodiesterase III (PDE III), an enzyme that degrades cyclic adenosine monophosphate (cAMP). Inhibition of PDE III leads to increased intracellular cAMP levels in cardiac and vascular smooth muscle cells, resulting in positive inotropic and vasodilatory effects.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Beta-Adrenergic Receptor Beta-Adrenergic Receptor G-Protein G-Protein Beta-Adrenergic Receptor->G-Protein Activates Adenylate Cyclase Adenylate Cyclase G-Protein->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP ATP ATP->Adenylate Cyclase AMP AMP cAMP->AMP Degradation Protein Kinase A Protein Kinase A cAMP->Protein Kinase A Activates PDE_III PDE III PDE_III->cAMP Inhibits Degradation Ca_Channels Ca2+ Channels Protein Kinase A->Ca_Channels Phosphorylates Ca_Influx Increased Ca2+ Influx Ca_Channels->Ca_Influx Contraction Increased Myocardial Contraction Ca_Influx->Contraction Pyridazinone Derivative Pyridazinone Derivative Pyridazinone Derivative->PDE_III Inhibits

Caption: Mechanism of action of pyridazinone derivatives via PDE III inhibition.

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.

Experimental_Workflow Animal Dosing Animal Dosing Blood Sampling Blood Sampling Animal Dosing->Blood Sampling Serial Time Points Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Centrifugation Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Plasma Separation->Bioanalysis (LC-MS/MS) Quantification Data Analysis Data Analysis Bioanalysis (LC-MS/MS)->Data Analysis Concentration-Time Data PK Parameters Cmax, Tmax, AUC, t1/2 Data Analysis->PK Parameters Calculation

Caption: Workflow for a typical in vivo pharmacokinetic study.

Conclusion

The pharmacokinetic properties of this compound derivatives are a critical determinant of their therapeutic potential as cardiotonic agents. While comprehensive data for the parent compound remains elusive in the public domain, analysis of structurally related compounds like pimobendan provides valuable insights. These derivatives generally exhibit rapid absorption and variable elimination half-lives. Future research should focus on elucidating the detailed pharmacokinetic profiles of a broader range of these derivatives to establish clear structure-pharmacokinetic relationships. This will be instrumental in the design and development of new cardiotonic agents with optimized efficacy and safety profiles for the treatment of heart failure.

Safety Operating Guide

Essential Guide to the Safe Disposal of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the proper management and disposal of chemical waste are paramount for ensuring a safe working environment and maintaining environmental compliance. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, a compound of interest in various research applications.

Immediate Safety and Handling Precautions

Key Hazards:

  • Potential for skin and eye irritation.

  • May be harmful if ingested or inhaled.

  • The aromatic amine moiety suggests potential long-term health effects with repeated exposure.

Personal Protective Equipment (PPE):

Before handling the compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.

Hazard and Disposal Information Summary

Parameter Information
Chemical Name This compound
CAS Number 36725-28-7
Primary Hazards Expected to cause skin and eye irritation. May be harmful if swallowed or inhaled. Handle as a potentially toxic and carcinogenic substance due to the aromatic amine group.
Personal Protective Equipment (PPE) Safety goggles/glasses, chemical-resistant gloves, lab coat, and appropriate respiratory protection.
Handling Use in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin and eyes.
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.
Spill Procedure Absorb spills with an inert material (e.g., sand, vermiculite) and collect for disposal.
Disposal Method Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Never dispose of this compound down the drain or in regular trash.

  • Risk Assessment and Preparation:

    • Review all available safety information for the compound and related structures.

    • Ensure a designated, properly labeled hazardous waste container is readily accessible before starting any experiment. The label should clearly state "Hazardous Waste" and include the full chemical name.

  • Waste Collection:

    • Carefully transfer any waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper, gloves), into the designated hazardous waste container.

    • For solid waste, ensure the container is sealable and made of a compatible material.

    • For solutions, use a labeled, leak-proof container. Avoid mixing with incompatible waste streams.

  • Decontamination:

    • Thoroughly decontaminate any non-disposable equipment that has come into contact with the chemical using an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water.

    • Dispose of any contaminated cleaning materials as hazardous waste.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and ensure proper ventilation.

    • Contain the spill using an inert absorbent material such as vermiculite or sand.

    • Carefully collect the absorbed material into the hazardous waste container.

    • Clean the spill area thoroughly with a suitable solvent and then with soap and water. All cleaning materials should be disposed of as hazardous waste.

  • Final Disposal:

    • Securely seal the hazardous waste container.

    • Store the container in a designated satellite accumulation area that is secure and well-ventilated, away from incompatible materials.

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Provide a complete and accurate description of the waste.

Disposal Workflowdot

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage & Disposal RiskAssessment Conduct Risk Assessment PrepContainer Prepare Labeled Hazardous Waste Container RiskAssessment->PrepContainer Generation Generation of Waste (Solid or Liquid) PrepContainer->Generation Collection Collect Waste in Designated Container Generation->Collection Decon Decontaminate Equipment Generation->Decon Seal Securely Seal Container Collection->Seal Decon->Collection Store Store in Satellite Accumulation Area Seal->Store ArrangeDisposal Arrange for Professional Disposal via EHS Store->ArrangeDisposal Spill Spill Occurs SpillCleanup Contain and Clean Spill with Inert Absorbent Spill->SpillCleanup SpillCleanup->Collection

Essential Safety and Operational Guidance for Handling 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile: Based on data from similar compounds, 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one should be handled as a hazardous substance.[1] Potential hazards are anticipated to include skin irritation, serious eye damage, and possible harm if swallowed.[1]

Personal Protective Equipment (PPE)

To mitigate risks, the following personal protective equipment is essential when handling this compound.

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles or glasses should be worn.[1] In situations with a potential for splashing, a face shield is also recommended.[2][3]
Hand Protection Chemical-resistant gloves, such as nitrile gloves, are required.[1][4] It is crucial to change gloves immediately if they become contaminated.
Body Protection A laboratory coat must be worn to protect against skin contact.[1][5] For procedures with a higher risk of splashes, an acid-resistant apron should be considered.[6]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation.[1] If there is a risk of generating dust or aerosols, a certified respirator should be used.[1]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial for the safe handling of this compound in a laboratory setting.

1. Preparation and Precautionary Measures:

  • Before beginning any work, thoroughly review all available safety information for pyridazinone derivatives.

  • Ensure that a designated and properly labeled hazardous waste container is readily accessible.[1]

  • Verify that safety equipment, including an eyewash station and safety shower, is accessible and in working order.[5]

  • Work should be performed in a well-ventilated area, ideally within a chemical fume hood.[1]

2. Handling the Compound:

  • Wear the appropriate personal protective equipment (PPE) as outlined in the table above at all times.

  • Avoid direct contact with the skin and eyes.[1]

  • When weighing or transferring the solid compound, take care to minimize the generation of dust.

  • Use "bench paper" (disposable plastic-backed absorbent paper) to protect work surfaces from contamination.[6]

3. In Case of a Spill:

  • In the event of a spill, evacuate the immediate area and ensure proper ventilation.[1]

  • Contain the spill using an inert absorbent material such as vermiculite or sand.[1]

  • Carefully collect the absorbed material into the designated hazardous waste container.[1]

  • Thoroughly decontaminate the spill area.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to ensure personal and environmental safety.

1. Waste Collection:

  • All waste containing this compound, including contaminated consumables like pipette tips and weighing paper, must be collected in a designated hazardous waste container.[1]

  • The container must be clearly labeled as "Hazardous Waste" and include the chemical name.[1]

2. Decontamination of Equipment:

  • Thoroughly decontaminate any non-disposable equipment that has come into contact with the chemical.[1]

  • Use an appropriate solvent, such as ethanol or isopropanol, followed by washing with soap and water.[1]

  • Dispose of any contaminated cleaning materials as hazardous waste.[1]

3. Final Disposal:

  • Securely seal the hazardous waste container.[1]

  • Dispose of the hazardous chemical waste in accordance with local, state, and federal regulations.[1]

Experimental Workflow

The following diagram illustrates the key stages in the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination A Review Safety Data B Prepare Work Area & Waste Container A->B C Don Appropriate PPE B->C D Weighing & Transfer C->D Proceed to handling E Experimental Use D->E F Monitor for Spills E->F G Collect Contaminated Waste F->G End of experiment spill Spill Occurs? F->spill H Decontaminate Equipment & Work Area G->H I Seal & Store Waste for Pickup H->I spill->G No spill_response Spill Response Protocol spill->spill_response Yes spill_response->H

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one
Reactant of Route 2
6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.